Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-8-6-11(7-9-14)5-4-10-15/h11,15H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPWHPCCUXESFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384182 | |
| Record name | tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156185-63-6 | |
| Record name | tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 4-(3-hydroxypropyl)tetrahydro-1(2h)-pyridinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate. Given the limited direct experimental data on this specific molecule, this guide leverages data from closely related structural analogs to provide a thorough understanding of its characteristics.
Core Chemical Properties
This compound is a substituted piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a 3-hydroxypropyl substituent at the 4-position. The Boc group enhances its solubility in organic solvents and makes it a valuable intermediate in multi-step organic syntheses, particularly in the development of pharmaceutical agents. The hydroxyl group in the side chain offers a reactive site for further chemical modifications.
While specific experimental data for the title compound is not extensively published, its properties can be reliably inferred from its close structural analogs.
Comparative Data of Related Piperidine Derivatives
The following table summarizes the key physical and chemical properties of this compound and its closely related analogs. This comparative data is invaluable for predicting the behavior of the title compound in experimental settings.
| Property | This compound | Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate[1] | Tert-butyl 4-hydroxypiperidine-1-carboxylate[2] |
| Molecular Formula | C13H25NO3 | C13H23NO3 | C10H19NO3 |
| Molecular Weight | 243.34 g/mol | 241.33 g/mol | 201.26 g/mol |
| CAS Number | 157675-80-6 | 165528-85-8 | 109384-19-2 |
| Appearance | Likely a colorless oil or low-melting solid | Not specified | Solid |
| Boiling Point | Not specified | Not specified | Not specified |
| Melting Point | Not specified | Not specified | Not specified |
| Solubility | Expected to be soluble in methanol, ethanol, dichloromethane, and ethyl acetate. | Expected to be soluble in common organic solvents. | Soluble in common organic solvents. |
Synthesis and Experimental Protocols
A plausible and efficient synthetic route to this compound involves the reduction of the corresponding aldehyde, Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol: Reduction of Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate
Materials:
-
Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate
-
Sodium borohydride (NaBH4)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate (1.0 eq) in methanol in a round-bottom flask at room temperature with stirring.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.
Spectroscopic Data
Expected ¹H NMR (in CDCl₃):
-
δ 3.65 (t, 2H): Triplet corresponding to the two protons of the -CH₂OH group.
-
δ 4.05 (br s, 2H): Broad singlet for the two equatorial protons on the piperidine ring adjacent to the nitrogen.
-
δ 2.65 (t, 2H): Triplet for the two axial protons on the piperidine ring adjacent to the nitrogen.
-
δ 1.45 (s, 9H): Singlet for the nine protons of the tert-butyl group.
-
Other multiplets in the range of δ 1.0-1.8 for the remaining piperidine and propyl chain protons.
Expected ¹³C NMR (in CDCl₃):
-
δ 154.9: Carbonyl carbon of the Boc group.
-
δ 79.5: Quaternary carbon of the tert-butyl group.
-
δ 62.5: Carbon of the -CH₂OH group.
-
δ 44.0: Carbons of the piperidine ring adjacent to the nitrogen.
-
δ 28.4: Methyl carbons of the tert-butyl group.
-
Other signals for the remaining carbons of the piperidine ring and propyl chain.
Expected Mass Spectrometry (ESI+):
-
m/z 244.19 [M+H]⁺
-
m/z 266.17 [M+Na]⁺
Applications in Drug Discovery and Development
Substituted piperidines are a prevalent structural motif in a vast number of approved drugs and clinical candidates due to their favorable pharmacokinetic properties. The piperidine scaffold can impart improved solubility, metabolic stability, and oral bioavailability.
The title compound, this compound, serves as a versatile building block in medicinal chemistry. The Boc-protected nitrogen allows for selective reactions at other parts of the molecule, and the primary alcohol provides a handle for further functionalization, such as the introduction of other pharmacophores or linking groups for the development of PROTACs and other targeted therapies.
Logical Workflow for Application in Synthesis
Caption: General workflow for the derivatization of the title compound.
Safety and Handling
Based on the safety data for structurally related compounds such as Tert-butyl 4-hydroxypiperidine-1-carboxylate, this compound should be handled with care. It may cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
This technical guide serves as a foundational resource for researchers and scientists working with this compound. By providing a detailed analysis of its properties, synthesis, and potential applications, this document aims to facilitate its effective use in the advancement of chemical and pharmaceutical research.
References
A Comprehensive Technical Guide to Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
CAS Number: 156185-63-6
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate, a versatile building block in medicinal chemistry and drug discovery. This document details its chemical and physical properties, outlines plausible synthetic routes with detailed experimental protocols, and explores its applications, particularly as a linker in the burgeoning field of targeted protein degradation.
Core Chemical and Physical Properties
This compound, also known as N-Boc-4-piperidinepropanol, is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a 3-hydroxypropyl substituent at the 4-position.[1] This bifunctional nature makes it a valuable intermediate in the synthesis of more complex molecules. The Boc group provides a stable, yet easily removable, protection for the piperidine nitrogen, allowing for selective reactions at the hydroxyl group.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 156185-63-6 | Internal |
| Molecular Formula | C13H25NO3 | [1] |
| Molecular Weight | 243.34 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water. | [1] |
| Topological Polar Surface Area (TPSA) | 49.77 Ų | [2] |
| Bioavailability Score | 0.55 | [2] |
Synthesis and Experimental Protocols
Plausible Synthetic Pathway
A likely synthetic route starts from commercially available precursors and involves the formation of 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid, followed by its reduction to the target alcohol.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Hydride Reduction - Chad's Prep® [chadsprep.com]
- 5. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 6. youtube.com [youtube.com]
An In-depth Technical Guide to the Structure and Synthesis of Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate is a key intermediate in the synthesis of various biologically active molecules. Its piperidine core is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates targeting a wide range of diseases. This technical guide provides a comprehensive overview of the structure, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis are presented, along with a summary of its characterization data. Furthermore, the role of such piperidine-containing building blocks in the drug discovery workflow is illustrated.
Introduction
The piperidine ring is a fundamental heterocyclic motif prevalent in a vast number of pharmaceuticals and natural products.[1][2] Its conformational flexibility and the ability to be functionalized at various positions make it an attractive scaffold for the design of novel therapeutic agents.[3][4] Piperidine derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antiviral, and central nervous system (CNS) modulating effects.[5][6] The introduction of a hydroxypropyl substituent at the 4-position of the piperidine ring, combined with the versatile tert-butoxycarbonyl (Boc) protecting group, makes this compound a valuable building block for accessing a diverse chemical space in drug discovery programs.
Structure and Physicochemical Properties
The chemical structure of this compound consists of a piperidine ring substituted at the 4-position with a 3-hydroxypropyl group. The piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group.
Chemical Structure:
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₅NO₃ | Inferred from structure |
| Molecular Weight | 243.34 g/mol | Inferred from structure |
| Predicted XlogP | 1.9 | PubChemLite[7] |
| Monoisotopic Mass | 243.18344 Da | PubChemLite[7] |
Synthesis
The synthesis of this compound is typically achieved through a two-step process starting from commercially available materials. The general synthetic route involves the preparation of the intermediate aldehyde, Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate, followed by its reduction to the desired primary alcohol.
Synthesis of Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate
The synthesis of the aldehyde precursor is not detailed here, but it can be prepared through various established synthetic routes. For the purpose of this guide, we will start from the readily available aldehyde.
Reduction to this compound
The final step is the reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.
Reaction Scheme:
Detailed Experimental Protocol
-
Materials:
-
Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by carefully adding deionized water at 0 °C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure this compound.
-
Characterization Data
Table 2: Characterization Data
| Data Type | Expected Values |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~4.05 (br s, 2H, -CH₂-N), ~3.65 (t, J = 6.4 Hz, 2H, -CH₂-OH), ~2.65 (t, J = 12.0 Hz, 2H, -CH₂-N), ~1.70-1.60 (m, 2H), ~1.55-1.45 (m, 3H), 1.44 (s, 9H, -C(CH₃)₃), ~1.30-1.10 (m, 4H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | ~155.0 (-C=O), ~79.2 (-C(CH₃)₃), ~62.9 (-CH₂-OH), ~44.5 (-CH₂-N), ~36.0, ~32.5, ~30.0, ~29.5, 28.4 (-C(CH₃)₃) |
| Mass Spectrometry (ESI-MS) | m/z: 244.19 [M+H]⁺, 266.17 [M+Na]⁺ |
Visualization of Role in Drug Discovery
This compound serves as a versatile building block in the early stages of drug discovery, particularly in the hit-to-lead optimization phase. The following diagram illustrates a generalized workflow for the optimization of a piperidine-based hit compound.
Caption: A generalized workflow for hit-to-lead optimization of piperidine-based compounds.
This workflow highlights the iterative process of synthesizing analogues of an initial hit compound to improve its potency, selectivity, and pharmacokinetic properties.[8][9] Building blocks like this compound are crucial in this phase, allowing for the systematic exploration of the chemical space around the piperidine core to establish a robust structure-activity relationship (SAR).
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex piperidine-containing molecules. Its straightforward synthesis and the presence of both a protected amine and a primary alcohol allow for a wide range of chemical modifications. This makes it an important tool for researchers and scientists in the field of drug discovery and development, facilitating the exploration of novel chemical entities with potential therapeutic applications. The methodologies and data presented in this guide are intended to support the efficient utilization of this key building block in the pursuit of new medicines.
References
- 1. pure.uva.nl [pure.uva.nl]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. rsc.org [rsc.org]
- 4. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. PubChemLite - Tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate (C13H25NO3) [pubchemlite.lcsb.uni.lu]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Protocol for hit-to-lead optimization of compounds by auto in silico ligand directing evolution (AILDE) approach - PMC [pmc.ncbi.nlm.nih.gov]
Physical properties of N-Boc-4-(3-hydroxypropyl)piperidine
An In-depth Technical Guide to the Physical Properties of N-Boc-4-(3-hydroxypropyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of N-Boc-4-(3-hydroxypropyl)piperidine, a key intermediate in pharmaceutical synthesis. The document outlines its fundamental chemical data, provides established experimental protocols for property determination, and includes a workflow for the general characterization of such chemical entities.
Data Presentation: Physical Properties
N-Boc-4-(3-hydroxypropyl)piperidine, with CAS Number 156185-63-6, is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group. This structure makes it a valuable building block in the synthesis of more complex molecules. The following table summarizes its core physical and chemical properties based on available data.
| Property | Value |
| Chemical Formula | C₁₃H₂₅NO₃[1][2][3] |
| Molecular Weight | 243.34 g/mol [3][4][5] |
| Appearance | Colorless to pale yellow liquid or solid[1] |
| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; limited solubility in water.[1] |
| Storage Conditions | Store in a dry, well-ventilated place at 2-8°C.[6] |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Density | Data not available |
Experimental Protocols
The following sections detail standard laboratory procedures for determining the key physical properties of a chemical compound like N-Boc-4-(3-hydroxypropyl)piperidine.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of purity for a solid compound.[7][8][9]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the solid sample is finely powdered using a mortar and pestle to ensure uniform heat distribution.[7]
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently or dropped through a long glass tube to compact the sample into a small column (2-3 mm high) at the sealed end.[8]
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
Heating and Observation: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[8]
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase turns into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.[7][8] A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound.[9]
Boiling Point Determination (Capillary Method)
For liquid samples, the boiling point is a key physical constant.
Apparatus:
-
Thiele tube or a beaker with heating oil (mineral oil or silicone oil)
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating source (e.g., Bunsen burner or hot plate)
Procedure:
-
Sample Preparation: A few milliliters of the liquid sample are placed into the small test tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.
-
Apparatus Assembly: The test tube is attached to a thermometer, and both are suspended in a heating bath (Thiele tube or oil bath), ensuring the sample is below the level of the heating medium.[10]
-
Heating: The bath is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.[11]
-
Observation and Data Recording: The heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube.[11] At this point, the heating is stopped. The liquid will begin to cool, and the rate of bubbling will slow down. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.[10]
Solubility Determination
This protocol provides a qualitative assessment of a compound's solubility in various solvents.
Apparatus:
-
Small test tubes
-
Vortex mixer or stirring rod
-
Graduated pipettes or droppers
Procedure:
-
Sample Measurement: A small, measured amount of the compound (e.g., 10 mg of solid or 10 µL of liquid) is placed into a test tube.
-
Solvent Addition: A specific volume of the chosen solvent (e.g., 1 mL of water, ethanol, dichloromethane) is added to the test tube.[4]
-
Mixing: The mixture is agitated vigorously using a vortex mixer or by stirring for a set period (e.g., 1-2 minutes).
-
Observation: The mixture is visually inspected to determine if the compound has completely dissolved. If the solution is clear and free of any solid particles or immiscible droplets, the compound is considered soluble. If not, it is classified as partially soluble or insoluble.
-
Systematic Testing: The procedure is repeated with a range of solvents of varying polarities (e.g., water, methanol, acetone, ethyl acetate, hexane) to create a solubility profile. For acidic or basic compounds, solubility tests in aqueous solutions of dilute acid (e.g., 5% HCl) and base (e.g., 5% NaOH) can also be performed to provide functional group information.[4]
Visualization: Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the characterization of a newly synthesized chemical compound, from initial synthesis to the determination of its physical properties.
Caption: Workflow for the synthesis, purification, and characterization of a chemical compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-Boc-4-(3-hydroxypropyl)piperazine | C12H24N2O3 | CID 16217800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Boc-4-AP | C16H24N2O2 | CID 1491502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
An In-depth Technical Guide to Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate, a key intermediate in medicinal chemistry and drug development. This document outlines its chemical properties, a proposed synthetic protocol, and methods for its characterization.
Core Compound Data
This compound is a piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and a 3-hydroxypropyl substituent at the 4-position. The Boc group enhances its utility in multi-step organic syntheses by preventing the secondary amine from undergoing unwanted reactions, while the hydroxyl group offers a reactive site for further functionalization.
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₂₅NO₃ | [1][2][3][4][5] |
| Molecular Weight | 243.34 g/mol | [1][2][3][4] |
| CAS Number | 156185-63-6 | [1][2][3][4][5] |
| Appearance | Colorless to pale yellow liquid or solid | [5] |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane | [5] |
Experimental Protocols
A logical approach to synthesize the target compound is through the reduction of tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate.
Reaction Scheme:
Detailed Methodology:
-
Dissolution of Reactant: In a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate (1 equivalent) in a suitable anhydrous solvent such as methanol or ethanol.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Reducing Agent: Slowly add a mild reducing agent, such as sodium borohydride (NaBH₄) (1.1 to 1.5 equivalents), portion-wise to the stirred solution. The use of a mild reagent is crucial to selectively reduce the aldehyde without affecting the carbamate (Boc) group.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.
-
Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure this compound.
The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the piperidine ring protons, and the protons of the 3-hydroxypropyl side chain, including a triplet for the methylene group adjacent to the hydroxyl group (around 3.6 ppm).
-
¹³C NMR: The spectrum should display distinct signals for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon and methyl carbons of the tert-butyl group (around 80 and 28 ppm, respectively), and the carbons of the piperidine ring and the hydroxypropyl side chain.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry would likely show the protonated molecular ion [M+H]⁺ at m/z 244.19, confirming the molecular weight of the compound.
-
Workflow and Relationship Diagrams
The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.
Caption: Proposed synthetic workflow for this compound.
Caption: Analytical workflow for the structural confirmation of the final product.
References
Spectroscopic and Structural Elucidation of Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate. This key intermediate is of significant interest in medicinal chemistry and drug development. This document outlines the expected spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Spectroscopic Data Summary
Table 1: Nuclear Magnetic Resonance (NMR) Data
| ¹H NMR (Proton NMR) | ¹³C NMR (Carbon NMR) |
| Chemical Shift (ppm) | Assignment |
| ~ 4.05 (broad s) | -CH₂ (piperidine, axial, adjacent to N) |
| ~ 3.64 (t) | -CH₂-OH |
| ~ 2.68 (t) | -CH₂ (piperidine, equatorial, adjacent to N) |
| ~ 1.65 (d) | -CH₂ (piperidine, equatorial) |
| ~ 1.45 (s) | -C(CH₃)₃ (tert-butyl) |
| ~ 1.42 (m) | -CH₂-CH₂-CH₂OH |
| ~ 1.25 (m) | -CH (piperidine) |
| ~ 1.09 (q) | -CH₂ (piperidine, axial) |
Note: Predicted chemical shifts are based on analogous structures and may vary based on solvent and experimental conditions.
Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
| Infrared (IR) Spectroscopy | Mass Spectrometry (MS) |
| Frequency (cm⁻¹) | Assignment |
| ~ 3400 (broad) | O-H stretch (alcohol) |
| ~ 2975, 2870 | C-H stretch (alkane) |
| ~ 1685 | C=O stretch (carbamate) |
| ~ 1420 | C-H bend (alkane) |
| ~ 1160 | C-O stretch (alcohol) |
| ~ 1245 | C-N stretch (carbamate) |
Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility and accurate interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).
-
Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Obtain the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Obtain the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon environment. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium). Ensure good contact between the sample and the crystal surface by applying pressure with the built-in clamp. This method requires minimal sample preparation.
-
Sample Preparation (Thin Film): If the sample is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane or methanol). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Perform a background scan of the empty ATR crystal or clean salt plate before scanning the sample. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, most commonly Electrospray Ionization (ESI) for this type of molecule.
-
Ionization: Introduce the sample solution into the ESI source. The solvent is evaporated, and the analyte molecules are ionized, typically by protonation to form [M+H]⁺ ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions with high accuracy.
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
An In-depth Technical Guide to the Solubility of Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound in various common solvents is critical for process development, formulation, and purification strategies. This document outlines available solubility data, provides a comprehensive experimental protocol for solubility determination, and presents a logical workflow for these experimental procedures.
Solubility Data
Precise, experimentally determined quantitative solubility data for this compound in a range of common solvents is not widely published in publicly available literature. However, computational models can provide an estimated solubility, which is useful for initial solvent screening. The following table summarizes the available calculated solubility data.
| Solvent | Method | Solubility | LogS |
| Water | Topological | 0.674 mg/mL | -2.56 |
Table 1: Calculated Solubility of this compound. This data is based on a topological prediction method and should be confirmed by experimental analysis.[1]
Qualitative solubility information for similar structures, such as N-Boc-4-hydroxypiperidine, indicates solubility in solvents like chloroform and ethyl acetate.[2][3] This suggests that this compound is likely to be soluble in polar organic solvents. However, empirical determination is necessary for accurate and reliable data.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is based on the widely used equilibrium solubility method.
Objective: To determine the concentration of a saturated solution of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane) of analytical grade
-
Scintillation vials or test tubes with screw caps
-
A calibrated analytical balance
-
A temperature-controlled shaker or incubator
-
A centrifuge
-
Volumetric flasks and pipettes
-
An appropriate analytical instrument for concentration measurement (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume (e.g., 1 mL) of the selected solvent to the vial.[4][5]
-
Equilibration: Tightly cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).[6]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. For more effective separation, centrifuge the vials at a controlled temperature.
-
Sample Dilution: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method to determine the concentration of this compound.
-
Calculation: Calculate the solubility of the compound in the solvent using the following formula:
Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used.
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the solubility determination protocol described above.
Caption: Workflow for Experimental Solubility Determination.
This guide provides foundational information and a practical framework for assessing the solubility of this compound. The provided experimental protocol can be adapted to various laboratory settings and analytical capabilities, enabling researchers to generate the precise data needed for their drug development endeavors.
References
Commercial Availability and Synthetic Routes for Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate, a key building block in medicinal chemistry and drug discovery, is a substituted piperidine derivative. The piperidine scaffold is a prevalent structural motif in a vast array of pharmaceuticals due to its favorable pharmacokinetic properties. The presence of a protected amine (Boc group) and a primary alcohol functional group makes this compound a versatile intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its commercial availability and a detailed, plausible synthetic route for its laboratory-scale preparation.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. The compound is typically sold under the CAS number 156185-63-6 . Researchers can procure this intermediate in various quantities, from milligrams to hundreds of grams, with purities generally exceeding 95%. The table below summarizes the availability from a selection of suppliers.
| Supplier | Catalog Number | CAS Number | Purity | Available Quantities |
| BLDpharm | BD141045 | 156185-63-6 | 97% | 1g, 5g, 10g, 25g, 100g |
| Acrotein ChemBio Inc. | P-3647 | 156185-63-6 | 97% | 5g, 25g |
| Ambeed, Inc. (via Sigma-Aldrich) | AMBH2D6EF706 | 156185-63-6 | 98% | 250mg, 1g, 5g, 10g, 25g, 100g |
| Thermo Scientific Chemicals (via Fisher Scientific) | 457890050 | 156185-63-6 | 97% | 5g, 25g |
| VWR | 89418-534 | 156185-63-6 | 97% | 5g, 25g |
Note: Availability and catalog numbers are subject to change. Please refer to the suppliers' websites for the most current information.
Synthetic Pathway and Experimental Protocols
For researchers interested in the de novo synthesis of this compound, a viable and commonly employed synthetic strategy involves a two-step sequence starting from the commercially available Tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone) . This pathway includes a Wittig reaction to introduce the propylidene moiety, followed by a hydroboration-oxidation to afford the desired primary alcohol.
Logical Workflow for the Synthesis
The Synthetic Backbone of Vandetanib: A Technical Guide to Key Intermediates
For Researchers, Scientists, and Drug Development Professionals
Vandetanib (Caprelsa®), a potent kinase inhibitor targeting VEGFR2, EGFR, and RET signaling pathways, represents a significant therapeutic agent in the treatment of certain cancers, notably medullary thyroid cancer. Its complex molecular architecture necessitates a multi-step synthesis, the efficiency of which is critically dependent on the successful formation of key intermediates. This in-depth technical guide delineates the core synthetic strategies for Vandetanib, providing a detailed examination of its crucial intermediates, complete with experimental protocols, quantitative data, and visual representations of the synthetic and biological pathways.
Core Synthetic Strategies and Key Intermediates
The synthesis of Vandetanib can be approached through several strategic routes, each featuring a unique sequence of key intermediates. A prevalent and well-documented approach involves the construction of the substituted quinazoline core, followed by the introduction of the side chain. Another strategy employs a convergent synthesis where the quinazoline core and the side-chain-bearing aniline are prepared separately and then coupled.
A principal synthetic route commences with the formation of the central quinazoline scaffold, followed by the attachment of the characteristic side chain. The key intermediates in this linear synthesis are pivotal for achieving a high overall yield and purity of the final active pharmaceutical ingredient (API).
Key Intermediates in a Linear Synthetic Approach:
-
4-Hydroxy-3-methoxybenzonitrile: A readily available starting material for building the quinazoline core.
-
4-(Benzyloxy)-3-methoxybenzonitrile: The protected form of the initial phenol, allowing for selective reactions on other parts of the molecule.
-
2-Amino-4-(benzyloxy)-5-methoxybenzonitrile: The introduction of an amino group ortho to the nitrile is a critical step for the subsequent cyclization to form the quinazoline ring.
-
7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one: The formation of the quinazolinone ring system.
-
7-(Benzyloxy)-4-chloro-6-methoxyquinazoline: Activation of the 4-position of the quinazoline ring for nucleophilic substitution.
-
7-(Benzyloxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine: Coupling of the quinazoline core with the substituted aniline.
-
4-(4-Bromo-2-fluoroanilino)-6-methoxyquinazolin-7-ol: Deprotection of the benzyloxy group to reveal a hydroxyl group for the final etherification.
-
(1-Methylpiperidin-4-yl)methanol: A key component of the side chain that will be attached to the quinazoline core.
-
(1-Methylpiperidin-4-yl)methyl methanesulfonate/tosylate: An activated form of the side-chain alcohol, facilitating the final coupling reaction.
Quantitative Data Summary
The following tables summarize the quantitative data for the key reaction steps in a representative synthesis of Vandetanib. The data has been compiled from various literature sources to provide a comparative overview.
| Step | Reaction | Starting Material | Product | Yield (%) | Purity (%) | Reference |
| 1 | Benzyl Protection | 4-Hydroxy-3-methoxybenzonitrile | 4-(Benzyloxy)-3-methoxybenzonitrile | Quantitative | High | [1] |
| 2 | Nitration | 4-(Benzyloxy)-3-methoxybenzonitrile | 4-(Benzyloxy)-5-methoxy-2-nitrobenzonitrile | 93 | High | [1] |
| 3 | Reduction | 4-(Benzyloxy)-5-methoxy-2-nitrobenzonitrile | 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile | - | - | |
| 4 | Cyclization | 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile | 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one | - | - | |
| 5 | Chlorination | 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one | 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline | - | - | |
| 6 | Nucleophilic Substitution | 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline | 7-(Benzyloxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine | - | - | |
| 7 | Deprotection | 7-(Benzyloxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine | 4-(4-Bromo-2-fluoroanilino)-6-methoxyquinazolin-7-ol | 99 | High | [2] |
| 8 | Etherification | 4-(4-Bromo-2-fluoroanilino)-6-methoxyquinazolin-7-ol & (1-Methylpiperidin-4-yl)methyl tosylate | Vandetanib | 83.2 | High | [3] |
| Side Chain Synthesis | ||||||
| Step | Reaction | Starting Material | Product | Yield (%) | Purity (%) | Reference |
| 1 | Reduction | Ethyl N-methyl-4-piperidinecarboxylate | (1-Methylpiperidin-4-yl)methanol | 84 | High | [4] |
| 2 | Tosylation | (1-Methylpiperidin-4-yl)methanol | (1-Methylpiperidin-4-yl)methyl 4-methylbenzenesulfonate | - | - |
Experimental Protocols
The following are detailed methodologies for the synthesis of key intermediates in the preparation of Vandetanib.
Synthesis of 4-(4-Bromo-2-fluoroanilino)-6-methoxyquinazolin-7-ol
This protocol describes the debenzylation of the protected quinazoline intermediate.
Materials:
-
7-(Benzyloxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Methanol
-
Concentrated ammonium hydroxide solution
Procedure:
-
Dissolve 7-(benzyloxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine in trifluoroacetic acid.
-
Heat the solution to reflux for 1.5 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
To the resulting residue, add methanol and adjust the pH to 11 with concentrated ammonium hydroxide solution to precipitate the product.
-
Filter the solid, wash with water, and dry to afford 4-(4-bromo-2-fluoroanilino)-6-methoxyquinazolin-7-ol as a light yellow solid.[2]
Synthesis of (1-Methylpiperidin-4-yl)methanol
This protocol details the reduction of the corresponding ester to the alcohol.
Materials:
-
Ethyl N-methyl-4-piperidinecarboxylate (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (1.1 eq)
-
Anhydrous diethyl ether
-
Water
Procedure:
-
Prepare a suspension of lithium aluminum hydride in anhydrous diethyl ether in a reaction vessel under an inert atmosphere and cool to 0 °C.
-
Slowly add a solution of ethyl N-methyl-4-piperidinecarboxylate in anhydrous diethyl ether to the cooled suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of water.
-
Stir the resulting mixture for 30 minutes, then filter off the white precipitate.
-
Wash the precipitate thoroughly with diethyl ether.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield (1-methylpiperidin-4-yl)methanol as a colorless oil.[4]
Final Synthesis of Vandetanib
This protocol outlines the final coupling step to produce Vandetanib.
Materials:
-
4-(4-Bromo-2-fluoroanilino)-6-methoxyquinazolin-7-ol (1.0 eq)
-
(1-Methylpiperidin-4-yl)methyl 4-methylbenzenesulfonate (1.2 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a reaction flask, add 4-(4-bromo-2-fluoroanilino)-6-methoxyquinazolin-7-ol, (1-methylpiperidin-4-yl)methyl 4-methylbenzenesulfonate, and potassium carbonate in N,N-dimethylformamide.
-
Heat the reaction mixture to 100 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and then slurry with ethyl acetate.
-
Filter the solid and dry to obtain Vandetanib.[3]
Mandatory Visualizations
Signaling Pathways Targeted by Vandetanib
Vandetanib exerts its therapeutic effects by inhibiting multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth, proliferation, and angiogenesis. The primary targets are Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.
Caption: Vandetanib inhibits VEGFR2, EGFR, and RET signaling pathways.
Experimental Workflow for Vandetanib Synthesis
The following diagram illustrates a representative experimental workflow for the synthesis of Vandetanib, highlighting the progression through key intermediates.
Caption: A streamlined workflow for the synthesis of Vandetanib.
References
The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and highly valued structural motif in medicinal chemistry, earning its designation as a "privileged scaffold."[1][2] Its remarkable prevalence in a vast array of FDA-approved drugs is a testament to its versatility and favorable pharmacological properties.[1][3] This technical guide provides an in-depth exploration of the multifaceted role of piperidine derivatives in drug design and development, delving into their synthesis, therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
The enduring success of the piperidine moiety can be attributed to its unique combination of physicochemical properties.[1] The basicity of the nitrogen atom (pKa of the conjugate acid is typically around 11) allows for the formation of strong ionic interactions with biological targets.[1] Furthermore, the conformational flexibility of the sp³-hybridized carbon atoms enables the piperidine ring to adopt various low-energy conformations, most notably the chair conformation, allowing for optimal orientation of substituents for binding to diverse biological targets.[1][4] This inherent structural and electronic nature contributes to the "drug-likeness" of piperidine-containing molecules, often leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[1][5]
Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, finding applications as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents.[6][7] This guide will focus on several key therapeutic areas where piperidine-based drugs have made a significant impact.
Therapeutic Applications and Mechanisms of Action
The versatility of the piperidine scaffold is showcased by its presence in drugs targeting a wide range of biological systems.
Central Nervous System Disorders
Piperidine derivatives are prominent in the treatment of central nervous system (CNS) disorders, including Alzheimer's disease and pain management.
Acetylcholinesterase Inhibitors for Alzheimer's Disease:
Donepezil, a key drug for the symptomatic treatment of Alzheimer's disease, features a piperidine moiety.[6] It acts as a selective inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, Donepezil increases the concentration of acetylcholine in the brain, which is thought to improve cognitive function.[8][9] The piperidine ring in donepezil plays a crucial role in its binding to the active site of AChE.[9]
Quantitative Data for Piperidine-Based Acetylcholinesterase Inhibitors
| Compound | Target | IC50 (nM) | Selectivity (AChE vs. BuChE) | Reference |
| Donepezil (E2020) | Acetylcholinesterase (AChE) | 5.7 | 1250-fold | [8] |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | Acetylcholinesterase (AChE) | 0.56 | 18,000-fold | [10] |
| 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate (5) | Acetylcholinesterase (AChE) | 30 | Not Specified | [11] |
| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28) | Acetylcholinesterase (AChE) | 410 | Not Specified | [11] |
Opioid Receptor Modulators for Pain Management:
The piperidine scaffold is a cornerstone in the development of potent analgesics that target opioid receptors, particularly the mu (µ), delta (δ), and kappa (κ) receptors.[2] Meperidine and fentanyl are classic examples of piperidine-based opioid agonists.[6][12] The piperidine ring in these molecules is crucial for their interaction with the opioid receptor, and modifications to this ring and its substituents have been extensively explored to optimize potency, selectivity, and reduce side effects like tolerance and dependence.[2][13]
Quantitative Data for Piperidine-Based Opioid Receptor Modulators
| Compound | Target(s) | Ki (nM) | Efficacy | Reference |
| Morphine | µ-opioid receptor (MOR), δ-opioid receptor (DOR) | MOR: 6.3, DOR: 171 | MOR Agonist | [14] |
| Fentanyl | µ-opioid receptor (MOR) | High Affinity | MOR Agonist | [12] |
| Meperidine | Opioid Receptors | Not Specified | Analgesic | [6] |
| Tetrahydroquinoline 1 Analogues (4-6, 9-12) | µ-opioid receptor (MOR), δ-opioid receptor (DOR) | Low nanomolar | MOR Agonist / DOR Antagonist | [14] |
Anticancer Agents
Piperidine moieties are frequently incorporated into the design of anticancer drugs.[15][16] These derivatives can exert their effects through various mechanisms, including the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt and NF-κB pathways, and by inducing apoptosis.[17] For instance, certain piperidine derivatives have been shown to inhibit the proliferation of prostate and breast cancer cells.[17]
Quantitative Data for Piperidine-Based Anticancer Agents
| Compound Type | Cancer Cell Line | Activity | Reference |
| Spirooxindolopyrrolidine-embedded piperidinone 1 | FaDu (hypopharyngeal tumor) | Cytotoxicity and apoptosis induction | [15] |
| 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP) | MDA-MB-231 (ER-), MCF-7 (ER+) (breast cancer) | Inhibits cell proliferation (G0/G1 arrest) | [17] |
| Compound 17a (a piperidine derivative) | PC3 (prostate cancer) | Inhibits proliferation in a concentration-dependent manner | [17] |
Antihistamines
Piperidine derivatives are a well-established class of histamine H1 receptor antagonists used to treat allergies.[6][18] Second-generation antihistamines like fexofenadine and loratadine contain a piperidine ring and are designed to have reduced sedative effects compared to first-generation agents.[6] They act by competitively blocking the action of histamine at H1 receptors in the periphery.[18][19]
Neurokinin-1 (NK1) Receptor Antagonists
The piperidine ring is a key structural feature in the development of neurokinin-1 (NK1) receptor antagonists.[20] These compounds block the action of substance P, a neuropeptide involved in nausea, vomiting, and pain signaling.[21][22] By antagonizing the NK1 receptor, these drugs are effective in preventing chemotherapy-induced and postoperative nausea and vomiting.[21][22] The piperidine ring's substituents are critical for achieving high affinity and selectivity for the NK1 receptor.[20][23]
Experimental Protocols
Detailed methodologies are crucial for the evaluation of piperidine derivatives. Below are representative protocols for key assays.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the in vitro inhibitory activity of a test compound against acetylcholinesterase.
Principle: This colorimetric assay measures the activity of AChE by quantifying the formation of thionitrobenzoate, which is produced from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine, a product of acetylcholine hydrolysis by AChE.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compounds (piperidine derivatives)
-
Donepezil (as a positive control)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the enzyme, substrate, and DTNB in phosphate buffer.
-
Add the buffer, test compound (at various concentrations), and enzyme solution to the wells of a 96-well plate.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (ATCI) and DTNB solution to each well.
-
Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Radioligand Binding Assay for Opioid Receptors
Objective: To determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype (e.g., µ-opioid receptor).[2]
Materials:
-
Cell membranes expressing the human µ-opioid receptor.[2]
-
Radioligand (e.g., [³H]diprenorphine or [³H]naloxone).[2]
-
Test compounds (piperidine derivatives).[2]
-
Incubation buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a series of tubes, combine the cell membranes, the radioligand at a fixed concentration, and either buffer (for total binding), a high concentration of a non-labeled standard ligand (for non-specific binding), or the test compound at various concentrations.
-
Incubate the tubes at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Logical Relationships
The biological effects of piperidine derivatives are mediated through their interaction with specific cellular signaling pathways.
Caption: Mechanism of action of Donepezil in enhancing cholinergic neurotransmission.
Caption: Simplified signaling pathway of a µ-opioid receptor agonist.
Caption: A typical workflow for the discovery of piperidine-based drug candidates.
Conclusion
The piperidine scaffold remains an indispensable tool in the arsenal of medicinal chemists.[1] Its inherent physicochemical properties, coupled with its synthetic tractability, allow for the creation of diverse molecular architectures with fine-tuned pharmacological profiles.[1][5] From modulating CNS activity to combating cancer and alleviating allergic reactions, the impact of piperidine-containing drugs is undeniable.[6][15] The continued exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of piperidine derivatives will undoubtedly lead to the development of new and improved therapeutics for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. benchchem.com [benchchem.com]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijnrd.org [ijnrd.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. painphysicianjournal.com [painphysicianjournal.com]
- 13. hydi.um.edu.mt [hydi.um.edu.mt]
- 14. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. webhome.auburn.edu [webhome.auburn.edu]
- 19. Classic histamine H1 receptor antagonists: a critical review of their metabolic and pharmacokinetic fate from a bird's eye view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 21. Substance P (Neurokinin-1) antagonist prevents postoperative vomiting after abdominal hysterectomy procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. drugs.com [drugs.com]
- 23. Discovery of a series of potent, orally active α,α-disubstituted piperidine NK(1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate in PROTAC Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by coopting the cell's natural protein degradation machinery. These heterobifunctional molecules are composed of a warhead that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, profoundly influencing the PROTAC's efficacy, selectivity, and pharmacokinetic properties.
The incorporation of rigid structural elements, such as piperidine rings, into the linker can enhance the metabolic stability and potency of a PROTAC.[1] The constrained conformation of a piperidine-based linker can pre-organize the molecule into a favorable orientation for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[1][2]
Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate is a valuable building block for the synthesis of such rigid linkers. Its Boc-protected piperidine nitrogen allows for controlled, sequential synthesis, while the terminal hydroxyl group provides a versatile handle for conjugation to either the warhead or the E3 ligase ligand.
Signaling Pathway: PROTAC Mechanism of Action
PROTACs function catalytically to induce the degradation of a target protein. The molecule first binds to the protein of interest (POI) and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can initiate another cycle of degradation.
Experimental Protocols
The synthesis of a PROTAC using this compound typically involves a modular approach. The hydroxyl group of the linker building block is first activated to facilitate coupling to either the warhead or the E3 ligase ligand. This is followed by deprotection of the Boc group and subsequent coupling to the second binding moiety.
Protocol 1: Activation of the Hydroxyl Group via Tosylation
This protocol describes the conversion of the terminal alcohol of the linker to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Ice bath
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) or pyridine (1.5 eq) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or LC-MS.[3]
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated linker, Tert-butyl 4-(3-(tosyloxy)propyl)piperidine-1-carboxylate.
Protocol 2: Coupling of the Tosylated Linker to a Phenolic Warhead
This protocol outlines the coupling of the activated linker to a warhead containing a phenolic hydroxyl group via a Williamson ether synthesis.
Materials:
-
Tert-butyl 4-(3-(tosyloxy)propyl)piperidine-1-carboxylate (from Protocol 1)
-
Phenolic warhead (e.g., a derivative of a kinase inhibitor)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the phenolic warhead (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq) to the solution.
-
Add the tosylated linker (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine to remove DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the warhead-linker conjugate.
Protocol 3: Boc Deprotection and Amide Coupling to an E3 Ligase Ligand
This protocol describes the removal of the Boc protecting group and the final coupling to a carboxylic acid-functionalized E3 ligase ligand (e.g., a thalidomide derivative).
Materials:
-
Warhead-linker conjugate (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
E3 ligase ligand with a carboxylic acid handle
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure: Step A: Boc Deprotection
-
Dissolve the warhead-linker conjugate (1.0 eq) in DCM.
-
Add TFA (20-50% v/v) to the solution at 0 °C.[1]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours until the deprotection is complete (monitored by LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used directly in the next step.
Step B: Amide Coupling
-
Dissolve the E3 ligase ligand (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[4][5]
-
Add the deprotected warhead-linker amine salt (1.0 eq) to the activated E3 ligase ligand solution.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by LC-MS and NMR.
Synthetic Workflow Visualization
Quantitative Data on PROTAC Performance
| Target Protein | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| TBK1 | Alkyl/Ether | < 12 | No degradation | - |
| TBK1 | Alkyl/Ether | 21 | 3 | 96 |
| TBK1 | Alkyl/Ether | 29 | 292 | 76 |
| Androgen Receptor | Flexible (PEG) | - | Less effective degradation | - |
| Androgen Receptor | Rigid (Piperidine) | - | More effective degradation | - |
Data is representative and compiled from analogous systems to demonstrate the principles of linker design.[6]
Conclusion
This compound is a highly useful and versatile building block for the synthesis of PROTAC linkers. The rigid piperidine core can contribute favorably to the conformational pre-organization of the PROTAC, potentially leading to improved ternary complex formation and enhanced degradation potency and metabolic stability. The synthetic protocols outlined provide a clear pathway for the incorporation of this linker into novel PROTAC molecules. The optimization of linker length and composition remains an empirical process, and the data presented highlights the critical role of the linker in achieving potent and efficacious protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00304G [pubs.rsc.org]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate into Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification and incorporation of the versatile building block, Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate, into more complex molecular architectures. This bifunctional molecule, featuring a Boc-protected piperidine nitrogen and a primary alcohol, is a valuable synthon in medicinal chemistry and drug discovery, allowing for the introduction of a substituted piperidine moiety.
The following sections detail key chemical transformations of the terminal hydroxyl group and subsequent deprotection of the piperidine nitrogen. Methodologies for etherification, esterification, oxidation, and amide bond formation are presented, along with protocols for the removal of the tert-butyloxycarbonyl (Boc) protecting group.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₂₅NO₃ |
| Molecular Weight | 243.34 g/mol |
| Appearance | Colorless to pale yellow oil or solid |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) |
Etherification of the Hydroxyl Group
The primary alcohol of this compound can be readily converted to an ether through various methods, including the Williamson ether synthesis and the Mitsunobu reaction.
Williamson Ether Synthesis
This method involves the deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.
General Workflow:
Caption: Williamson Ether Synthesis Workflow.
Experimental Protocol:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere (e.g., Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Typical):
| Alkyl Halide | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Benzyl bromide | NaH | THF | 16 | 25 | 85-95 |
| Ethyl iodide | NaH | DMF | 12 | 25 | 80-90 |
Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of the primary alcohol to an ether with inversion of configuration, using a phosphine and an azodicarboxylate.
General Workflow:
Caption: Mitsunobu Reaction for Ether Synthesis.
Experimental Protocol:
-
To a stirred solution of this compound (1.0 eq.), the desired phenol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts.
Quantitative Data (Typical):
| Phenol | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Phenol | PPh₃, DIAD | THF | 18 | 25 | 70-85 |
| 4-Nitrophenol | PPh₃, DEAD | THF | 12 | 25 | 75-90 |
Esterification of the Hydroxyl Group
The primary alcohol can be esterified using various coupling methods, such as the Steglich esterification.
Steglich Esterification
This method utilizes a carbodiimide coupling agent and a catalyst to form an ester bond under mild conditions.[1][2]
General Workflow:
Caption: Steglich Esterification Workflow.
Experimental Protocol:
-
To a stirred solution of this compound (1.0 eq.), the desired carboxylic acid (1.2 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq.).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.
-
Upon completion, filter off the DCU precipitate and wash with DCM.
-
Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Typical):
| Carboxylic Acid | Coupling Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Benzoic acid | DCC, DMAP | DCM | 6 | 25 | 80-95 |
| Acetic acid | EDC, DMAP | DCM | 4 | 25 | 85-95 |
Oxidation and Amide Bond Formation
The terminal alcohol can be oxidized to a carboxylic acid, which can then be coupled with an amine to form an amide bond.
Oxidation of the Primary Alcohol to a Carboxylic Acid
A two-step, one-pot procedure using TEMPO and a co-oxidant is an effective method for this transformation.[3]
General Workflow:
Caption: Workflow for Oxidation and Amide Coupling.
Experimental Protocol (TEMPO/BAIB Oxidation):
-
To a stirred solution of this compound (1.0 eq.) and (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO, 0.1 eq.) in a 1:1 mixture of acetonitrile and water (0.2 M) at room temperature, add [bis(acetoxy)iodo]benzene (BAIB, 2.5 eq.) in one portion.
-
Stir the reaction mixture vigorously at room temperature for 4-8 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Adjust the pH of the aqueous layer to ~3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid, which can often be used in the next step without further purification.
Quantitative Data (Typical):
| Oxidizing System | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| TEMPO, BAIB | MeCN/H₂O | 6 | 25 | 85-95 |
| Jones Reagent | Acetone | 2 | 0-25 | 70-85 |
Amide Coupling (HATU)
The resulting carboxylic acid can be coupled with a primary or secondary amine using a peptide coupling reagent such as HATU.[4]
Experimental Protocol:
-
To a stirred solution of 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid (1.0 eq.) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU, 1.1 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) at 0 °C, add N,N-diisopropylethylamine (DIPEA, 3.0 eq.).
-
Stir the mixture for 10 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Typical):
| Amine | Coupling Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Aniline | HATU, DIPEA | DMF | 4 | 25 | 80-90 |
| Benzylamine | HATU, DIPEA | DMF | 3 | 25 | 85-95 |
Deprotection of the Piperidine Nitrogen
The Boc protecting group can be efficiently removed under acidic conditions to liberate the secondary amine of the piperidine ring, which can then be used for further functionalization.
General Workflow:
Caption: Boc Deprotection Workflow.
Using Trifluoroacetic Acid (TFA)
Experimental Protocol:
-
Dissolve the Boc-protected piperidine derivative (1.0 eq.) in dichloromethane (DCM, 0.1 M).
-
Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene (2 x 10 mL) to remove residual TFA.
-
The resulting trifluoroacetate salt can be used directly or neutralized by washing with a saturated aqueous sodium bicarbonate solution during an aqueous workup.
Using Hydrochloric Acid (HCl) in Dioxane
This method often provides the hydrochloride salt of the deprotected amine, which may be a crystalline solid and easier to handle.[4]
Experimental Protocol:
-
Dissolve the Boc-protected piperidine derivative (1.0 eq.) in a minimal amount of a suitable solvent (e.g., methanol or DCM).
-
Add a 4 M solution of HCl in 1,4-dioxane (5-10 eq.).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to afford the hydrochloride salt. The salt can often be precipitated by the addition of diethyl ether.
Quantitative Data (Typical):
| Deprotection Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 20% TFA in DCM | DCM | 1 | 25 | >95 |
| 4 M HCl in Dioxane | Dioxane/MeOH | 2 | 25 | >95 |
References
Application of N-Boc-4-(3-hydroxypropyl)piperidine in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-4-(3-hydroxypropyl)piperidine is a versatile bifunctional building block crucial in modern medicinal chemistry. The piperidine ring is a privileged scaffold found in numerous approved drugs, valued for its ability to confer favorable pharmacokinetic properties such as enhanced solubility and metabolic stability.[1] The N-tert-butyloxycarbonyl (Boc) protecting group offers a stable and reliable means of masking the piperidine nitrogen, allowing for selective functionalization at other positions. The terminal hydroxyl group on the 3-propyl chain provides a reactive handle for a wide range of chemical transformations, enabling the construction of diverse and complex molecular architectures. This application note will detail the utility of N-Boc-4-(3-hydroxypropyl)piperidine in the synthesis of bioactive molecules, with a focus on anticancer agents and kinase inhibitors, and provide detailed experimental protocols for its use.
Applications in Drug Discovery
The unique structural features of N-Boc-4-(3-hydroxypropyl)piperidine make it a valuable starting material for the synthesis of various therapeutic agents. The extended propyl chain, compared to a simple hydroxyl group, allows for greater flexibility and the ability to access different regions of a target protein's binding site.
Anticancer Drug Candidates
Derivatives of the 4-(3-propyl)piperidine scaffold have shown promising antiproliferative activity. A series of (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives were synthesized and evaluated for their ability to inhibit the growth of human leukemia cell lines.[2]
Data Presentation: Anticancer Activity
The following table summarizes the in vitro antiproliferative activity of synthesized 4-(3-(piperidin-4-yl)propyl)piperidine derivatives against K562 and Reh human leukemia cell lines.[2]
| Compound ID | Substituents on Phenyl Ring | K562 IC₅₀ (µM) | Reh IC₅₀ (µM) |
| 3a | 2-NO₂, 4-F | 1.2 | 1.5 |
| 3d | 4-Cl | 2.5 | 2.8 |
| 3e | 4-F | 2.8 | 3.1 |
IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.
The data indicates that compound 3a , with nitro and fluoro substitutions on the phenyl ring of the aryl carboxamide moiety, is the most potent among the tested derivatives, exhibiting low micromolar activity against both leukemia cell lines.[2]
Kinase Inhibitors
The piperidine moiety is frequently incorporated into kinase inhibitors to improve solubility and pharmacokinetic profiles.[3] While direct synthesis of the clinical candidate AZD5363, a potent Akt kinase inhibitor, does not start from N-Boc-4-(3-hydroxypropyl)piperidine, its structure contains a related 1-(4-chlorophenyl)-3-hydroxypropyl group attached to a piperidine ring.[4] This highlights the relevance of the 3-hydroxypropyl-piperidine scaffold in designing kinase inhibitors that can target the ATP-binding site of kinases.
Central Nervous System (CNS) Agents
The lipophilic nature of the piperidine ring can facilitate crossing the blood-brain barrier, a critical feature for drugs targeting the CNS. The 3-propyl chain can be functionalized to interact with specific receptors in the brain. For instance, a derivative, [¹⁸F]1-(3-Fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine, has been developed as a PET imaging agent for sigma (σ) receptors, which are involved in various CNS functions.[5]
Experimental Protocols
The following protocols describe key synthetic transformations involving N-Boc-4-(3-hydroxypropyl)piperidine and its derivatives.
Protocol 1: Oxidation of the Terminal Alcohol to an Aldehyde
This protocol describes the oxidation of the primary alcohol of N-Boc-4-(3-hydroxypropyl)piperidine to the corresponding aldehyde, a versatile intermediate for further modifications such as reductive amination.
Materials:
-
N-Boc-4-(3-hydroxypropyl)piperidine
-
Anhydrous Dichloromethane (DCM)
-
Dess-Martin Periodinane (DMP)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-Boc-4-(3-hydroxypropyl)piperidine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin Periodinane (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of (4-Fluorophenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone (Analog of Compound 3e)
This multi-step protocol outlines a potential synthetic route to an anticancer agent, adapted from the synthesis of related compounds.[2]
Step 2a: Mesylation of the Terminal Alcohol
-
Dissolve N-Boc-4-(3-hydroxypropyl)piperidine (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude mesylate.
Step 2b: Alkylation of N-Boc-piperidine
-
To a solution of N-Boc-piperidine (1.1 eq) in anhydrous DMF, add sodium hydride (1.2 eq) at 0 °C.
-
Stir for 30 minutes, then add the crude mesylate from Step 2a dissolved in DMF.
-
Stir the reaction at room temperature overnight.
-
Quench with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography to obtain the coupled product.
Step 2c: Boc Deprotection
-
Dissolve the product from Step 2b in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).
-
Stir at room temperature for 2-4 hours until TLC indicates complete deprotection.
-
Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated NaHCO₃ solution.
-
Dry the organic layer and concentrate to yield the deprotected diamine.
Step 2d: Amide Coupling
-
Dissolve the diamine from Step 2c (1.0 eq) and 4-fluorobenzoic acid (1.1 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the reaction at room temperature overnight.
-
Dilute with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography to obtain the final product.
Visualizations
Logical Workflow for Synthesis of Anticancer Agents
Caption: Synthetic workflow for piperidine-based anticancer agents.
Akt Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt signaling pathway by a piperidine-containing drug.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [18F]1-(3-Fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate as a Versatile Building Block for Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate is a valuable bifunctional building block for the synthesis of a variety of heterocyclic compounds. The presence of a protected piperidine nitrogen and a terminal primary alcohol on a flexible propyl chain allows for a diverse range of chemical transformations. This molecule is particularly well-suited for the construction of spirocyclic systems and other fused or bridged heterocyclic scaffolds, which are of significant interest in medicinal chemistry due to their conformational rigidity and potential for novel pharmacological activities.
These application notes provide an overview of the synthetic utility of this compound and include detailed protocols for its conversion into key heterocyclic structures.
Key Applications
The primary applications of this building block lie in its ability to undergo intramolecular cyclization reactions to form new heterocyclic rings. The hydroxyl group can be readily converted into a good leaving group or activated to participate in nucleophilic substitution reactions. The piperidine ring, once deprotected, offers another site for functionalization.
Two principal synthetic strategies are highlighted:
-
Intramolecular Cyclization to form Spiro-ethers: The 3-hydroxypropyl side chain can be induced to cyclize onto the piperidine ring system, forming a spirocyclic tetrahydrofuran ring. This creates the 1-oxa-8-azaspiro[4.5]decane scaffold, a common motif in biologically active compounds.
-
Formation of Fused Bicyclic Systems: The terminal hydroxyl group can be functionalized and subsequently cyclized with the piperidine nitrogen to form fused heterocyclic systems, such as the octahydropyrido[1,2-c][1][2]oxazine ring system.
Data Presentation
The following tables summarize quantitative data for the key transformations of this compound into heterocyclic building blocks.
Table 1: Synthesis of Tert-butyl 8-oxa-1-azaspiro[4.5]decane-1-carboxylate
| Step | Reaction | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Purity (%) |
| 1 | Intramolecular Mitsunobu Cyclization | PPh₃, DIAD | THF | 12 | rt | 85 | >95 (¹H NMR) |
Table 2: Synthesis of Octahydropyrido[1,2-c][1][2]oxazine
| Step | Reaction | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Purity (%) |
| 1 | Mesylation | MsCl, Et₃N | DCM | 2 | 0 to rt | 98 | >97 (¹H NMR) |
| 2 | Boc Deprotection | TFA | DCM | 1 | rt | >99 | Used directly |
| 3 | Intramolecular Cyclization | K₂CO₃ | MeCN | 24 | 80 | 78 (over 2 steps) | >96 (GC-MS) |
Experimental Protocols
Protocol 1: Synthesis of Tert-butyl 8-oxa-1-azaspiro[4.5]decane-1-carboxylate via Intramolecular Mitsunobu Reaction
This protocol describes the intramolecular cyclization of this compound to form a spirocyclic tetrahydrofuran derivative.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF (0.1 M) under a nitrogen atmosphere at 0 °C, add triphenylphosphine (1.5 eq).
-
Stir the solution for 10 minutes, then add diisopropyl azodicarboxylate (1.5 eq) dropwise over 15 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 8-oxa-1-azaspiro[4.5]decane-1-carboxylate.
Protocol 2: Synthesis of Octahydropyrido[1,2-c][1][2]oxazine
This two-step protocol details the formation of a fused bicyclic system through activation of the hydroxyl group followed by intramolecular cyclization.
Step 1: Synthesis of tert-butyl 4-(3-(methylsulfonyloxy)propyl)piperidine-1-carboxylate
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.2 M) and cool the solution to 0 °C.
-
Add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the mesylated product, which can be used in the next step without further purification.
Step 2: Boc Deprotection and Intramolecular Cyclization
Materials:
-
Tert-butyl 4-(3-(methylsulfonyloxy)propyl)piperidine-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the crude mesylate from the previous step (1.0 eq) in anhydrous DCM (0.2 M).
-
Add trifluoroacetic acid (10 eq) and stir the mixture at room temperature for 1 hour.
-
Monitor the deprotection by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in anhydrous acetonitrile (0.1 M) and add potassium carbonate (3.0 eq).
-
Heat the mixture to 80 °C and stir for 24 hours.
-
Monitor the cyclization by GC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude octahydropyrido[1,2-c][1][2]oxazine.
-
Purify by distillation or column chromatography if necessary.
Visualizations
The following diagrams illustrate the synthetic pathways described in the protocols.
Caption: Intramolecular Mitsunobu cyclization to form a spiro-ether.
Caption: Multi-step synthesis of a fused bicyclic oxazine derivative.
References
Synthetic route for creating derivatives from Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
Application Note
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed synthetic routes for the preparation of various derivatives of Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate. This versatile building block, featuring a protected piperidine ring and a primary alcohol, serves as a key starting material for the synthesis of a wide range of compounds with potential applications in medicinal chemistry and drug discovery. The protocols outlined below describe common and effective transformations of the hydroxyl group into aldehydes, amines, and esters, providing a foundation for the creation of diverse chemical libraries for screening and lead optimization.
Key Synthetic Transformations
The primary hydroxyl group of this compound can be readily functionalized through several key chemical reactions. These transformations allow for the introduction of a variety of functional groups, enabling the exploration of structure-activity relationships (SAR) in drug design. The main synthetic pathways discussed are:
-
Oxidation to Aldehyde: The primary alcohol can be oxidized to the corresponding aldehyde, Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate, a crucial intermediate for subsequent reactions such as reductive amination.
-
Conversion to Amine: The hydroxyl group can be converted into a primary amine, yielding Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate. This is typically achieved by first converting the alcohol to a good leaving group, followed by substitution with an azide and subsequent reduction.
-
Esterification: Direct esterification of the alcohol with various carboxylic acids or their activated derivatives allows for the synthesis of a library of ester compounds.
These synthetic routes are summarized in the workflow diagram below.
Figure 1: Key synthetic transformations of this compound.
Data Presentation
The following table summarizes the expected outcomes for the key synthetic transformations described in the protocols. The data is based on literature precedents for similar substrates and provides a benchmark for the expected yields.
| Transformation | Product | Reagents | Typical Yield (%) |
| Oxidation | Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate | Dess-Martin Periodinane (DMP) | 85-95 |
| Tosylation | Tert-butyl 4-(3-(tosyloxy)propyl)piperidine-1-carboxylate | p-Toluenesulfonyl chloride, Pyridine | 80-90 |
| Azide Substitution | Tert-butyl 4-(3-azidopropyl)piperidine-1-carboxylate | Sodium Azide | 90-98 |
| Reduction of Azide | Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate | H₂, Pd/C | >95 |
| Reductive Amination | N-Substituted Amine Derivatives | R-NH₂, NaBH(OAc)₃ | 70-90 |
| Esterification | Ester Derivatives | R-COOH, DCC, DMAP | 75-90 |
Experimental Protocols
Protocol 1: Oxidation of this compound to Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate
This protocol describes the oxidation of the primary alcohol to an aldehyde using Dess-Martin Periodinane (DMP), a mild and selective oxidizing agent.[1][2]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution.
-
Stir the mixture for 15-20 minutes until the solid dissolves and the two layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate as a colorless oil.[3]
Expected Yield: 85-95%
Protocol 2: Synthesis of Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate
This two-step protocol involves the conversion of the alcohol to a tosylate, followed by substitution with azide and subsequent reduction.
Step 2a: Synthesis of Tert-butyl 4-(3-(tosyloxy)propyl)piperidine-1-carboxylate
This step converts the hydroxyl group into a good leaving group.[4]
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine and cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature overnight.
-
Quench the reaction by adding water and extract the product with DCM.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate. The product is often used in the next step without further purification.
Expected Yield: 80-90%
Step 2b: Synthesis of Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate
This step involves the displacement of the tosylate with azide, followed by reduction to the primary amine.
Materials:
-
Tert-butyl 4-(3-(tosyloxy)propyl)piperidine-1-carboxylate
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
Dissolve the crude tosylate from the previous step (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) and heat the mixture to 80 °C. Stir until the reaction is complete as monitored by TLC (typically 4-6 hours).
-
Cool the reaction mixture to room temperature, add water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude azide.
-
Dissolve the crude azide in methanol, add 10% Pd/C (catalytic amount), and stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC, typically 4-12 hours).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to afford Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate.[5]
Expected Yield: >90% for the two steps.
Protocol 3: Reductive Amination of Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate
This protocol describes the formation of a secondary amine by reacting the aldehyde with a primary amine in the presence of a mild reducing agent, sodium triacetoxyborohydride.[6]
Materials:
-
Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCE, add the primary amine (1.1 eq) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting aldehyde is consumed (typically 2-4 hours).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-substituted amine derivative.
Expected Yield: 70-90%
Protocol 4: Esterification of this compound
This protocol details the formation of an ester using a carboxylic acid, dicyclohexylcarbodiimide (DCC) as a coupling agent, and 4-dimethylaminopyridine (DMAP) as a catalyst.[7][8]
Materials:
-
This compound
-
Carboxylic acid (e.g., benzoic acid)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
0.5 N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.2 eq), this compound (1.0 eq), and a catalytic amount of DMAP in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in DCM dropwise to the cooled reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter the reaction mixture to remove the DCU precipitate and wash the solid with DCM.
-
Wash the filtrate sequentially with 0.5 N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired ester derivative.
Expected Yield: 75-90%
Logical Relationships and Workflows
The following diagram illustrates the logical workflow from the starting material to the various derivative classes.
Figure 2: Workflow for the synthesis of derivatives from this compound.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. A general carbonyl alkylative amination for tertiary amine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. researchgate.net [researchgate.net]
- 6. connectjournals.com [connectjournals.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Coupling of Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for various coupling reactions involving tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate . This versatile building block, featuring a protected piperidine nitrogen and a primary alcohol, is a valuable intermediate in the synthesis of a wide range of compounds in medicinal chemistry and drug development. The hydroxyl group serves as a key handle for introducing diverse functionalities through etherification, esterification, and other coupling reactions.
Etherification via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for forming ether linkages. This protocol details the reaction of this compound with an alkyl halide in the presence of a strong base.
Experimental Protocol: Synthesis of tert-butyl 4-(3-(benzyloxy)propyl)piperidine-1-carboxylate
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ether.
Table 1: Comparative Data for Williamson Ether Synthesis
| Alkyl Halide | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzyl bromide | NaH (1.2) | DMF | rt | 16 | ~85-95 |
| Ethyl iodide | NaH (1.2) | THF | rt | 18 | ~70-80 |
| Methyl iodide | KH (1.1) | THF | 0 to rt | 12 | ~80-90 |
Note: Yields are approximate and can vary based on reaction scale and purification efficiency.
Caption: Williamson Ether Synthesis Workflow.
Esterification using Carbodiimide Coupling Agents
Ester formation can be readily achieved by coupling the alcohol with a carboxylic acid using a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like 4-dimethylaminopyridine (DMAP).
Experimental Protocol: Synthesis of tert-butyl 4-(3-(benzoyloxy)propyl)piperidine-1-carboxylate
Materials:
-
This compound
-
Benzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq), benzoic acid (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM at room temperature, add EDC·HCl (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ester.
Table 2: Comparative Data for Esterification Reactions
| Carboxylic Acid | Coupling Agent (eq) | Additive (eq) | Solvent | Time (h) | Yield (%) |
| Benzoic Acid | EDC·HCl (1.5) | DMAP (0.1) | DCM | 16 | ~80-90 |
| Acetic Acid | DCC (1.2) | DMAP (0.1) | DCM | 12 | ~75-85 |
| Boc-Gly-OH | HATU (1.2) | DIPEA (2.0) | DMF | 4 | ~85-95 |
Note: Yields are approximate and can vary based on the specific substrates and reaction conditions.
Caption: Esterification Workflow using EDC.
Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of the primary alcohol to a variety of functional groups, including esters and ethers, with inversion of configuration (though not relevant for this achiral substrate). It is particularly useful for coupling with acidic nucleophiles under mild conditions.
Experimental Protocol: Synthesis of tert-butyl 4-(3-phenoxypropyl)piperidine-1-carboxylate
Materials:
-
This compound
-
Phenol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq), phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD or DEAD (1.5 eq) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue directly by flash column chromatography on silica gel to separate the product from triphenylphosphine oxide and other byproducts.
Table 3: Comparative Data for Mitsunobu Reactions
| Nucleophile | Reagents (eq) | Solvent | Time (h) | Yield (%) |
| Phenol | PPh₃ (1.5), DIAD (1.5) | THF | 18 | ~70-85 |
| Phthalimide | PPh₃ (1.5), DEAD (1.5) | THF | 24 | ~65-80 |
| Benzoic Acid | PPh₃ (1.5), DIAD (1.5) | Toluene | 16 | ~75-90 |
Note: Yields are approximate and can vary based on the specific nucleophile and reaction conditions.
Caption: Mitsunobu Reaction Workflow.
Application Notes: The Strategic Use of Piperidine-Based Linkers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the ability to eliminate disease-causing proteins rather than simply inhibiting them. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are comprised of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI and the E3 ligase.[1][2]
Among the various linker archetypes, those incorporating piperidine moieties have garnered significant attention. Unlike flexible alkyl or polyethylene glycol (PEG) linkers, the cyclic and rigid nature of piperidine introduces conformational constraints.[3] This rigidity can pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex, a prerequisite for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[1][3] Furthermore, the basic nitrogen atom within the piperidine ring can be protonated at physiological pH, which can enhance aqueous solubility and potentially improve cell permeability.[4][5]
Applications and Advantages of Piperidine-Based Linkers
The incorporation of piperidine rings into PROTAC linkers offers several strategic advantages in the design of potent and drug-like protein degraders:
-
Enhanced Metabolic Stability: The rigid structure of piperidine can make the linker less susceptible to metabolic degradation compared to flexible aliphatic chains.[1] This was a key optimization strategy in the development of clinical candidates like ARV-110 and ARV-471, where replacing a flexible linker with a more rigid structure containing piperidine and piperazine moieties significantly improved their metabolic stability and potency.[1][]
-
Improved Physicochemical Properties: The basic nitrogen in the piperidine ring can be leveraged to improve the solubility of the often large and hydrophobic PROTAC molecules.[2][4] This can be crucial for achieving adequate exposure in both in vitro and in vivo settings. However, the overall lipophilicity of the PROTAC must be carefully balanced, as the charged state at physiological pH could also reduce passive permeability.[1]
-
Favorable Ternary Complex Formation: The conformational constraint imposed by the piperidine linker can reduce the entropic penalty of binding and pre-organize the PROTAC into a bioactive conformation, thereby promoting the formation of a stable and productive ternary complex.[1][3] This is a critical factor for efficient ubiquitination and degradation of the target protein.
A notable application of piperidine-based linkers is in the synthesis of PROTACs targeting Poly (ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA damage repair.[3] For instance, the linker "Piperidine-C-Pip-C2-Pip-C2-OH" is utilized in the synthesis of the PARP1 degrader HY-168722.[7][8]
Data Presentation: Performance of PROTACs with Piperidine-Based Linkers
The following table summarizes quantitative data for representative PROTACs, highlighting their degradation efficiency.
| PROTAC Name | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PARP1 degrader-3 | PARP1 | Cereblon | HeLa | 1.5 | >95 | [7] |
| CRABP-II Degrader-1 | CRABP-II | cIAP1 | IMR-32 | 25 | >90 | [9] |
| ARV-110 | Androgen Receptor | Cereblon | VCaP | 1 | ~98 | [10] |
| ARV-471 | Estrogen Receptor | Cereblon | MCF7 | <1 | >90 | [5] |
Note: DC50 is the concentration of the compound that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achievable.
Mandatory Visualizations
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for evaluating PROTACs.
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC with a Piperidine-Based Linker
This protocol describes a representative synthetic route for conjugating a piperidine-based linker to a POI inhibitor and an E3 ligase ligand.
Materials:
-
POI inhibitor with a suitable functional group (e.g., carboxylic acid)
-
Piperidine-based linker with appropriate terminal functional groups (e.g., amine and hydroxyl)
-
E3 ligase ligand (e.g., pomalidomide)
-
Coupling agent (e.g., HATU)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF)
-
Reagents for functional group conversion (e.g., mesyl chloride, triethylamine)
-
Purification supplies (e.g., HPLC)
Procedure:
-
Activation of POI Inhibitor:
-
Dissolve the POI inhibitor (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir at room temperature for 15-30 minutes to activate the carboxylic acid.[7]
-
-
Coupling with Piperidine-Based Linker:
-
To the activated POI inhibitor solution, add a solution of the piperidine-based linker (1.1 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by LC-MS.[7]
-
Upon completion, purify the POI-linker conjugate using preparative HPLC.
-
-
Modification of the Linker Terminus:
-
Dissolve the purified POI-linker conjugate in a suitable anhydrous solvent (e.g., DCM).
-
Cool the solution to 0 °C.
-
Add triethylamine (1.5 eq) followed by dropwise addition of mesyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction and extract the product.
-
-
Conjugation to E3 Ligase Ligand:
-
Dissolve the modified POI-linker conjugate and the E3 ligase ligand (e.g., pomalidomide, 1.1 eq) in anhydrous DMF.
-
Add a suitable base (e.g., potassium carbonate, 3.0 eq).
-
Stir the reaction at an elevated temperature (e.g., 80 °C) overnight, monitoring by LC-MS.
-
-
Final Purification and Characterization:
-
Purify the final PROTAC product by preparative HPLC.
-
Confirm the structure and purity of the final PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.[7]
-
Protocol 2: In Vitro Ubiquitination Assay
This assay provides direct evidence of a PROTAC's ability to induce ubiquitination of the target protein.[11]
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (specific to the E3 ligase)
-
Recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC or DDB1-CRBN)
-
Recombinant purified target protein (POI)
-
Human recombinant ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
PROTAC stock solution (in DMSO)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against the POI
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Reaction Setup:
-
On ice, prepare the reaction mixtures in microcentrifuge tubes. A typical 25 µL reaction would include:
-
E1 enzyme (e.g., 50 nM)
-
E2 enzyme (e.g., 200 nM)
-
E3 ligase complex (e.g., 250 nM)
-
Target protein (e.g., 200 nM)
-
Ubiquitin (e.g., 10 µM)
-
PROTAC (at desired concentrations, e.g., 0-20 µM)
-
Ubiquitination reaction buffer
-
-
Include control reactions omitting the PROTAC, E3 ligase, or ATP to ensure the observed ubiquitination is dependent on all components.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding ATP (e.g., 2 mM final concentration).
-
Incubate the reactions at 37 °C for 1-2 hours.
-
-
Quenching and Sample Preparation:
-
Stop the reaction by adding 4x Laemmli sample buffer.
-
Boil the samples at 95 °C for 5 minutes.
-
-
Western Blot Analysis:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4 °C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
The unmodified POI will appear as a single band. PROTAC-mediated ubiquitination will be indicated by the appearance of a ladder of higher molecular weight bands above the unmodified POI band.[11]
-
The intensity of the ubiquitinated bands provides a semi-quantitative measure of the PROTAC's efficacy. A dose-dependent increase in ubiquitination is expected for a successful PROTAC.[11]
-
Protocol 3: Cellular Protein Degradation Assay (Western Blot)
This protocol is used to determine the DC50 and Dmax of a PROTAC in a cellular context.[9]
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Multi-well plates (e.g., 6-well plates)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Western blot materials (as described in Protocol 2)
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
Procedure:
-
Cell Seeding:
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow the cells to adhere overnight.[12]
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in complete cell culture medium.
-
Aspirate the old medium from the cells and replace it with the medium containing the different PROTAC concentrations. Include a vehicle-only control.
-
Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis:
-
After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge at high speed (e.g., 14,000 rpm) at 4 °C for 15 minutes to pellet cell debris.
-
Transfer the supernatant (protein lysate) to new tubes.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Perform Western blotting as described in Protocol 2, probing for both the target protein and a loading control.
-
-
Data Analysis and DC50/Dmax Calculation:
-
Quantify the band intensity for the target protein and the loading control for each lane using image analysis software (e.g., ImageJ).[9]
-
Normalize the target protein band intensity to its corresponding loading control band intensity.[9]
-
Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration.
-
Fit the data to a four-parameter variable slope non-linear regression model to determine the DC50 and Dmax values.[13]
-
Protocol 4: Ternary Complex Formation Assay by Surface Plasmon Resonance (SPR)
SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[14][15]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant purified E3 ligase complex (e.g., VHL complex)
-
Recombinant purified target protein (POI)
-
PROTAC with piperidine linker
-
SPR running buffer (e.g., HBS-EP+ with 1-2% DMSO)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Immobilization of E3 Ligase:
-
Binary Interaction Analysis (PROTAC with E3 Ligase):
-
Prepare a dilution series of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase and reference flow cells, starting from the lowest concentration.
-
Regenerate the sensor surface between injections if necessary.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the binding affinity (KD) and kinetics (ka, kd).
-
-
Ternary Complex Formation Analysis:
-
Prepare a constant, saturating concentration of the POI in running buffer.
-
In this POI-containing buffer, prepare a dilution series of the PROTAC.[15]
-
Inject these PROTAC + POI mixtures over the immobilized E3 ligase surface.[15]
-
The binding response will reflect the formation of the ternary complex.
-
-
Data Analysis and Cooperativity:
-
Analyze the sensorgrams to determine the affinity of the ternary complex.
-
Calculate the cooperativity factor (α), which is a measure of the influence of the binary complexes on the formation of the ternary complex. An α > 1 indicates positive cooperativity, meaning the binding of one component enhances the binding of the other.[15]
-
References
- 1. benchchem.com [benchchem.com]
- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. promega.com [promega.com]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes: Synthesis of Pharmaceutical Intermediates using Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate as a versatile starting material in the synthesis of key pharmaceutical intermediates. The focus is on two primary transformations: oxidation to the corresponding aldehyde and activation of the hydroxyl group via mesylation, enabling further molecular elaboration.
Introduction
This compound is a valuable building block in medicinal chemistry. The piperidine scaffold is a common motif in a wide array of approved drugs, and the presence of a reactive hydroxyl group on the propyl chain, coupled with the Boc-protected nitrogen, allows for selective chemical modifications. This enables its incorporation into more complex molecules, including active pharmaceutical ingredients (APIs). These application notes detail reliable protocols for the conversion of this starting material into two key intermediates: Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate and Tert-butyl 4-(3-((methylsulfonyl)oxy)propyl)piperidine-1-carboxylate .
Application 1: Oxidation to Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate for the Synthesis of an IBAT Inhibitor Analog
The aldehyde intermediate, Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate, is a critical precursor for the synthesis of various pharmaceutical agents. The aldehyde functionality allows for a range of subsequent reactions, most notably reductive amination, to introduce new nitrogen-containing substituents.
One important application of this intermediate is in the synthesis of analogs of Linerixibat (GSK2330672), a non-reabsorbable inhibitor of the ileal bile acid transporter (IBAT).[1][2][3] IBAT inhibitors are being investigated for the treatment of conditions such as pruritus associated with primary biliary cholangitis and type 2 diabetes.[1][2][4] The piperidine moiety is a key structural component of Linerixibat, and the aldehyde intermediate provides a synthetic handle to construct the complex benzothiazepine core of the final drug molecule.
Experimental Protocol: Dess-Martin Oxidation
The Dess-Martin oxidation is a mild and efficient method for the oxidation of primary alcohols to aldehydes, which is particularly suitable for substrates with sensitive functional groups.[5][6][7][8]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.
-
Stir the reaction mixture vigorously at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃.
-
Stir the biphasic mixture until the solid dissolves.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate as a colorless oil.
Quantitative Data
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Dess-Martin Periodinane |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 1-2 hours |
| Typical Yield | 85-95% |
Application 2: Mesylation to Tert-butyl 4-(3-((methylsulfonyl)oxy)propyl)piperidine-1-carboxylate
Activation of the terminal hydroxyl group as a good leaving group is a common strategy to facilitate nucleophilic substitution reactions. Mesylation is a robust method to achieve this transformation. The resulting intermediate, Tert-butyl 4-(3-((methylsulfonyl)oxy)propyl)piperidine-1-carboxylate, can be readily used in reactions with various nucleophiles (e.g., amines, thiols, carbanions) to introduce diverse functionalities, further expanding its utility in drug discovery. This mesylated intermediate is a known compound, indicating its role as a valuable synthetic precursor.
Experimental Protocol: Mesylation
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, quench with water.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, the product can be purified by flash column chromatography.
Quantitative Data
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Methanesulfonyl chloride, Triethylamine |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-2 hours |
| Typical Yield | >90% |
Visualization of Synthetic Pathways
Caption: Synthetic utility of this compound.
Signaling Pathway: Mechanism of Action of an IBAT Inhibitor
The intermediate derived from the oxidation of this compound can be utilized in the synthesis of IBAT inhibitors like Linerixibat. These drugs act by blocking the reabsorption of bile acids in the terminal ileum. This interruption of the enterohepatic circulation of bile acids leads to a decrease in the systemic levels of bile acids.[9]
Caption: Mechanism of action of an Ileal Bile Acid Transporter (IBAT) inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a highly potent, nonabsorbable apical sodium-dependent bile acid transporter inhibitor (GSK2330672) for treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 8. Dess-Martin Oxidation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
The Crucial Role of Synthesis in Developing Beta-Lactamase Inhibitors: A Guide for Researchers
Application Notes and Protocols for the Synthesis and Evaluation of Beta-Lactamase Inhibitors
The rise of antibiotic resistance, largely driven by the production of beta-lactamase enzymes in bacteria, presents a formidable challenge to global health. These enzymes inactivate beta-lactam antibiotics, the cornerstone of antibacterial therapy. The development of beta-lactamase inhibitors (BLIs), which can be co-administered with beta-lactam antibiotics to protect them from degradation, is a critical strategy in overcoming this resistance. This document provides detailed application notes and protocols relevant to the synthesis and evaluation of various classes of beta-lactamase inhibitors, intended for researchers, scientists, and drug development professionals.
Introduction to Beta-Lactamase Inhibitors
Beta-lactamase inhibitors are compounds that structurally resemble beta-lactam antibiotics and act as "suicide inhibitors" by irreversibly binding to the beta-lactamase enzyme, or they can be non-beta-lactam compounds that also inhibit these enzymes.[1] The first generation of clinically successful BLIs included clavulanic acid, sulbactam, and tazobactam. However, the emergence of new and more complex beta-lactamases has necessitated the development of second-generation inhibitors with a broader spectrum of activity. These include non-beta-lactam inhibitors like the diazabicyclooctane (DBO) derivatives (e.g., avibactam, relebactam) and cyclic boronic acid derivatives (e.g., vaborbactam).[2][3]
Synthetic Strategies and Methodologies
The synthesis of beta-lactamase inhibitors is a complex process that involves multi-step chemical reactions. The choice of synthetic route often depends on the target molecule's structural class.
First-Generation Inhibitors: The Penam Sulfones
Tazobactam, a prominent first-generation inhibitor, is a penicillanic acid sulfone. Its synthesis often starts from 6-aminopenicillanic acid (6-APA), a readily available precursor from penicillin fermentation.
Synthetic Approach to Tazobactam from 6-APA:
A common synthetic route involves several key transformations of the 6-APA core, including diazotization, bromination, esterification, oxidation of the sulfide to a sulfone, and introduction of the triazole ring.[4][5]
Protocol 1: Laboratory-Scale Synthesis of Tazobactam
This protocol is a generalized representation of a multi-step synthesis of tazobactam, starting from 6-APA.
Materials:
-
6-Aminopenicillanic acid (6-APA)
-
Sodium nitrite
-
Hydrobromic acid
-
Diphenyldiazomethane (for esterification)
-
m-Chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (for oxidation)
-
1,2,3-triazole
-
Various organic solvents (e.g., dichloromethane, acetone, ethyl acetate)
-
Reagents for purification (e.g., silica gel for chromatography)
Procedure:
-
Diazotization and Bromination of 6-APA: 6-APA is treated with sodium nitrite and hydrobromic acid to replace the amino group with a bromine atom, yielding 6,6-dibromopenicillanic acid.
-
Esterification: The carboxylic acid group is protected, often as a diphenylmethyl (benzhydryl) ester, by reacting the product from step 1 with diphenyldiazomethane.
-
Reduction: A selective reduction is performed to yield the monobromo intermediate.
-
Oxidation: The penam sulfide is oxidized to the corresponding sulfone using an oxidizing agent like m-CPBA or potassium permanganate.
-
Nucleophilic Substitution with Triazole: The bromine atom is displaced by 1,2,3-triazole to introduce the triazole moiety. A newer approach utilizes a silver salt of 1,2,3-triazole to improve yield and avoid isomers.[6][7]
-
Deprotection: The diphenylmethyl ester is removed, typically by hydrogenolysis, to yield the final tazobactam acid.
-
Purification: The final product is purified using techniques such as crystallization or chromatography.[8]
Second-Generation Inhibitors: Diazabicyclooctanes (DBOs)
Avibactam is a pioneering DBO-based inhibitor. Its synthesis is complex and involves the construction of the characteristic bicyclic urea core. Several synthetic routes have been developed, often starting from chiral precursors to establish the required stereochemistry.[2][9]
Synthetic Approach to Avibactam:
One efficient synthesis starts from commercially available ethyl-5-hydroxypicolinate. This multi-step process includes a key lipase-catalyzed resolution to establish the correct stereochemistry.[2][9] An alternative approach involves the use of a rhodium-catalyzed asymmetric hydrogenation to create a key stereogenic center.[10]
Protocol 2: Key Steps in an Exemplary Synthesis of Avibactam
This protocol highlights the key transformations in a recently developed, efficient synthesis of avibactam.[2][9]
Materials:
-
Ethyl-5-hydroxypicolinate
-
Rhodium catalyst (e.g., Rh/C) for hydrogenation
-
Lipase (e.g., Lipozyme CALB) for kinetic resolution
-
O-Benzylhydroxylamine
-
Triphosgene or a similar reagent for urea formation
-
Sulfur trioxide pyridine complex for sulfation
-
Various protecting group reagents and solvents
Procedure:
-
Reduction of Pyridine Ring: The starting material, ethyl-5-hydroxypicolinate, undergoes hydrogenation to reduce the pyridine ring to a piperidine ring.[2]
-
Enzymatic Resolution: A lipase-catalyzed resolution is employed to separate the desired stereoisomer of the 5-hydroxypiperidine-2-carboxylate.[2]
-
Introduction of the Aminoxy Group: The hydroxyl group is converted to a benzyloxyamino group.
-
Amidation: The ester is converted to a primary amide.
-
Cyclization to form the DBO core: The bicyclic urea structure is formed through an intramolecular cyclization reaction, often using a reagent like triphosgene.
-
Debenzylation and Sulfation: The benzyl protecting group is removed, and the resulting hydroxylamine is sulfated using a sulfur trioxide complex.[2][11]
-
Salt Formation and Purification: The final product is typically isolated as a sodium salt after purification.[2]
Second-Generation Inhibitors: Boronic Acids
Vaborbactam is a cyclic boronic acid-based inhibitor. The synthesis of boronic acid inhibitors involves the introduction of the boronic acid moiety and the formation of the heterocyclic core.
Synthetic Approach to Vaborbactam:
The synthesis of vaborbactam involves the stereoselective construction of a chiral boronic acid derivative, which is then cyclized to form the oxaborinane ring.[12][13]
Evaluation of Beta-Lactamase Inhibitor Potency
The efficacy of a synthesized beta-lactamase inhibitor is determined through various biochemical and microbiological assays.
In Vitro Inhibition Assays
The inhibitory activity against purified beta-lactamase enzymes is a primary indicator of a compound's potential. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters to quantify inhibitor potency.[14]
Protocol 3: Determination of IC50 using a Nitrocefin-Based Assay
Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis by a beta-lactamase, providing a convenient spectrophotometric assay.[1][15][16]
Materials:
-
Purified beta-lactamase enzyme (e.g., KPC-2, CTX-M-15)
-
Synthesized beta-lactamase inhibitor
-
Nitrocefin
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Assay Setup:
-
Prepare a serial dilution of the inhibitor in the assay buffer in a 96-well plate.
-
Add the diluted enzyme to each well containing the inhibitor and to control wells (no inhibitor).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 5-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the inhibitor concentration that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.[19]
-
Synergy Testing with Beta-Lactam Antibiotics
A crucial aspect of evaluating a BLI is its ability to potentiate the activity of a partner beta-lactam antibiotic against a resistant bacterial strain.
Protocol 4: Checkerboard Synergy Assay
The checkerboard assay is a common method to determine the fractional inhibitory concentration (FIC) index, which quantifies the synergistic effect of two antimicrobial agents.[20][21]
Materials:
-
Synthesized beta-lactamase inhibitor
-
Beta-lactam antibiotic (e.g., meropenem, ceftazidime)
-
Beta-lactamase-producing bacterial strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
Procedure:
-
MIC Determination: First, determine the Minimum Inhibitory Concentration (MIC) of the inhibitor and the antibiotic individually against the test organism using the broth microdilution method.[20]
-
Checkerboard Setup:
-
In a 96-well plate, prepare serial two-fold dilutions of the antibiotic along the x-axis and the inhibitor along the y-axis in broth. This creates a matrix of different concentration combinations.
-
-
Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the MIC of each drug in the presence of the other.
-
Calculate the FIC for each drug: FIC_A = MIC of drug A in combination / MIC of drug A alone; FIC_B = MIC of drug B in combination / MIC of drug B alone.
-
Calculate the FIC index (FICI) = FIC_A + FIC_B.
-
Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.[21]
-
Quantitative Data Summary
The following tables summarize key quantitative data for selected beta-lactamase inhibitors. Note that IC50 and Ki values can vary depending on the specific enzyme and experimental conditions.
Table 1: Overall Yields of Selected Beta-Lactamase Inhibitor Syntheses
| Inhibitor | Starting Material | Number of Steps | Overall Yield (%) | Reference |
| Avibactam | Ethyl-5-hydroxypicolinate | 10 | 23.9 | [2][9] |
| Tazobactam | 6-Aminopenicillanic acid (6-APA) | 8 | ~50 | [6][7] |
Table 2: In Vitro Inhibitory Activity of Selected Beta-Lactamase Inhibitors
| Inhibitor | Enzyme Class | Target Enzyme | IC50 (µM) | Ki (nM) | Reference |
| Avibactam | A | KPC-2 | ~0.009 | - | [14] |
| C | AmpC | - | - | [22] | |
| D | OXA-48 | - | - | [22] | |
| Relebactam | A | KPC | - | - | [23] |
| C | AmpC | - | - | [23] | |
| Vaborbactam | A | KPC-2 | ~0.038 | - | [14] |
| Tazobactam | A | TEM-1 | - | - | [8] |
| Clavulanic Acid | A | TEM-1 | - | - | [8] |
Visualizing Key Processes and Pathways
Diagrams created using Graphviz (DOT language) help to visualize complex relationships and workflows in the synthesis and evaluation of beta-lactamase inhibitors.
Caption: Mechanism of serine beta-lactamase inhibition.
Caption: General workflow for the synthesis of a beta-lactamase inhibitor.
Caption: Workflow for IC50 determination using the nitrocefin assay.
Caption: Logical flow of a checkerboard synergy test.
References
- 1. toku-e.com [toku-e.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tazobactam synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN102020663B - Tazobactam synthesis method - Google Patents [patents.google.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Purification and characterization of a new beta-lactamase from Clostridium butyricum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Catalytic asymmetric total synthesis of diazabicyclooctane β-lactamase inhibitors avibactam and relebactam - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Enantioselective Synthesis and Profiling of Two Novel Diazabicyclooctanone β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. Item - Determination of IC50 values for different inhibitors. - Public Library of Science - Figshare [plos.figshare.com]
- 19. courses.edx.org [courses.edx.org]
- 20. benchchem.com [benchchem.com]
- 21. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 22. Resistance to Ceftazidime/Avibactam, Meropenem/Vaborbactam and Imipenem/Relebactam in Gram-Negative MDR Bacilli: Molecular Mechanisms and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Breaking Through Resistance: A Comparative Review of New Beta-Lactamase Inhibitors (Avibactam, Vaborbactam, Relebactam) Against Multidrug-Resistant Superbugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Malaria Treatments
Audience: Researchers, scientists, and drug development professionals.
Introduction
The persistent global health challenge of malaria, exacerbated by the emergence of drug-resistant Plasmodium parasites, necessitates the continuous development of novel therapeutics. This document provides detailed application notes and experimental protocols for the evaluation of new antimalarial compounds, focusing on key in vitro and in vivo assays. Additionally, it summarizes recent advancements in understanding parasite signaling pathways that serve as promising drug targets and presents quantitative data for several next-generation antimalarial candidates.
Novel Drug Targets in Malaria
The search for new antimalarials has expanded beyond traditional pathways to include a variety of novel parasite-specific targets. A deeper understanding of Plasmodium falciparum biology has unveiled critical processes that can be exploited for therapeutic intervention.
Key Parasite-Specific Pathways and Targets:
-
Protein Kinases: The Plasmodium kinome is a rich source of potential drug targets.[1] Cyclic AMP (cAMP)-dependent protein kinase (PKA) and calcium-dependent protein kinase 1 (CDPK1) are crucial for merozoite invasion of red blood cells.[2][3]
-
Apicoplast Metabolism: This essential organelle, unique to apicomplexan parasites, is involved in vital metabolic pathways, including fatty acid and heme synthesis, making it an attractive target for novel drug development.[4]
-
Ion Homeostasis: The parasite's ability to regulate ion concentrations is critical for its survival. PfATP4, a P-type ATPase responsible for sodium efflux, has been validated as the target of the spiroindolone class of antimalarials, including cipargamin.
-
Heme Detoxification: The parasite detoxifies heme, a toxic byproduct of hemoglobin digestion, by converting it into hemozoin crystals. This process is a well-established target for drugs like chloroquine and is being explored for new chemotherapies.[5]
-
Host-Directed Therapies: An emerging strategy involves targeting host cell factors that the parasite relies on for survival and proliferation. This includes modulating signaling pathways within the infected red blood cell.[2][6][7][8]
Signaling Pathway of Interest: cAMP in Merozoite Invasion
The invasion of red blood cells by P. falciparum merozoites is a critical step in the parasite's lifecycle and is tightly regulated by signaling cascades. The cyclic AMP (cAMP) signaling pathway has been identified as a key player in this process, initiating a series of events that lead to the secretion of microneme and rhoptry proteins essential for host cell recognition and entry.[9][10][11][12][13]
Data Presentation: In Vitro Activity of Novel Antimalarial Compounds
The following table summarizes the in vitro antiplasmodial activity, cytotoxicity, and selectivity index of several novel antimalarial compounds currently in development.
| Compound | Target/Class | P. falciparum Strain(s) | IC50 (nM) | Cytotoxicity (CC50) | Cell Line(s) | Selectivity Index (SI = CC50/IC50) |
| Cipargamin (KAE609) | PfATP4 inhibitor | NF54, Dd2, K1 | 0.5 - 1.4 | > 10,000 nM | Various mammalian cell lines | > 7,142 - 20,000 |
| Ferroquine (SSR97193) | Heme detoxification | 3D7, W2, Clinical Isolates | 9.3 - 20 | > 25,000 nM | HepG2 | > 1,250 - 2,688 |
| Artefenomel (OZ439) | Ozonide (endoperoxide) | K1, W2 | 1.1 - 1.4 | > 10,000 nM | L6 | > 7,142 - 9,090 |
| DSM265 | PfDHODH inhibitor | 3D7, Dd2, K1 | 1.5 - 4.3 | > 50,000 nM | HepG2, L1210 | > 11,627 - 33,333 |
| MMV390048 | PI4K inhibitor | NF54 | 28 | > 10,000 nM | HepG2 | > 357 |
Experimental Protocols
In Vitro Assay Workflow
The following diagram illustrates a standard workflow for the in vitro screening of potential antimalarial compounds, incorporating both antiplasmodial efficacy and cytotoxicity assessments.
Protocol 1: In Vitro Antiplasmodial Activity Assay (SYBR Green I)
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum.
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI 1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and Albumax II or human serum)
-
96-well black, clear-bottom microplates
-
Test compounds and control drugs (e.g., Chloroquine, Artemisinin)
-
SYBR Green I nucleic acid stain (10,000x stock)
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Humidified incubator with a gas mixture (5% CO2, 5% O2, 90% N2)
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in complete culture medium in a separate 96-well plate. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%.
-
Parasite Suspension: Prepare a parasite suspension of 2% parasitemia and 2% hematocrit in complete culture medium.
-
Plating: Add 100 µL of the parasite suspension to each well of the assay plate. Add 100 µL of the compound dilutions to the corresponding wells. Include positive (control drug) and negative (no drug) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator.
-
Lysis and Staining: Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in the lysis buffer. Add 100 µL of this solution to each well. Mix gently and incubate in the dark at room temperature for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Subtract the background fluorescence from the negative control wells. Normalize the fluorescence values to the untreated control (100% growth). Plot the percentage of growth inhibition against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.
Protocol 2: In Vitro Cytotoxicity Assay (Resazurin Method)
Objective: To determine the 50% cytotoxic concentration (CC50) of a compound against a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
96-well clear-bottom microplates
-
Test compounds and a known cytotoxic agent (positive control)
-
Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile filtered)
-
Humidified incubator (37°C, 5% CO2)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compound and control drug in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
Resazurin Addition: Add 10 µL of the resazurin solution to each well. Incubate for an additional 2-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 560 nm and 590 nm, respectively.
-
Data Analysis: Subtract the background fluorescence from wells with medium and resazurin only. Normalize the fluorescence values to the untreated control cells (100% viability). Plot the percentage of cell viability against the log of the compound concentration and determine the CC50 value using a non-linear regression analysis.
Protocol 3: In Vivo Antimalarial Efficacy (Peter's 4-Day Suppressive Test)
Objective: To evaluate the in vivo schizontocidal activity of a test compound in a rodent malaria model.
Materials:
-
Plasmodium berghei (or other suitable rodent malaria parasite)
-
Mice (e.g., Swiss albino)
-
Test compound and control drug (e.g., Chloroquine)
-
Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol in distilled water)
-
Syringes and needles for infection and drug administration
-
Microscope, slides, and Giemsa stain
Procedure:
-
Infection: Inoculate mice intraperitoneally with 0.2 mL of infected blood containing approximately 1 x 10⁷ P. berghei-parasitized erythrocytes on day 0.
-
Grouping and Treatment: Randomly divide the mice into groups (e.g., 5 mice per group). Three hours post-infection, begin treatment. Administer the test compound orally or subcutaneously once daily for four consecutive days (day 0 to day 3). One group receives the vehicle (negative control), and another receives the standard drug (positive control).
-
Parasitemia Monitoring: On day 4, prepare thin blood smears from the tail of each mouse.
-
Staining and Microscopy: Fix the smears with methanol and stain with 10% Giemsa. Determine the percentage of parasitized red blood cells by counting at least 500 red blood cells.
-
Data Analysis: Calculate the average parasitemia for each group. Determine the percentage of parasite suppression using the following formula: % Suppression = [ (Parasitemia in negative control - Parasitemia in treated group) / Parasitemia in negative control ] x 100
-
Survival Monitoring (Optional): Monitor the mice daily for 30 days to determine the mean survival time. An increase in survival time compared to the negative control group indicates activity. Recrudescence can also be monitored in treated animals that initially clear the infection.
References
- 1. Item - cAMP-dependent signaling pathways as potential targets for inhibition of Plasmodium falciparum blood stages. - The Francis Crick Institute - Figshare [crick.figshare.com]
- 2. Frontiers | Signaling Strategies of Malaria Parasite for Its Survival, Proliferation, and Infection during Erythrocytic Stage [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Comparative chemical genomics reveal that the spiroindolone antimalarial KAE609 (Cipargamin) is a P-type ATPase inhibitor. | J. Craig Venter Institute [jcvi.org]
- 6. Item - cAMP signalling and its role in host cell invasion by malaria parasites. - The Francis Crick Institute - Figshare [crick.figshare.com]
- 7. cAMP-Dependent Signaling Pathways as Potential Targets for Inhibition of Plasmodium falciparum Blood Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Central Role of cAMP in Regulating Plasmodium falciparum Merozoite Invasion of Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medium.com [medium.com]
- 13. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve the yield and purity of your synthesis.
Synthetic Pathway Overview
The primary route to this compound involves the reduction of its corresponding aldehyde precursor, Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate. This transformation is typically achieved using a mild reducing agent, such as sodium borohydride (NaBH₄).
Caption: Synthetic route from the aldehyde precursor to the final alcohol product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Material: Ensure the starting aldehyde, Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate, is pure. Aldehydes can be prone to oxidation or polymerization upon storage. It is advisable to use freshly prepared or purified starting material.
-
Reducing Agent Activity: Sodium borohydride is sensitive to moisture and can decompose over time. Use a freshly opened bottle or a properly stored container of NaBH₄. The use of protic solvents like methanol or ethanol can also slowly decompose the reagent, so it should be added to the reaction mixture in portions or at a controlled temperature.
-
Reaction Temperature: The reduction is typically performed at a low temperature (0-5 °C) to control the reaction rate and minimize side reactions. Adding the sodium borohydride portion-wise helps to maintain this temperature. After the initial addition, the reaction is often allowed to warm to room temperature to ensure completion.
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after a reasonable time, consider adding a slight excess of NaBH₄.
-
Work-up Procedure: During the aqueous work-up, the pH is typically adjusted to be neutral or slightly acidic to quench the excess reducing agent and hydrolyze the borate ester intermediate. Improper pH adjustment can lead to product loss. Ensure thorough extraction of the product from the aqueous layer using an appropriate organic solvent like ethyl acetate or dichloromethane.
Question 2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
Answer: The most common impurity is unreacted starting material. Other potential side products could include:
-
Over-reduction Products: While less common with NaBH₄, under harsh conditions, other functional groups could potentially be reduced, although the starting material is relatively simple.
-
Borate Esters: The initial product of the reduction is a borate ester, which is then hydrolyzed during the work-up. Incomplete hydrolysis can leave boron-containing impurities. A proper acidic or aqueous work-up is crucial.
Question 3: The purification of the final product by column chromatography is proving difficult. What can I do?
Answer: The target alcohol is a relatively polar compound, which can make purification challenging.
-
Stationary Phase: Standard silica gel is typically used.
-
Mobile Phase: A gradient elution is often effective. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate, or adding a small amount of methanol to the ethyl acetate). This will help to first elute any non-polar impurities, followed by your product, leaving highly polar impurities on the column.
-
Alternative Techniques: If silica gel chromatography is not effective, consider using a different stationary phase like alumina (neutral or basic) or employing reverse-phase chromatography if the impurities have significantly different polarities.
Caption: A workflow diagram for troubleshooting low reaction yields.
Data Presentation: Comparison of Reaction Conditions
While specific comparative studies for this exact molecule are not abundant in the literature, the following table summarizes typical conditions and expected outcomes based on the reduction of similar piperidine aldehydes.
| Parameter | Condition A | Condition B | Expected Outcome |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Sodium Borohydride (NaBH₄) | NaBH₄ is a mild and selective reagent for this transformation. |
| Solvent | Methanol | Ethanol | Both are suitable protic solvents. Methanol may lead to a slightly faster reaction rate. |
| Temperature | 0 °C to room temperature | Room temperature | Starting at a lower temperature provides better control over the reaction. |
| Stoichiometry | 1.1 - 1.5 equivalents of NaBH₄ | 1.1 - 1.5 equivalents of NaBH₄ | A slight excess of the reducing agent is recommended to ensure complete conversion. |
| Typical Yield | > 90% | > 90% | High yields are generally expected for this type of reduction if performed correctly. |
Experimental Protocols
Key Experiment: Reduction of Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate
This protocol provides a detailed method for the reduction of the aldehyde precursor to the desired alcohol.
Materials:
-
Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate (1.0 equivalent) in methanol (approximately 10 mL per gram of starting material).
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.2 equivalents) to the cooled solution in small portions over 15-20 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Quenching: Carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Acidification: Acidify the mixture to pH ~6-7 with 1 M HCl.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash with deionized water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate to afford the pure this compound.
Technical Support Center: Purification of Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate. This guide addresses common issues encountered during the purification of this compound and offers practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities depend on the synthetic route but often include:
-
Unreacted starting materials: Such as 4-(3-hydroxypropyl)piperidine or di-tert-butyl dicarbonate (Boc₂O).
-
Byproducts of Boc protection: Including tert-butanol and other carbonate species.
-
Over-alkylation products: If the piperidine nitrogen is not fully protected, side reactions can occur.
-
Oxidation products: The hydroxyl group can be susceptible to oxidation, leading to aldehyde or carboxylic acid impurities.[1]
-
Residual solvents: Solvents used in the reaction or workup (e.g., dichloromethane, ethyl acetate, hexane).
Q2: My compound is streaking badly during silica gel column chromatography. What can I do to improve the separation?
A2: Streaking, or tailing, is a common issue when purifying basic compounds like piperidine derivatives on acidic silica gel.[2] The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface.
Troubleshooting Steps:
-
Mobile Phase Modification: Add a basic modifier to your eluent to reduce the strong interaction between your compound and the silica gel.[2]
-
Triethylamine (TEA): A common choice is to add 0.5-2% (v/v) of TEA to your solvent system (e.g., ethyl acetate/hexane).[2]
-
Ammonia Solution: For very basic compounds, a solution of ammonia in methanol (e.g., 2 M NH₃ in MeOH) can be used as a polar modifier in your eluent system, typically at 1-5%.
-
-
Use of Deactivated Silica: Employing silica gel that has been end-capped or treated to reduce the number of acidic silanol groups can significantly improve peak shape.
-
Alternative Stationary Phases: Consider using a more basic stationary phase like alumina (basic or neutral) for your chromatography.[2]
Q3: I am having difficulty removing a very polar impurity. What purification strategy should I try?
A3: If a polar impurity is co-eluting with your product during normal phase chromatography, consider the following:
-
Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography on a C18 column can be an effective alternative. Acidic modifiers like trifluoroacetic acid (TFA) or formic acid in the mobile phase can improve peak shape by protonating the piperidine nitrogen.
-
Acid-Base Extraction: This technique can be very effective for separating basic compounds like your product from neutral or acidic impurities.[1] Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1 M HCl). Your basic product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and your product re-extracted with an organic solvent.
Q4: My purified product is an oil, but I expected a solid. What should I do?
A4: The presence of residual solvents or impurities can lower the melting point of a compound, causing it to appear as an oil.
-
Thorough Drying: Ensure all residual solvents have been removed under high vacuum, possibly with gentle heating (e.g., 40-60 °C).[3]
-
Recrystallization: If you suspect impurities are present, attempt recrystallization. A solvent system where the compound is soluble when hot but sparingly soluble when cold is ideal. Common solvent systems for similar compounds include ethyl acetate/hexane or diethyl ether/pentane.[3][4]
Data Presentation: Comparison of Purification Methods
The following table summarizes typical results for the purification of this compound using different methods. The starting crude material is assumed to be approximately 85% pure.
| Purification Method | Purity of Crude Material (%) | Mobile Phase / Solvent System | Typical Final Purity (%) | Typical Yield (%) | Advantages | Disadvantages |
| Column Chromatography (Silica Gel) | ~85 | Ethyl Acetate / Hexane (Gradient) + 1% Triethylamine | >98 | 80-90 | Good separation of a wide range of impurities. | Can be time-consuming and uses large solvent volumes. Potential for product loss on the column. |
| Recrystallization | ~85 | Ethyl Acetate / Hexane | >99 | 60-80 | Can provide very high purity. Simple procedure. | Lower yield compared to chromatography. Finding a suitable solvent system can be challenging. Not effective for all impurity profiles. |
| Acid-Base Extraction | ~85 | Dichloromethane / 1M HCl / 1M NaOH | ~95 | 85-95 | Good for removing neutral and acidic impurities. High recovery. | Less effective for removing other basic impurities. |
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel
This protocol is suitable for purifying the title compound from less polar and some closely related polar impurities.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in dichloromethane.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a solvent system of Ethyl Acetate/Hexane (e.g., starting with 30:70 and increasing polarity). Add 1% triethylamine to the solvent system to prevent streaking.
-
Visualize the spots using a suitable stain (e.g., potassium permanganate). The ideal solvent system should give your product an Rf value of approximately 0.3.[5]
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 20% Ethyl Acetate in Hexane with 1% TEA).
-
Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with the initial non-polar solvent mixture.
-
Gradually increase the polarity of the eluent (gradient elution) based on your TLC analysis to elute the product.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[1]
-
Protocol 2: Recrystallization
This method is effective if the crude product is a solid and contains impurities with different solubility profiles.
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate).
-
Slowly add a "poor" solvent in which the product is insoluble (e.g., hexane) at room temperature until the solution becomes cloudy.
-
Gently heat the mixture until it becomes clear again.
-
-
Crystallization:
-
Allow the clear solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
-
Drying:
-
Dry the purified crystals under vacuum to a constant weight.[3]
-
Protocol 3: Acid-Base Extraction
This protocol is useful for removing neutral or acidic impurities from the basic product.[1]
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Wash:
-
Transfer the organic solution to a separatory funnel.
-
Wash the organic layer with a 1 M aqueous HCl solution. The basic product will be protonated and move into the aqueous layer.
-
Separate the aqueous layer and save it. The organic layer containing neutral impurities can be discarded.
-
-
Basification and Re-extraction:
-
Cool the acidic aqueous layer in an ice bath and slowly add a 1 M aqueous NaOH solution until the pH is basic (pH > 10).
-
Extract the liberated basic product back into an organic solvent (e.g., dichloromethane) multiple times.
-
-
Drying and Concentration:
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.[1]
-
Mandatory Visualization
Caption: A decision workflow for selecting the appropriate purification method.
References
Common side reactions in the synthesis of N-Boc-4-(3-hydroxypropyl)piperidine
Welcome to the Technical Support Center for the synthesis of N-Boc-4-(3-hydroxypropyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important piperidine derivative.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare N-Boc-4-(3-hydroxypropyl)piperidine?
The most prevalent and scalable method for the synthesis of N-Boc-4-(3-hydroxypropyl)piperidine is the reduction of a corresponding ester precursor, typically ethyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoate or methyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoate. This reduction is most effectively carried out using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether.[1][2]
Q2: What are the primary side reactions to be aware of during the LiAlH₄ reduction?
The primary side reactions of concern during the lithium aluminum hydride reduction of the ester precursor include:
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Incomplete Reduction: The reaction may not go to completion, resulting in the presence of the starting ester material in the final product.[3]
-
Formation of an Aldehyde Intermediate: While the aldehyde is a transient intermediate in the reduction of an ester to an alcohol, under certain conditions, it might be present in trace amounts if the reaction is not driven to completion.[1]
-
Cleavage of the Boc Protecting Group: Although the Boc group is generally stable to the basic conditions of the LiAlH₄ reduction, prolonged reaction times, elevated temperatures, or harsh acidic workup conditions can lead to its partial or complete removal.
-
Reaction with Solvent: LiAlH₄ is highly reactive and can react with any residual moisture or protic solvents, reducing the effective concentration of the reagent and potentially leading to incomplete reduction.[4]
Q3: How can I monitor the progress of the reaction?
The progress of the reduction can be effectively monitored by Thin Layer Chromatography (TLC). A spot corresponding to the starting ester should be observed to diminish over time, while a new, more polar spot corresponding to the desired alcohol product will appear. It is advisable to use a co-spot of the starting material for accurate comparison.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of N-Boc-4-(3-hydroxypropyl)piperidine.
Issue 1: Low or No Product Yield
Symptom: After the reaction and workup, the isolated yield of N-Boc-4-(3-hydroxypropyl)piperidine is significantly lower than expected, or no product is obtained.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degraded LiAlH₄ | LiAlH₄ is extremely sensitive to moisture. Use freshly opened, high-purity LiAlH₄. Ensure it is a fine, grey powder and has not clumped together, which indicates hydration. |
| Presence of Moisture | All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum) before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Insufficient LiAlH₄ | An excess of LiAlH₄ is typically required to ensure complete reduction.[1] A molar ratio of 1.5 to 2.0 equivalents relative to the ester is common. If incomplete reaction is observed, consider increasing the stoichiometry of LiAlH₄. |
| Low Reaction Temperature | While the initial addition of the ester to the LiAlH₄ suspension is often done at 0 °C to control the exotherm, the reaction may require warming to room temperature or gentle reflux to go to completion. Monitor the reaction by TLC to determine the optimal temperature and time. |
| Inefficient Quenching and Workup | Improper quenching of excess LiAlH₄ can lead to the formation of aluminum salt emulsions that are difficult to separate and can trap the product, leading to lower isolated yields. Follow a careful, dropwise quenching procedure at 0 °C. The Fieser workup is a reliable method.[5] |
Issue 2: Presence of Starting Material in the Final Product
Symptom: TLC or NMR analysis of the purified product shows the presence of the starting ester.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | As outlined in "Issue 1", ensure the quality and stoichiometry of LiAlH₄ are adequate and that the reaction has been allowed to proceed for a sufficient amount of time at an appropriate temperature.[3] |
| Premature Quenching | Do not quench the reaction until TLC analysis confirms the complete consumption of the starting material. |
Issue 3: Presence of an Unknown Impurity
Symptom: The final product contains a significant unknown impurity, as observed by TLC, NMR, or MS.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Boc-Deprotected Product | If a harsh acidic workup was used, the Boc group may have been cleaved. Analyze the mass spectrum for a peak corresponding to 4-(3-hydroxypropyl)piperidine. To avoid this, use a neutral or slightly basic workup, such as the Fieser method (sequential addition of water, aqueous NaOH, and water).[5] |
| Aldehyde Intermediate | While unlikely to be a major impurity, the intermediate aldehyde may be present. This can often be removed by careful column chromatography. Ensuring the reaction goes to completion will minimize its presence.[1] |
| Side Products from Impurities in Starting Material | Ensure the purity of the starting ester before beginning the reduction. If necessary, purify the starting material by column chromatography. |
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of N-Boc-4-(3-hydroxypropyl)piperidine. Please note that actual results may vary depending on the specific experimental conditions.
| Parameter | Typical Value/Observation | Notes |
| Starting Material | Ethyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoate | High purity is recommended. |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | 1.5 - 2.0 equivalents. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Ensure the solvent is completely dry. |
| Reaction Temperature | 0 °C to room temperature | Initial addition at 0 °C, then warm to RT. |
| Reaction Time | 2 - 6 hours | Monitor by TLC for completion. |
| Typical Yield | 85 - 95% | Highly dependent on reaction scale and workup procedure. |
| Purity (after chromatography) | >98% | Column chromatography on silica gel is typically effective. |
Experimental Protocols
Key Experiment: Reduction of Ethyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoate with LiAlH₄
Materials:
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Ethyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoate
-
Lithium Aluminum Hydride (LiAlH₄)
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Anhydrous Tetrahydrofuran (THF)
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Water (deionized)
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15% Aqueous Sodium Hydroxide (NaOH)
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Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
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Ethyl Acetate
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Hexanes
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Silica Gel for column chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), add LiAlH₄ (1.5 eq.) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Add anhydrous THF to create a suspension (approximately 0.5 M). Cool the suspension to 0 °C using an ice-water bath.
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Addition of Ester: Dissolve ethyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoate (1.0 eq.) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
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Quenching (Fieser Workup): Once the starting material is consumed, cool the reaction mixture back to 0 °C. Cautiously and slowly add water (x mL, where x is the mass of LiAlH₄ in grams) dropwise. This will be a vigorous reaction with gas evolution. Following the water addition, add 15% aqueous NaOH (x mL) dropwise, followed by another portion of water (3x mL).
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Workup: Remove the cooling bath and stir the resulting granular precipitate vigorously for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.
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Purification: Combine the organic filtrates and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-Boc-4-(3-hydroxypropyl)piperidine as a colorless oil or a white solid.
Visualizations
Troubleshooting Workflow for LiAlH₄ Reduction
Caption: Troubleshooting workflow for the synthesis of N-Boc-4-(3-hydroxypropyl)piperidine.
References
Technical Support Center: Optimizing Coupling Reactions of Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the coupling reaction of Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate. The following sections offer insights into optimizing reaction temperature to improve yield and purity, along with detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions for this compound?
A1: The primary alcohol group of this compound is typically coupled to form ethers or esters. The most common reactions for this purpose are the Mitsunobu reaction and the Williamson ether synthesis.
Q2: My Mitsunobu coupling reaction is giving a low yield. What is a likely cause related to temperature?
A2: Mitsunobu reactions are generally conducted at temperatures ranging from 0 °C to room temperature.[1] If the reaction is sluggish, a low temperature might be the cause. While gentle heating can sometimes improve the rate, excessive heat can lead to the decomposition of the Mitsunobu intermediates and the formation of byproducts.[1] It is crucial to add the azodicarboxylate reagent slowly at a low temperature (e.g., 0 °C) to control the initial exothermic reaction.[2]
Q3: I am observing significant side products in my Williamson ether synthesis. How can I optimize the temperature to minimize these?
A3: Williamson ether synthesis is an SN2 reaction, and its rate is temperature-dependent. Typical temperatures range from 50 to 100 °C.[3] However, at higher temperatures, competing elimination (E2) reactions can occur, especially if there is any steric hindrance, leading to the formation of alkene byproducts. Optimizing the temperature is a balance between achieving a reasonable reaction rate and minimizing elimination side products.
Q4: Are there any specific byproducts I should look out for when optimizing the temperature of a Mitsunobu reaction?
A4: Yes, a common side-product in Mitsunobu reactions is the formation of a product where the azodicarboxylate has acted as the nucleophile instead of the intended nucleophile.[3] This can be more prevalent if the desired nucleophile is not sufficiently acidic. While not directly a temperature effect, running the reaction at the optimal, lowest effective temperature can help favor the desired pathway.
Troubleshooting Guides
Low Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Low yield in Mitsunobu reaction | Reaction temperature is too low, leading to incomplete conversion. | Gradually increase the reaction temperature from room temperature up to 40-50 °C and monitor the reaction progress by TLC or LC-MS.[2] |
| Reaction temperature is too high, causing decomposition of reagents or products. | Perform the reaction at a lower temperature (start at 0 °C and allow to slowly warm to room temperature). Ensure slow, dropwise addition of the azodicarboxylate at 0 °C. | |
| Low yield in Williamson ether synthesis | Incomplete deprotonation of the alcohol. | Ensure the alcohol is fully deprotonated before adding the electrophile. This can be done by stirring with a strong base like NaH at 0 °C to room temperature for a sufficient time.[4] |
| Reaction temperature is too low for the given electrophile. | Increase the temperature in increments of 10 °C (e.g., from 50 °C to 80 °C) and monitor for product formation.[5] |
Poor Product Purity
| Symptom | Possible Cause | Suggested Solution |
| Presence of elimination byproducts in Williamson ether synthesis | Reaction temperature is too high, favoring the E2 pathway. | Reduce the reaction temperature. If the reaction rate becomes too slow, consider using a more reactive electrophile (e.g., iodide instead of bromide or chloride) to allow for lower reaction temperatures. |
| Multiple spots on TLC for Mitsunobu reaction | Formation of byproducts from the reaction of the azodicarboxylate with the alcohol. | Ensure the nucleophile is sufficiently acidic. Running the reaction at the lowest temperature that allows for a reasonable rate can improve selectivity. |
| Decomposition of starting material or product. | Lower the overall reaction temperature and ensure the reaction is not run for an unnecessarily long time. |
Data Presentation: Temperature Optimization Study (Hypothetical)
The following tables present hypothetical data from a temperature optimization study for the coupling of this compound with 4-nitrophenol via a Mitsunobu reaction and with benzyl bromide via a Williamson ether synthesis.
Table 1: Mitsunobu Reaction Temperature Optimization
| Entry | Temperature (°C) | Reaction Time (h) | Conversion (%) | Product Yield (%) | Purity (by LCMS) (%) |
| 1 | 0 | 24 | 45 | 40 | >98 |
| 2 | Room Temp (~25) | 12 | 95 | 88 | 95 |
| 3 | 40 | 6 | >99 | 92 | 93 |
| 4 | 60 | 4 | >99 | 85 | 80 (decomposition observed) |
Table 2: Williamson Ether Synthesis Temperature Optimization
| Entry | Temperature (°C) | Reaction Time (h) | Conversion (%) | Product Yield (%) | Purity (by LCMS) (%) |
| 1 | 50 | 24 | 60 | 55 | >99 |
| 2 | 70 | 12 | 98 | 90 | 97 |
| 3 | 90 | 6 | >99 | 93 | 91 (elimination byproduct observed) |
| 4 | 110 | 4 | >99 | 80 | 75 (significant byproduct formation) |
Experimental Protocols
Protocol 1: Mitsunobu Coupling of this compound with 4-Nitrophenol
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Reagent Preparation : Dissolve this compound (1.0 eq.), 4-nitrophenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (10 mL per mmol of alcohol).
-
Initial Cooling : Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition : Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the cooled solution, ensuring the internal temperature does not exceed 5 °C.
-
Reaction : Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.
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Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Williamson Ether Synthesis of this compound with Benzyl Bromide
-
Deprotonation : To a stirred suspension of sodium hydride (1.5 eq., 60% dispersion in mineral oil) in anhydrous DMF (5 mL per mmol of alcohol) under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
-
Activation : Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
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Electrophile Addition : Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq.) dropwise.
-
Reaction : Heat the reaction mixture to the desired temperature (e.g., 70 °C) and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Cool the reaction to room temperature and carefully quench with water. Extract the product with diethyl ether or ethyl acetate.
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Purification : Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
Visualizations
Caption: General experimental workflows for Mitsunobu and Williamson ether synthesis.
Caption: Logical workflow for optimizing reaction temperature.
References
Stability issues of Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: this compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen. The stability of this compound is primarily dictated by the lability of the Boc group. Generally, it is stable under neutral and basic conditions at moderate temperatures but is sensitive to acidic conditions, which can cause deprotection.[1] The piperidine ring and the hydroxypropyl side chain are generally stable under typical experimental conditions, though harsh oxidative or thermal stress should be avoided.[2]
Q2: Under what acidic conditions will this compound degrade?
A2: The Boc group is designed to be removed under acidic conditions.[3][4] Degradation, in this context, is the cleavage of the Boc group to yield 4-(3-hydroxypropyl)piperidine. This reaction is typically initiated by strong acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), or phosphoric acid.[4][5] The rate of degradation (deprotection) is dependent on the acid strength, concentration, temperature, and solvent. Even moderately acidic conditions can lead to slow degradation over time.
Q3: Is this compound stable under basic conditions?
A3: Yes, the Boc protecting group is known for its high stability under basic conditions.[1] It is resistant to amine bases (e.g., triethylamine, piperidine) and alkali hydroxides (e.g., NaOH, KOH) at room temperature.[1][6] This stability makes it a valuable protecting group in multi-step syntheses where basic reagents are used. However, prolonged exposure to strong bases at elevated temperatures should be avoided as it may lead to unforeseen side reactions.[7]
Q4: Can temperature affect the stability of this compound?
A4: Yes, elevated temperatures can promote the degradation of this compound. Thermolytic cleavage of the Boc group can occur at high temperatures, even in the absence of a strong acid.[4][8] For example, studies on other N-Boc protected amines have shown deprotection at temperatures ranging from 120°C to 240°C.[4] Additionally, high temperatures can accelerate degradation under both acidic and, to a lesser extent, harsh basic conditions.[2]
Q5: How can I monitor the degradation of this compound in my experiments?
A5: Several analytical techniques can be used to monitor the degradation of this compound, which primarily involves the cleavage of the Boc group.
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the disappearance of the starting material and the appearance of the more polar deprotected product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for monitoring the disappearance of the characteristic singlet of the nine equivalent protons of the tert-butyl group, typically found around 1.4-1.5 ppm.[3]
-
Mass Spectrometry (MS): Can be used to detect the mass of the starting material and the deprotected product. A mass difference of 100.12 amu corresponds to the loss of the Boc group.[3]
-
High-Performance Liquid Chromatography (HPLC): A quantitative method to track the percentage of the parent compound remaining and the formation of degradation products over time. A stability-indicating method can be developed using forced degradation samples.[9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the strong C=O stretching band of the Boc carbamate, typically around 1680-1720 cm⁻¹, indicates deprotection.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected loss of the Boc protecting group during a reaction. | The reaction conditions are inadvertently acidic. This can be due to acidic reagents, catalysts, or impurities in the solvents. | Carefully check the pH of all reaction components. If possible, buffer the reaction mixture to maintain a neutral or slightly basic pH. Use freshly distilled or high-purity solvents. |
| Low yield in a subsequent reaction step assuming the Boc group is intact. | Partial deprotection may have occurred during the previous step or work-up, leading to a mixture of protected and unprotected starting material. | Before proceeding with the next step, verify the integrity of the Boc-protected compound using an analytical technique like ¹H NMR or LC-MS. If partial deprotection has occurred, consider re-protecting the amine or purifying the material to remove the unprotected species. |
| Formation of unknown impurities during storage. | The compound may be degrading due to improper storage conditions. This could be due to exposure to acidic vapors, light, or elevated temperatures. | Store this compound in a tightly sealed container in a cool, dark, and dry place. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen). |
| Inconsistent results in bioassays. | The stability of the compound in the assay buffer may be an issue. Buffers with acidic pH can cause deprotection over the course of the experiment. | Determine the stability of the compound in the assay buffer by incubating it for the duration of the experiment and analyzing for degradation by HPLC or LC-MS. If degradation is observed, consider using a buffer with a higher pH or reducing the incubation time if possible. |
Quantitative Data Summary
The following tables provide illustrative data on the stability of Boc-protected piperidines under typical forced degradation conditions. The exact degradation rates for this compound may vary.
Table 1: Stability under Acidic Conditions
| Acid Condition | Temperature (°C) | Time (h) | Typical % Degradation | Primary Degradation Product |
| 0.1 M HCl | 25 | 24 | >95% | 4-(3-hydroxypropyl)piperidine |
| 0.1 M HCl | 60 | 4 | >99% | 4-(3-hydroxypropyl)piperidine |
| 10% TFA in DCM | 25 | 2 | >99% | 4-(3-hydroxypropyl)piperidine |
| 0.01 M HCl | 25 | 24 | 10-20% | 4-(3-hydroxypropyl)piperidine |
Table 2: Stability under Basic and Other Conditions
| Condition | Temperature (°C) | Time (h) | Typical % Degradation | Notes |
| 0.1 M NaOH | 25 | 24 | <2% | Generally stable under mild basic conditions. |
| 0.1 M NaOH | 60 | 24 | 5-10% | Degradation may be observed at elevated temperatures. |
| 3% H₂O₂ | 25 | 24 | <5% | Generally stable to mild oxidative stress. |
| Light (ICH Q1B) | 25 | 120 | <2% | Not significantly photolabile. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical procedure to intentionally degrade this compound to identify potential degradation products and pathways.[9]
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 4 hours.
-
At specified time points (e.g., 0, 1, 2, 4 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for analysis.
-
-
Basic Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours.
-
Withdraw aliquots at specified time points for analysis.
-
-
Thermal Degradation:
-
Place a solid sample and a solution sample in an oven at 80°C for 48 hours.
-
Analyze the samples after the incubation period.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid) with UV and MS detection.
Protocol 2: Monitoring Boc Deprotection by ¹H NMR
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Sample Preparation: Dissolve a known quantity of the reaction mixture or stored sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis: Integrate the area of the singlet corresponding to the tert-butyl protons of the Boc group (around 1.4-1.5 ppm). Compare this integration to an internal standard or to the integration of a stable proton signal on the molecule (e.g., from the piperidine ring or propyl chain) to determine the extent of deprotection. The appearance of a new set of signals corresponding to the deprotected product confirms degradation.
Visualizations
Caption: Acid-catalyzed degradation pathway of this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Route 1: Grignard Reaction with N-Boc-4-piperidone
Question 1: Why is my Grignard reaction not initiating or proceeding at a very slow rate?
Answer:
Failure to initiate is a common issue in Grignard reactions, often stemming from the deactivation of the magnesium surface or the presence of inhibitors.
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Potential Cause 1: Inactive Magnesium Surface. The magnesium turnings may have a passivating oxide layer.
-
Troubleshooting:
-
Activation of Magnesium: Before adding the alkyl halide, activate the magnesium turnings. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings under an inert atmosphere to expose a fresh surface.
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Dryness of Glassware and Reagents: Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (nitrogen or argon). Solvents must be anhydrous.
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-
-
Potential Cause 2: Presence of Moisture or Protic Impurities. Grignard reagents are highly basic and will be quenched by water, alcohols, or other protic compounds.
-
Troubleshooting:
-
Use of Anhydrous Solvents: Employ freshly distilled anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
-
Purity of Starting Materials: Ensure the alkyl halide and N-Boc-4-piperidone are free from water or other protic impurities.
-
-
Question 2: The yield of the desired product is low, and I am observing significant amounts of byproducts. What are the likely side reactions and how can I minimize them?
Answer:
Low yields in Grignard reactions with ketones like N-Boc-4-piperidone can be attributed to several side reactions.
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Potential Cause 1: Enolization of the Ketone. The Grignard reagent can act as a base and deprotonate the alpha-carbon of the ketone, forming an enolate that will not react further with the Grignard reagent.
-
Troubleshooting:
-
Lower Reaction Temperature: Perform the Grignard addition at a lower temperature (e.g., -78 °C to 0 °C) to favor nucleophilic addition over deprotonation.
-
Choice of Grignard Reagent: While not always feasible depending on the desired product, less sterically hindered Grignard reagents are less prone to acting as bases.
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-
-
Potential Cause 2: Reduction of the Ketone. If the Grignard reagent has a beta-hydride, it can reduce the ketone to the corresponding alcohol (tert-butyl 4-hydroxypiperidine-1-carboxylate).
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Troubleshooting: This is more common with sterically hindered ketones and bulky Grignard reagents. Lowering the reaction temperature can sometimes mitigate this.
-
-
Potential Cause 3: Wurtz Coupling. The Grignard reagent can couple with the starting alkyl halide.
-
Troubleshooting:
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Slow Addition of Alkyl Halide: During the formation of the Grignard reagent, add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide.
-
Maintain Moderate Temperature: Avoid excessive heating during Grignard reagent formation.
-
-
Route 2: Catalytic Hydrogenation of a Pyridine Derivative
Question 1: My hydrogenation reaction is incomplete, even after extended reaction times and high hydrogen pressure. What could be the issue?
Answer:
Incomplete hydrogenation of pyridine derivatives can often be traced back to catalyst deactivation or suboptimal reaction conditions.
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Potential Cause 1: Catalyst Poisoning. The nitrogen atom in the pyridine ring and the resulting piperidine can act as a catalyst poison.
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Troubleshooting:
-
Increase Catalyst Loading: A higher catalyst loading may be necessary to achieve full conversion.
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Catalyst Selection: Rhodium-based catalysts are often more resistant to poisoning by nitrogen-containing compounds than palladium or platinum catalysts.
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Acidic Additives: The use of an acidic solvent or additive, such as acetic acid, can protonate the nitrogen, reducing its ability to bind to the catalyst surface.
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-
-
Potential Cause 2: Insufficient Hydrogen Pressure or Temperature. The aromatic pyridine ring is very stable and requires forcing conditions to be reduced.
Question 2: I am observing byproducts such as partially hydrogenated intermediates or dehydroxylated products. How can I improve the selectivity?
Answer:
Selectivity issues in the hydrogenation of functionalized pyridines are common and can be addressed by modifying the reaction conditions and catalyst choice.
-
Potential Cause 1: Partial Hydrogenation. The reaction may stop at the tetrahydropyridine stage.
-
Troubleshooting:
-
More Active Catalyst: Platinum- or rhodium-based catalysts are generally more active than palladium for complete saturation of the pyridine ring.
-
Harsher Conditions: Increasing the hydrogen pressure and temperature can drive the reaction to completion.
-
-
-
Potential Cause 2: Hydrogenolysis of the Hydroxyl Group. The C-O bond of the hydroxypropyl side chain can be cleaved under harsh hydrogenation conditions.
-
Troubleshooting:
-
Milder Conditions: Use the lowest temperature and pressure that still afford a reasonable reaction rate.
-
Catalyst Choice: Palladium-based catalysts are sometimes more prone to causing hydrogenolysis than platinum or rhodium.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider for the industrial-scale synthesis of this compound?
A1: For the Grignard route, the primary hazards are the flammability of ether solvents and the reactivity of the Grignard reagent with water and air. Operations should be conducted under a strict inert atmosphere, and appropriate fire suppression systems should be in place. For the hydrogenation route, the main hazard is the use of high-pressure hydrogen, which is highly flammable and explosive. The reaction should be carried out in a certified high-pressure reactor with appropriate safety interlocks and monitoring systems.
Q2: How can I monitor the progress of the reaction on a large scale?
A2: For both synthetic routes, reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). For industrial-scale production, online monitoring using techniques like infrared (IR) spectroscopy can be implemented.
Q3: What are the most common impurities to look for in the final product?
A3: For the Grignard route, common impurities may include the starting N-Boc-4-piperidone, the reduced byproduct tert-butyl 4-hydroxypiperidine-1-carboxylate, and any coupled byproducts from the Grignard reagent itself. For the hydrogenation route, potential impurities include partially hydrogenated intermediates (tetrahydropyridine derivatives) and the dehydroxylated product.
Q4: What are the recommended methods for the purification of this compound on an industrial scale?
A4: The primary methods for large-scale purification are distillation under reduced pressure or crystallization. The choice of method will depend on the physical properties of the final product and its impurities. Column chromatography is generally not economically viable for large-scale industrial production.
Experimental Protocols
Route 1: Grignard Reaction
Step 1: Preparation of the Grignard Reagent
-
Charge a flame-dried, inerted reactor with magnesium turnings (1.2 eq.).
-
Add a small crystal of iodine to activate the magnesium.
-
Slowly add a solution of 1-bromo-3-(tetrahydro-2H-pyran-2-yloxy)propane (1.0 eq.) in anhydrous THF to the magnesium suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for 1-2 hours until the magnesium is consumed.
Step 2: Grignard Addition
-
Cool the freshly prepared Grignard reagent to 0 °C.
-
Slowly add a solution of N-Boc-4-piperidone (1.0 eq.) in anhydrous THF, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
Step 3: Quench and Deprotection
-
Cool the reaction mixture to 0 °C and slowly quench by the addition of a saturated aqueous solution of ammonium chloride.
-
Add dilute hydrochloric acid to adjust the pH to ~2 to hydrolyze the THP ether protecting group.
-
Stir the mixture for 1-2 hours at room temperature.
-
Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude product by vacuum distillation or crystallization.
Route 2: Catalytic Hydrogenation
-
Charge a high-pressure autoclave with 4-(3-hydroxypropyl)pyridine (1.0 eq.), a suitable catalyst (e.g., 5% Rh/C, 1-5 mol%), and a solvent such as methanol or acetic acid.
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to 50-80 bar.
-
Heat the reaction mixture to 60-80 °C with vigorous stirring.
-
Monitor the reaction progress by GC or HPLC.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
To the filtrate containing the piperidine derivative, add a suitable base (e.g., triethylamine, 1.5 eq.) and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.).
-
Stir the mixture at room temperature for 12-24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by vacuum distillation or crystallization.
Data Presentation
Table 1: Comparison of Scalable Synthetic Routes
| Parameter | Route 1: Grignard Reaction | Route 2: Catalytic Hydrogenation |
| Starting Materials | N-Boc-4-piperidone, 1-bromo-3-(protected)propane | 4-(3-hydroxypropyl)pyridine |
| Key Reagents | Magnesium, Anhydrous Solvents | Hydrogen Gas, Heterogeneous Catalyst |
| Typical Yield | 60-80% | 70-90% |
| Typical Purity (crude) | 85-95% | 90-98% |
| Key Process Steps | Grignard formation, Addition, Quench, Deprotection, Purification | Hydrogenation, Boc-protection, Purification |
| Scalability Challenges | Initiation of Grignard, Exotherm control, Anhydrous conditions | High-pressure equipment, Catalyst handling and filtration, Potential for catalyst poisoning |
Visualizations
Caption: Overview of the two primary scalable synthetic routes.
Caption: Troubleshooting decision tree for the Grignard synthesis route.
Caption: Troubleshooting decision tree for the catalytic hydrogenation route.
References
Technical Support Center: Synthesis of Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent and reliable method involves a two-step sequence starting from commercially available N-Boc-4-piperidone:
-
Wittig Reaction: To introduce the three-carbon side chain as an alkene.
-
Hydroboration-Oxidation: To convert the terminal alkene to a primary alcohol with anti-Markovnikov regioselectivity.
Q2: What are the critical parameters to control during the Wittig reaction step?
A2: The success of the Wittig reaction is highly dependent on the complete exclusion of moisture and air, the choice of a strong, non-nucleophilic base to generate the ylide, and temperature control. Anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) are essential.
Q3: Why is hydroboration-oxidation the preferred method for the hydration of the alkene intermediate?
A3: Hydroboration-oxidation is a highly regioselective reaction that results in the anti-Markovnikov addition of water across the double bond. This means the hydroxyl group is added to the less substituted carbon, leading to the desired primary alcohol. This method avoids the formation of carbocation intermediates, thus preventing rearrangements and the formation of secondary alcohol isomers.[1]
Q4: How can I effectively purify the final product?
A4: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent system (like hexane/ethyl acetate) and gradually increasing the polarity, is effective in separating the desired product from non-polar impurities and more polar byproducts. Recrystallization can also be employed for further purification if the product is a solid.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Yield in the Wittig Reaction Step
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Ylide Formation | Ensure the phosphonium salt is completely dry. Use a sufficiently strong and fresh base (e.g., n-butyllithium, sodium hydride). Verify the quality and concentration of the base. |
| Presence of Moisture or Oxygen | Flame-dry all glassware before use. Use anhydrous solvents. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. |
| Steric Hindrance | While less common for this specific reaction, highly substituted phosphonium salts may require longer reaction times or higher temperatures. |
| Low Reactivity of Ketone | N-Boc-4-piperidone is generally reactive. However, ensure its purity and the absence of any inhibiting impurities. |
Issue 2: Formation of Multiple Products in the Wittig Reaction
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Formation of E/Z Isomers | The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. For non-stabilized ylides, the Z-isomer is often favored. The E/Z mixture can typically be carried forward to the next step. |
| Side Reactions of the Ylide | The ylide can act as a base. Ensure slow addition of the ketone to the ylide solution to minimize side reactions. |
Issue 3: Low Yield or Incorrect Regioisomer in the Hydroboration-Oxidation Step
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Use of an Inappropriate Borane Reagent | For terminal alkenes, BH3•THF is generally sufficient. For substrates with multiple reducible groups, a more sterically hindered borane like 9-BBN can provide higher selectivity. |
| Incomplete Hydroboration | Ensure the use of a slight excess of the borane reagent and allow sufficient reaction time. Monitor the reaction by TLC or GC-MS. |
| Incomplete Oxidation | Ensure the use of a sufficient excess of hydrogen peroxide and a strong base (e.g., NaOH). The oxidation step can be exothermic; maintain proper temperature control. |
| Formation of the Markovnikov Product (Secondary Alcohol) | This is unlikely with hydroboration-oxidation but could indicate an alternative reaction pathway is occurring. Confirm the identity of the byproduct by NMR and MS. |
Data Presentation
The following table summarizes representative yields for the two-step synthesis of this compound. Actual yields may vary based on reaction scale and specific conditions.
| Step | Reaction | Starting Material | Product | Typical Yield (%) | Typical Purity (%) (after chromatography) |
| 1 | Wittig Reaction | Tert-butyl 4-oxopiperidine-1-carboxylate | Tert-butyl 4-allylpiperidine-1-carboxylate | 75-85 | >95 |
| 2 | Hydroboration-Oxidation | Tert-butyl 4-allylpiperidine-1-carboxylate | This compound | 80-90 | >98 |
Experimental Protocols
Step 1: Synthesis of Tert-butyl 4-allylpiperidine-1-carboxylate (Wittig Reaction)
Materials:
-
Allyltriphenylphosphonium bromide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Tert-butyl 4-oxopiperidine-1-carboxylate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 eq.) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel.
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then carefully add anhydrous THF.
-
Add allyltriphenylphosphonium bromide (1.1 eq.) portion-wise to the stirred suspension at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete ylide formation.
-
Cool the resulting ylide solution to 0 °C and add a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq.) in anhydrous THF dropwise via the addition funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford tert-butyl 4-allylpiperidine-1-carboxylate as a colorless oil.
Step 2: Synthesis of this compound (Hydroboration-Oxidation)
Materials:
-
Tert-butyl 4-allylpiperidine-1-carboxylate
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Aqueous sodium hydroxide solution (e.g., 3 M)
-
Hydrogen peroxide (30% aqueous solution)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Under an inert atmosphere, dissolve tert-butyl 4-allylpiperidine-1-carboxylate (1.0 eq.) in anhydrous THF in a flame-dried round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the borane-THF complex (1.1 eq.) dropwise while maintaining the temperature at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the hydroboration step by TLC or GC-MS.
-
Once the hydroboration is complete, cool the reaction mixture back to 0 °C.
-
Slowly and carefully add the aqueous sodium hydroxide solution, followed by the dropwise addition of hydrogen peroxide. Caution: This oxidation is exothermic.
-
Allow the mixture to warm to room temperature and stir for another 2-4 hours.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis impurity issues.
References
Technical Support Center: Protecting Group Strategies for Piperidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing protecting group strategies for piperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the piperidine nitrogen?
A1: The most frequently used protecting groups for the piperidine nitrogen are tert-Butyloxycarbonyl (Boc), Carbobenzyloxy (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). Other notable protecting groups include Benzyl (Bn), Trityl (Trt), and Allyloxycarbonyl (Alloc), each offering specific advantages for orthogonal protection strategies.[1][2]
Q2: How do I choose the right protecting group for my synthesis?
A2: The selection of a protecting group depends on the overall synthetic strategy, particularly the stability of other functional groups in your molecule. Key considerations include:
-
Acid/Base Stability: If your molecule has acid-labile groups, avoid acid-cleaved protecting groups like Boc. Conversely, if base-sensitive moieties are present, Fmoc, which is removed with a base like piperidine, may not be suitable.[2]
-
Orthogonality: In multi-step syntheses, it is crucial to use orthogonal protecting groups that can be removed under different conditions without affecting each other.[1] For instance, a combination of Boc (acid-labile), Fmoc (base-labile), and Cbz (hydrogenolysis) allows for selective deprotection.[1]
-
Reaction Conditions: Consider the reaction conditions required for subsequent steps. For example, if a reduction step is planned, a Cbz group that is cleaved by hydrogenolysis might be unsuitable.
Q3: What is an orthogonal protection strategy and why is it important?
A3: An orthogonal protection strategy involves the use of multiple protecting groups in a single molecule that can be removed under distinct conditions without affecting the others.[1][3] This is critical in complex, multi-step syntheses as it allows for the selective deprotection of one functional group while others remain protected, enabling precise control over the synthetic route.[3] For example, in peptide synthesis, the Fmoc group (removed by piperidine) is used for temporary protection of the α-amino group, while acid-labile groups like Boc or Trityl protect amino acid side chains.[4]
Troubleshooting Guides
Incomplete Deprotection
Q4: I am observing incomplete removal of the Boc group from my piperidine derivative. What should I do?
A4: Incomplete Boc deprotection is a common issue. Here are some troubleshooting steps:
-
Insufficient Acid/Reaction Time: The primary cause is often an inadequate concentration of acid (e.g., trifluoroacetic acid - TFA) or too short a reaction time.[5] Try increasing the reaction time or using a stronger acidic system like 4M HCl in dioxane.[5]
-
Steric Hindrance: If the piperidine ring is sterically hindered, deprotection may be sluggish. In such cases, increasing the reaction temperature (e.g., to 40°C) can be beneficial, but monitor carefully for side reactions.[5]
-
Reagent Quality: Ensure that the acid used is fresh and anhydrous, as the presence of water can reduce its effectiveness.[6]
Q5: My Fmoc deprotection using piperidine is incomplete. How can I resolve this?
A5: Incomplete Fmoc removal can lead to deletion sequences in peptide synthesis.[7] Consider the following solutions:
-
Reagent Quality and Concentration: Use fresh, high-quality piperidine to prepare a 20% solution in DMF.[8]
-
Extended Reaction Time/Double Deprotection: For "difficult" sequences with steric hindrance or potential for aggregation, increase the deprotection time or perform a double deprotection by treating with a fresh solution of piperidine after the initial deprotection.[7]
-
Stronger Base: For very resistant Fmoc groups, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often in a cocktail with piperidine (e.g., 2% DBU and 20% piperidine in DMF).[7][9]
-
Monitoring: The release of the dibenzofulvene-piperidine adduct can be monitored by UV-Vis spectrophotometry at around 301 nm to confirm the completion of the reaction.[8] A qualitative Kaiser test can also be used to detect the presence of the free primary amine after deprotection.[8]
Q6: The hydrogenolysis of my Cbz-protected piperidine is slow or incomplete. What are the possible reasons?
A6: Several factors can hinder the catalytic hydrogenolysis of a Cbz group:
-
Catalyst Poisoning: The piperidine product is basic and can poison the Palladium catalyst. Adding a mild acid like acetic acid can sometimes mitigate this issue.
-
Catalyst Quality: Ensure the Pd/C catalyst is active. If it's old, it may require "pre-reduction" before use.[10]
-
Hydrogen Source and Pressure: In catalytic transfer hydrogenation using ammonium formate, ensure sufficient reagent is used.[11] When using hydrogen gas, ensure proper mixing to maximize catalyst exposure to the gas.[10]
-
Alternative Deprotection: If hydrogenolysis is not feasible due to other reducible functional groups, acidic cleavage using HBr in acetic acid can be an alternative.[12]
Side Reactions
Q7: I am observing side products during the protection of my piperidine derivative. How can I minimize them?
A7: Side product formation often arises from the reactivity of the starting material or the protecting agent.
-
Di-tert-butyl dicarbonate (Boc₂O) Protection: Ensure the reaction is performed under appropriate basic conditions to neutralize the acid byproduct. Over-alkylation is generally not an issue with Boc₂O.
-
Benzyl Chloroformate (Cbz-Cl) Protection: Cbz-Cl is highly reactive and can react with moisture. Ensure anhydrous conditions. The use of a base is necessary to scavenge the HCl generated.[13]
-
Purification: Careful purification of the product by column chromatography or recrystallization is often necessary to remove minor impurities.
Quantitative Data Summary
The following table summarizes the common conditions for the deprotection of various N-protecting groups on piperidine derivatives.
| Protecting Group | Deprotection Reagents | Typical Conditions | Stability | Orthogonal To |
| Boc (tert-Butyloxycarbonyl) | Strong Acid (TFA, HCl) | 50% TFA in DCM, or 4M HCl in dioxane, RT, 1-2h[5][14] | Base, Hydrogenolysis | Fmoc, Cbz, Alloc, Bn |
| Cbz (Carbobenzyloxy) | H₂/Pd/C, Strong Acid | H₂, 10% Pd/C, MeOH, RT; or 33% HBr in AcOH, RT, 0.5-16h[12] | Base | Boc, Fmoc, Alloc |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Base (Piperidine) | 20% Piperidine in DMF, RT, 10-30 min[15][16] | Acid, Hydrogenolysis | Boc, Cbz, Alloc, Bn |
| Alloc (Allyloxycarbonyl) | Pd(0) catalyst and scavenger | Pd(PPh₃)₄, Phenylsilane or Me₂NH·BH₃, DCM, RT, 2h[17][18] | Acid, Base (piperidine) | Boc, Fmoc, Cbz, Bn |
| Bn (Benzyl) | Hydrogenolysis | H₂, Pd/C, MeOH, often with an acid additive[10][11] | Acid, Base | Boc, Fmoc, Alloc |
| Trt (Trityl) | Mild Acid | 1-2% TFA in DCM | Base, Hydrogenolysis | Fmoc, Cbz, Alloc, Bn |
Experimental Protocols
Protocol 1: Boc Protection of Piperidine
Materials:
-
Piperidine derivative (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the piperidine derivative in DCM.
-
Add TEA or DIPEA to the solution and stir.
-
Add Boc₂O to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Boc Deprotection of N-Boc-piperidine using TFA
Materials:
-
N-Boc-piperidine derivative (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the N-Boc-piperidine derivative in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 5-10 equivalents, or as a 20-50% solution in DCM).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperidine.
Protocol 3: Cbz Protection of Piperidine
Materials:
-
Piperidine derivative (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
Aqueous sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution
-
An appropriate organic solvent (e.g., THF, Dioxane)
Procedure:
-
Dissolve the piperidine derivative in a mixture of the organic solvent and the aqueous base.
-
Cool the mixture to 0 °C.
-
Add Cbz-Cl dropwise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for several hours.[13]
-
Monitor the reaction by TLC.
-
Once complete, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography if needed.
Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis
Materials:
-
N-Cbz-piperidine derivative (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas balloon or a hydrogenation apparatus
Procedure:
-
Dissolve the N-Cbz-piperidine derivative in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst.
-
Evacuate the flask and backfill with H₂ gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a positive pressure of H₂ at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine.[12]
Protocol 5: Fmoc Deprotection of a Resin-Bound Piperidine Derivative
This protocol is standard in solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF
Procedure:
-
Swell the resin in DMF in a reaction vessel.[15]
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 3-5 minutes.[19]
-
Drain the solution.
-
Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 10-20 minutes.[15][19]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[20]
-
The resin is now ready for the next coupling step.
Visual Guide
Caption: A decision tree to guide the selection of a suitable protecting group for a piperidine nitrogen.
References
- 1. biosynth.com [biosynth.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. benchchem.com [benchchem.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. diva-portal.org [diva-portal.org]
- 18. researchgate.net [researchgate.net]
- 19. peptide.com [peptide.com]
- 20. chem.uci.edu [chem.uci.edu]
Challenges in the functionalization of the hydroxyl group in Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate. The following information addresses common challenges in the functionalization of the terminal hydroxyl group of this molecule.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in functionalizing the hydroxyl group of this compound?
A1: The primary challenges stem from a combination of factors:
-
Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen can sterically hinder the approach of reagents to the hydroxyl group.
-
Boc Group Stability: The Boc group is sensitive to acidic conditions and can be partially or fully cleaved, leading to undesired side products.[1] Care must be taken to maintain neutral or basic reaction conditions.
-
Piperidine Nitrogen Reactivity: If the Boc group is unintentionally removed, the newly exposed secondary amine is nucleophilic and can react with electrophilic reagents, leading to complex mixtures.
-
Purification: The polarity of the starting material and the potential for closely related byproducts can complicate purification by column chromatography.
Q2: Which oxidation methods are recommended for converting the primary alcohol to an aldehyde?
A2: Mild oxidation conditions are crucial to prevent over-oxidation to the carboxylic acid and to preserve the Boc protecting group. Commonly employed methods include:
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C). It is known for its high yields and compatibility with many functional groups.[2][3]
-
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and convenient method for oxidizing primary alcohols to aldehydes at room temperature.[4]
-
TEMPO-catalyzed Oxidation: This method uses a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric co-oxidant like sodium hypochlorite (bleach). It is a cost-effective and environmentally friendlier option.[4]
Q3: What are common issues when converting the hydroxyl group to a good leaving group, such as a tosylate or mesylate?
A3: The primary concerns are:
-
Incomplete Reaction: Steric hindrance may slow down the reaction, requiring longer reaction times or the use of a catalyst like 4-dimethylaminopyridine (DMAP).
-
Elimination Side Reactions: The resulting tosylate or mesylate is susceptible to elimination reactions, especially in the presence of a strong, non-nucleophilic base, to form an alkene.
-
Chloride Formation: When using sulfonyl chlorides, the displacement of the sulfonate by the chloride byproduct can sometimes occur.[5]
Q4: Can I perform a Williamson ether synthesis with this alcohol?
A4: Yes, but with important considerations. The Williamson ether synthesis involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide.[6] For this substrate, a strong base like sodium hydride (NaH) is required to form the alkoxide. It is critical to use a primary alkyl halide to avoid elimination reactions.[6]
Q5: Is the Mitsunobu reaction a suitable method for functionalization?
A5: The Mitsunobu reaction is an excellent method for converting primary and secondary alcohols to a variety of functional groups, including esters, ethers, and azides, with inversion of configuration.[7][8] It proceeds under mild, neutral conditions, which is advantageous for the acid-sensitive Boc group. However, the reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative, which can complicate purification.[7]
Troubleshooting Guides
Oxidation to the Aldehyde
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Insufficient reagent activity. 2. Steric hindrance slowing the reaction. 3. Degradation of reagents. | 1. For Swern oxidation, ensure anhydrous conditions and fresh reagents. 2. For DMP oxidation, use a freshly opened or properly stored container of DMP. 3. Increase reaction time or slightly elevate the temperature (while monitoring for side products). 4. For TEMPO-catalyzed reactions, ensure the pH is maintained in the optimal range. |
| Over-oxidation to Carboxylic Acid | 1. The chosen oxidizing agent is too strong. 2. Reaction temperature is too high. | 1. Use milder reagents like DMP or Swern oxidation.[9] 2. Maintain low temperatures, especially for the Swern oxidation (-78 °C). |
| Formation of Unidentified Byproducts | 1. Partial cleavage of the Boc group. 2. Side reactions involving the piperidine ring. | 1. Ensure the reaction is not acidic. For DMP, pyridine can be added as a buffer.[4] 2. For Swern, use a hindered base like triethylamine to quench the reaction. 3. Analyze byproducts by LC-MS to identify potential N-dealkylation or other side reactions. |
| Difficult Purification | 1. Similar polarity of starting material and product. 2. Presence of phosphorus-containing byproducts (for Mitsunobu). | 1. Use a shallow gradient during column chromatography. 2. Consider a different solvent system for chromatography. 3. For Mitsunobu byproducts, precipitation or specialized purification techniques may be necessary. |
Conversion to Tosylate/Mesylate
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | 1. Incomplete reaction due to steric hindrance. 2. Competing elimination reaction. | 1. Add a catalytic amount of DMAP to accelerate the reaction. 2. Use a non-nucleophilic base like triethylamine or pyridine. 3. Conduct the reaction at 0 °C to minimize side reactions. |
| Presence of Alkene Byproduct | 1. The base used is too strong or sterically hindered. 2. Elevated reaction temperature. | 1. Use a milder base like pyridine. 2. Maintain a low reaction temperature (0 °C or below). |
| Formation of Alkyl Chloride | 1. Displacement of the tosylate/mesylate by chloride ions from the sulfonyl chloride reagent. | 1. This is an inherent potential side reaction.[5] If it is a major issue, consider converting the alcohol to an iodide first, which is a better leaving group. |
Experimental Protocols
General Procedure for Swern Oxidation
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) and cool to -78 °C.
-
Slowly add a solution of dimethyl sulfoxide (DMSO) (2.0 eq.) in anhydrous DCM.
-
After stirring for 15 minutes, add a solution of this compound (1.0 eq.) in anhydrous DCM.
-
Stir the reaction mixture at -78 °C and monitor by thin-layer chromatography (TLC).
-
Once the starting material is consumed, add triethylamine (5.0 eq.) and allow the mixture to warm to room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Tosylation
-
Dissolve this compound (1.0 eq.) in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (1.5 eq.) followed by p-toluenesulfonyl chloride (1.2 eq.). A catalytic amount of DMAP (0.1 eq.) can also be added.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Upon completion, wash the reaction mixture with cold water, 1M HCl (to remove excess base), and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the product by recrystallization or column chromatography.
Data Presentation
The following table provides a qualitative comparison of common functionalization methods for primary alcohols, which can be adapted for this compound. Actual yields and reaction times will vary depending on the specific reaction conditions and scale.
| Transformation | Method | Typical Yield Range | Advantages | Disadvantages |
| Oxidation to Aldehyde | Swern Oxidation | 85-95% | High yield, good for sensitive substrates. | Requires cryogenic temperatures, produces a foul odor.[2] |
| Dess-Martin Periodinane | 80-90% | Mild, room temperature reaction. | Reagent is expensive and can be explosive under certain conditions.[4] | |
| TEMPO-catalyzed | 75-90% | Catalytic, uses inexpensive reagents. | Can be substrate-dependent.[4] | |
| Conversion to Leaving Group | Tosylation | 70-90% | Forms a stable, good leaving group. | Can lead to elimination byproducts. |
| Mesylation | 75-95% | Similar to tosylation, often faster. | Mesylates can be less stable than tosylates. | |
| Ether Formation | Williamson Synthesis | 50-80% | Direct route to ethers. | Requires a strong base, risk of elimination with secondary/tertiary halides.[6] |
| General Functionalization | Mitsunobu Reaction | 60-85% | Mild conditions, versatile. | Purification can be challenging due to byproducts.[7] |
Visualizations
Caption: General workflow for the functionalization of the hydroxyl group.
Caption: Troubleshooting decision tree for low-yielding reactions.
References
- 1. media.malariaworld.org [media.malariaworld.org]
- 2. Swern Oxidation [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. arrow.tudublin.ie [arrow.tudublin.ie]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Comparative NMR Analysis of Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate and Related Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the 1H and 13C NMR Spectral Features of Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate and Structurally Related Compounds.
This guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of this compound. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this analysis is built upon a comparative study of structurally similar molecules. By examining the NMR data of key analogues, we can confidently predict and interpret the spectral characteristics of the target compound, offering valuable insights for its identification and structural verification.
Chemical Structure
The structure of this compound is characterized by a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and bearing a 3-hydroxypropyl substituent at the 4-position.
Predicted 1H and 13C NMR Spectral Data
Based on the analysis of related compounds, the following tables summarize the predicted chemical shifts for this compound.
Table 1: Predicted 1H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| tert-butyl (Boc) | ~1.46 | s | 9H |
| Piperidine H2, H6 (axial) | ~2.68 | t | 2H |
| Piperidine H2, H6 (equatorial) | ~4.05 | d | 2H |
| Piperidine H3, H5 (axial) | ~1.05-1.20 | m | 2H |
| Piperidine H3, H5 (equatorial) | ~1.65-1.75 | m | 2H |
| Piperidine H4 | ~1.40-1.55 | m | 1H |
| -CH2- (propyl, α to piperidine) | ~1.25-1.35 | m | 2H |
| -CH2- (propyl, β to piperidine) | ~1.45-1.60 | m | 2H |
| -CH2- (propyl, γ to piperidine, attached to OH) | ~3.65 | t | 2H |
| -OH | Variable | br s | 1H |
Table 2: Predicted 13C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| tert-butyl (Boc) -C(CH3)3 | ~79.2 |
| tert-butyl (Boc) -C(CH3)3 | ~28.5 |
| Piperidine C2, C6 | ~44.0 |
| Piperidine C3, C5 | ~31.5 |
| Piperidine C4 | ~35.0 |
| -CH2- (propyl, α to piperidine) | ~33.0 |
| -CH2- (propyl, β to piperidine) | ~29.0 |
| -CH2- (propyl, γ to piperidine, attached to OH) | ~63.0 |
| Carbonyl (Boc) | ~154.9 |
Comparative Analysis with Alternative Compounds
To substantiate the predicted chemical shifts, a comparison with experimentally determined NMR data of structurally related compounds is essential. The following tables present the 1H and 13C NMR data for key analogues.
Table 3: 1H NMR Data of Comparative Compounds
| Compound | Solvent | Chemical Shifts (ppm) and Multiplicities |
| Tert-butyl piperidine-1-carboxylate | d6-DMSO | 3.35 (m, 4H), 1.56-1.45 (m, 15H, includes Boc)[1] |
| N-Boc-4-piperidinemethanol | Not Specified | Data not fully available in search results. |
| Tert-butyl 4-hydroxypiperidine-1-carboxylate | Not Specified | Data not fully available in search results. |
Table 4: 13C NMR Data of Comparative Compounds
| Compound | Solvent | Chemical Shifts (ppm) |
| Tert-butyl piperidine-1-carboxylate | d6-DMSO | 154.89, 79.03, 44.31, 28.42, 25.69, 24.45[1] |
| N-Boc-4-piperidinemethanol | Not Specified | Data not fully available in search results. |
| Tert-butyl 4-hydroxypiperidine-1-carboxylate | Not Specified | Data not fully available in search results. |
The chemical shifts of the Boc protecting group (around 1.46 ppm for 1H and 28.5/79.2 ppm for 13C) are highly conserved across these molecules. The piperidine ring protons and carbons show characteristic shifts that are influenced by the substituent at the 4-position. The presence of the 3-hydroxypropyl chain in the target molecule is expected to introduce distinct signals for the three methylene groups, with the terminal methylene group adjacent to the hydroxyl function exhibiting the most downfield shift in both 1H and 13C NMR spectra due to the deshielding effect of the oxygen atom.
Experimental Protocols
A standard protocol for acquiring high-quality 1H and 13C NMR spectra is outlined below.
Sample Preparation
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
1H NMR Spectroscopy
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A range of -2 to 12 ppm is typically sufficient.
-
Temperature: 298 K.
13C NMR Spectroscopy
-
Spectrometer: A 100 MHz or higher field NMR spectrometer.
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
-
Number of Scans: 1024 or more scans are often required due to the lower natural abundance of 13C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A range of 0 to 220 ppm.
-
Temperature: 298 K.
Logical Workflow for NMR Analysis
The following diagram illustrates the typical workflow for the NMR analysis of a chemical compound.
Caption: Workflow for NMR spectroscopic analysis.
This guide provides a foundational understanding of the NMR characteristics of this compound through a detailed comparative analysis. For definitive structural confirmation, obtaining experimental NMR data of the purified compound is highly recommended.
References
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate and its Analogs
For researchers, scientists, and drug development professionals, understanding the mass spectrometry fragmentation patterns of complex molecules is paramount for structural elucidation and metabolite identification. This guide provides a comparative analysis of the fragmentation behavior of tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate, a common building block in medicinal chemistry, and its analogs. By presenting predicted fragmentation data and detailed experimental protocols, this document serves as a practical resource for interpreting mass spectra of N-Boc protected piperidine derivatives.
The stability and predictable fragmentation of the tert-butyloxycarbonyl (Boc) protecting group, coupled with the characteristic ring fragmentation of the piperidine core, provide a unique mass spectral signature. This guide will delve into these patterns, offering a side-by-side comparison with relevant alternatives to highlight the influence of different structural motifs on the resulting mass spectrum.
Experimental and Fragmentation Workflow
The typical workflow for analyzing piperidine derivatives by mass spectrometry involves sample preparation, ionization, mass analysis, and fragmentation, followed by data interpretation. Electrospray ionization (ESI) is commonly employed for such compounds due to the basicity of the piperidine nitrogen, which readily accepts a proton to form a stable [M+H]⁺ ion in positive ion mode.[1] Subsequent tandem mass spectrometry (MS/MS) experiments, often performed in a triple quadrupole or Q-TOF instrument, induce fragmentation of the precursor ion to generate a characteristic product ion spectrum.[1]
Caption: A generalized workflow for the mass spectrometric analysis and structural elucidation of piperidine derivatives.
Predicted Fragmentation Pathways
The fragmentation of this compound is predicted to be driven by several key structural features: the N-Boc group, the piperidine ring, and the hydroxypropyl side chain. The initial protonation is expected to occur at the piperidine nitrogen.
Caption: Predicted major fragmentation pathways for protonated this compound.
Comparative Fragmentation Data
To illustrate the influence of the N-Boc and hydroxyl groups on the fragmentation pattern, we compare the predicted mass spectrum of the target compound with two analogs: 4-(3-hydroxypropyl)piperidine (the deprotected analog) and tert-butyl 4-propylpiperidine-1-carboxylate (the dehydroxylated analog). The data presented in the following table is predicted based on established fragmentation rules for these chemical classes.[1][2][3]
| Compound Name | Structure | Precursor Ion (m/z) | Major Predicted Fragment Ions (m/z) | Predicted Fragmentation Pathway |
| This compound | CC(C)(C)OC(=O)N1CCC(CCCO)CC1 | 244.19 | 188.13, 144.14, 226.18, 57.07 | Loss of isobutylene (-56), loss of Boc group (-100), loss of water (-18), tert-butyl cation (+57) |
| 4-(3-Hydroxypropyl)piperidine | OCCCC1CCNCC1 | 144.14 | 126.13, 98.11, 84.08, 70.08 | Loss of water (-18), loss of propyl chain, piperidine ring fragments |
| Tert-butyl 4-propylpiperidine-1-carboxylate | CC(C)(C)OC(=O)N1CCC(CCC)CC1 | 228.21 | 172.15, 128.16, 57.07 | Loss of isobutylene (-56), loss of Boc group (-100), tert-butyl cation (+57) |
Experimental Protocols
The following provides a general methodology for the analysis of this compound and its analogs using ESI-MS/MS.
Sample Preparation:
-
Prepare a stock solution of the analyte at 1 mg/mL in methanol.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 methanol/water containing 0.1% formic acid to facilitate protonation.
Mass Spectrometry Conditions: [1]
-
Instrument: A tandem mass spectrometer such as a triple quadrupole or Q-TOF equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Infusion Flow Rate: 5-10 µL/min.
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 100-150 °C.
-
Desolvation Temperature: 250-350 °C.
-
MS Scan Range: m/z 50-500 for a full scan to identify the precursor ion [M+H]⁺.
-
MS/MS Analysis:
-
Select the [M+H]⁺ ion as the precursor for fragmentation.
-
Use argon as the collision gas.
-
Optimize collision energy (typically 10-40 eV) to obtain a rich product ion spectrum. The optimal energy will vary depending on the instrument and the compound.
-
Data Analysis:
-
Identify the molecular ion peak [M+H]⁺ in the full scan spectrum.
-
Analyze the product ion scan to identify major fragment ions.
-
Propose fragmentation pathways based on the observed neutral losses and characteristic fragment ions. For N-Boc protected amines, key fragments often arise from the loss of the Boc group or its components.[4] The piperidine ring itself can undergo cleavage, leading to various acyclic fragment ions.[1] For alcohols, a neutral loss of water is a common fragmentation pathway.[5]
By understanding these characteristic fragmentation patterns, researchers can confidently identify and characterize this compound and related structures in complex mixtures, aiding in the advancement of drug discovery and development programs.
References
A Comparative Guide to Piperidine-Based Linkers in Drug Development: Spotlight on Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The judicious selection of a chemical linker is a critical determinant in the design of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The linker not only connects the targeting moiety to the payload or E3 ligase ligand but also profoundly influences the overall physicochemical properties, pharmacokinetics, and efficacy of the conjugate. Among the diverse array of linker technologies, piperidine-based linkers have garnered significant attention due to their inherent rigidity and favorable pharmacological characteristics.
This guide provides a comparative analysis of Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate against other commonly employed piperidine linkers. While direct head-to-head comparative studies are not abundant in the public domain, this document synthesizes available data and structure-activity relationship principles to offer a valuable resource for linker selection in drug discovery.
Introduction to Piperidine Linkers
Piperidine scaffolds are six-membered heterocyclic rings that are incorporated into linker structures to impart conformational rigidity.[1] This rigidity can be advantageous in pre-organizing the molecule into a bioactive conformation, which is crucial for the formation of a stable and productive ternary complex in the case of PROTACs.[1] Furthermore, the introduction of a piperidine moiety can enhance metabolic stability and modulate physicochemical properties such as solubility and cell permeability.[1][]
Core Comparison: this compound vs. Other Piperidine Linkers
This compound is a bifunctional linker possessing a protected piperidine nitrogen (Boc group) and a terminal hydroxyl group. The Boc protecting group allows for selective deprotection and subsequent conjugation, while the hydroxyl group provides a handle for attachment to another molecular entity. The three-carbon propyl chain offers a degree of spatial separation between the piperidine ring and the point of attachment.
To provide a clear comparison, we will categorize alternative piperidine linkers based on the nature and position of their functional groups and substitution patterns.
Data Presentation: Comparative Analysis of Piperidine Linker Properties
The following table summarizes the key characteristics of this compound and representative alternative piperidine linkers. The data presented is a qualitative assessment based on established structure-property relationships in medicinal chemistry.
| Linker Type | Representative Structure | Key Features | Potential Advantages | Potential Disadvantages |
| Target Linker: C3-Hydroxyl Functionalized | This compound | 3-carbon spacer, terminal primary alcohol, Boc-protected nitrogen. | Defined exit vector, potential for improved solubility due to the hydroxyl group. | May have limited conformational flexibility compared to longer chain alternatives. |
| Alternative 1: C1-Amine Functionalized | Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate | 1-carbon spacer, terminal primary amine, Boc-protected nitrogen. | Shorter, more rigid connection. The amine offers a versatile conjugation handle.[3] | Reduced spatial separation may lead to steric hindrance. |
| Alternative 2: C4-Hydroxyl Functionalized | Tert-butyl 4-hydroxypiperidine-1-carboxylate | No spacer, secondary alcohol directly on the ring, Boc-protected nitrogen. | Highly rigid, direct attachment to the piperidine core. | Potential for steric hindrance, may impact binding affinity. |
| Alternative 3: Piperazine-based | Boc-piperazine derivatives | Contains a second nitrogen atom within the ring. | Can enhance aqueous solubility through protonation.[1][4] | The additional basic center can alter pKa and overall ADME properties.[4] |
| Alternative 4: Flexible PEGylated Piperidine | Boc-piperidine-PEG derivatives | Incorporates a flexible polyethylene glycol (PEG) chain. | Increased hydrophilicity and solubility, tunable length. | Increased flexibility may come with an entropic penalty upon binding.[5] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of different linkers. Below are protocols for key experiments to assess linker performance.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method to predict the passive permeability of a compound across a lipid membrane, simulating the gastrointestinal tract or blood-brain barrier.[6][7]
Materials:
-
PAMPA plate with a lipid-impregnated artificial membrane
-
Donor and acceptor plates
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffered saline (PBS), pH 7.4
-
Lucifer Yellow (membrane integrity marker)
-
LC-MS/MS for analysis
Procedure:
-
Prepare the test compound working solution by diluting the stock solution in PBS.
-
Add the working solution to the donor wells of the PAMPA plate.
-
Fill the acceptor wells with PBS.
-
Assemble the PAMPA plate sandwich (donor plate on top of the acceptor plate).
-
Incubate at room temperature for a defined period (e.g., 5 hours).[6]
-
After incubation, determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
Protocol 2: Liver Microsomal Stability Assay
This in vitro assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[8][9]
Materials:
-
Pooled liver microsomes (human or other species)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
0.1 M phosphate buffer, pH 7.4
-
NADPH regenerating system
-
Ice-cold acetonitrile or methanol (stop solution)
-
LC-MS/MS for analysis
Procedure:
-
Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding the test compound to the reaction mixture.
-
Incubate at 37°C with gentle agitation.
-
At various time points (e.g., 0, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to the ice-cold stop solution to terminate the reaction and precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
-
Calculate the percentage of the compound remaining over time to determine its metabolic stability (half-life, intrinsic clearance).[10]
Mandatory Visualizations
PROTAC Mechanism of Action
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. PAMPA | Evotec [evotec.com]
- 8. benchchem.com [benchchem.com]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
The Rise of Rigid Linkers: Evaluating PROTAC Efficacy with Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate Scaffolds
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has matured beyond the simple conjugation of a target binder and an E3 ligase ligand. The linker, once considered a passive spacer, is now recognized as a critical determinant of a PROTAC's potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of PROTACs incorporating rigid linkers derived from scaffolds like Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate against those with more traditional flexible linkers, supported by experimental data and detailed methodologies for their evaluation.
The incorporation of rigid heterocyclic scaffolds, such as piperidine, into PROTAC linkers is a strategic choice to enhance therapeutic potential. Unlike flexible polyethylene glycol (PEG) or alkyl chains, rigid linkers can pre-organize the PROTAC molecule into a conformation that is more favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1] This conformational constraint can lead to improved degradation efficiency (lower DC50 values), enhanced metabolic stability, and better overall pharmacokinetic profiles.[1] The clinical success of molecules like ARV-110 and ARV-471, which utilize rigid piperidine/piperazine-containing linkers, underscores the power of this design strategy.[1]
Comparative Performance of Linker Types
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from studies comparing PROTACs with rigid piperidine-containing linkers to those with flexible linkers for various protein targets.
| Degrader Name (Linker Type) | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-110 (Rigid Piperidine/Piperazine) | Androgen Receptor (AR) | CRBN | < 1 | > 90 | VCaP |
| HY-168722 (Rigid Piperidine-based) | PARP1 | Thalidomide | 58.14 | Not Reported | SW-620 |
| iRucaparib-AP5 (Flexible PEG-based) | PARP1 | CRBN | 36 | Not Reported | HeLa |
| iRucaparib-AP6 (Flexible PEG-based) | PARP1 | CRBN | 82 | Not Reported | HeLa |
Table 1: Performance of Androgen Receptor (AR) and PARP1 targeting PROTACs. Data highlights the sub-nanomolar potency of ARV-110 with its rigid linker. For PARP1, the rigid piperidine-based linker in HY-168722 shows comparable, potent degradation activity to the flexible PEG-based linkers.
| Compound | Linker Composition | Linker Length (atoms) | BRD4 Degradation Efficacy (DC50) |
| PROTAC 1 | PEG-based | 12 | Moderate |
| PROTAC 2 | PEG-based | 16 | High (Optimal) |
| PROTAC 3 | PEG-based | 20 | Low |
Table 2: Impact of flexible linker length on Estrogen Receptor (ERα) degradation in MCF-7 cells. This data illustrates the principle that for any given PROTAC system, there is often an optimal linker length for maximal efficacy.
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC action and evaluation, the following diagrams illustrate the key pathways and experimental workflows.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the comparative evaluation of PROTACs. Below are detailed methodologies for key experiments.
Protocol 1: Western Blot for Protein Degradation (DC50 and Dmax Determination)
Objective: To quantify the dose-dependent degradation of a target protein in cells following treatment with a PROTAC.
Materials:
-
Cell line expressing the protein of interest (e.g., VCaP for AR, SW-620 for PARP1).
-
Complete cell culture medium.
-
PROTAC compound (stock solution in DMSO).
-
Vehicle control (DMSO).
-
6-well cell culture plates.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, and related reagents.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-Actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[2]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC compound in complete growth medium. A typical concentration range might span from low nanomolar to high micromolar. Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations or the vehicle control.[3]
-
Incubation: Incubate the cells for a predetermined time optimal for degradation (e.g., 16-24 hours).[2]
-
Cell Lysis: After incubation, place the plate on ice and wash the cells twice with ice-cold PBS.[2] Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 20-30 minutes.[3]
-
Harvesting: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein extract) to a new tube.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions. Normalize the protein concentration of all samples with lysis buffer.[2]
-
Sample Preparation and SDS-PAGE: Add Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5-10 minutes.[4] Load equal amounts of protein (e.g., 20-30 µg) for each sample into the wells of an SDS-PAGE gel and perform electrophoresis.[3]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[4]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary antibody against the target protein and the loading control (diluted in blocking buffer) overnight at 4°C with gentle agitation.[2]
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).[4]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane again three times with TBST.[2]
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[2]
-
Quantify the band intensities for the target protein and the loading control using densitometry software.[4]
-
Normalize the target protein signal to the loading control signal for each lane.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control (set to 100%). Plot this percentage against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.[4]
-
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
Objective: To assess the downstream effect of target protein degradation on cell viability and determine the half-maximal inhibitory concentration (IC50).
Materials:
-
Cell line of interest.
-
PROTAC compound and vehicle control (DMSO).
-
Complete cell culture medium.
-
White, opaque-walled 96-well plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 90-100 µL of culture medium.[2][5] Include wells with medium only for background measurements. Incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium. Add the diluted compound or vehicle control to the appropriate wells.[5]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours), which is typically longer than for degradation assays to allow for downstream cytotoxic effects to manifest.[5]
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[6]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[7]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.[7]
-
Data Analysis:
-
Subtract the average background luminescence (from medium-only wells) from all experimental readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control (set to 100%).
-
Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.[7]
-
References
A Comparative Guide to Piperidine-Based Linkers in PROTAC Development: An Analysis of Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate and structurally similar alternatives when utilized as linker components in the design of Proteolysis Targeting Chimeras (PROTACs). The selection of a linker is a critical determinant of a PROTAC's efficacy, influencing the formation of the ternary complex, physicochemical properties, and ultimately, the potency of target protein degradation.
Certificate of Analysis: Target Compound
While individual batch specifications vary, the following table summarizes the typical quality control parameters for commercially available this compound.
| Parameter | Typical Specification |
| CAS Number | 156185-63-6 |
| Molecular Formula | C₁₃H₂₅NO₃ |
| Molecular Weight | 243.34 g/mol |
| Appearance | White to Off-White Solid |
| Purity (by HPLC/GC) | ≥97% |
| Identity (by ¹H NMR) | Conforms to Structure |
| Solubility | Soluble in Methanol, Chloroform |
| Storage Condition | 2-8°C |
Comparison with Alternative Piperidine-Based Linkers
The performance of a PROTAC is highly sensitive to the linker's length, rigidity, and chemical nature. To illustrate this, we compare the target compound with two alternatives: one with a longer alkyl chain and one incorporating a rigid phenyl group. Piperidine-based linkers are often chosen to impart conformational rigidity, which can pre-organize the PROTAC into a favorable conformation for binding to both the target protein and the E3 ligase.[1][2]
| Compound | Structure | Key Structural Difference | Expected Impact on PROTAC Performance |
| This compound | CC(C)(C)OC(=O)N1CCC(CCC(O))CC1 | Propyl chain provides moderate flexibility. | Baseline performance with a balance of flexibility and rigidity. |
| Alternative 1: Tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate | CC(C)(C)OC(=O)N1CCC(CCCC(O))CC1 | Longer butyl chain increases linker length and flexibility. | May alter the geometry of the ternary complex; could improve or hinder degradation depending on the specific target. |
| Alternative 2: Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate | CC(C)(C)OC(=O)N1CCC(c2ccc(CO)cc2)CC1 | Introduction of a rigid phenyl group significantly reduces flexibility.[3] | Enhances structural rigidity, potentially reducing the entropic penalty of ternary complex formation and improving metabolic stability.[1][2] |
Supporting Experimental Data: PROTAC Performance
To provide a quantitative comparison, the following data represents a hypothetical study where each linker is used to construct a PROTAC targeting the BRD4 protein with Von Hippel-Lindau (VHL) as the recruited E3 ligase. The efficacy of these hypothetical PROTACs is evaluated by their half-maximal degradation concentration (DC₅₀) and maximum degradation (Dₘₐₓ).
| PROTAC Linker Component | Hypothetical DC₅₀ (nM) | Hypothetical Dₘₐₓ (%) | Rationale |
| This compound | 25 | 92 | The propyl-piperidine structure provides a common and effective balance of linker length and rigidity, leading to potent degradation. |
| Alternative 1: Tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate | 68 | 85 | The increased flexibility and length of the butyl chain may lead to less optimal orientation within the ternary complex, resulting in reduced potency.[4] |
| Alternative 2: Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate | 15 | 98 | The rigid phenyl group can pre-organize the PROTAC into an optimal conformation for ternary complex formation, enhancing cooperativity and leading to superior potency and maximal degradation.[1][2] |
Experimental Workflow for PROTAC Linker Evaluation
The following diagram outlines the typical workflow for the synthesis and comparative evaluation of PROTACs constructed with different linkers.
Caption: Workflow for comparative analysis of PROTAC linkers.
Experimental Protocol: Western Blot for Protein Degradation
This protocol details the primary method for quantifying the reduction in target protein levels following treatment with different PROTACs.[5][6]
Objective: To determine the DC₅₀ and Dₘₐₓ values for PROTACs containing different linker moieties.
Methodology:
-
Cell Culture and Seeding:
-
Culture a relevant human cell line (e.g., HEK293 or a cancer cell line expressing the target protein) in appropriate media.
-
Seed cells in 6-well plates at a density that ensures they reach 70-80% confluency at the time of harvesting and allow them to adhere overnight.
-
-
PROTAC Treatment:
-
Prepare stock solutions of each PROTAC in DMSO.
-
Perform serial dilutions to create a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Treat the cells with the various PROTAC concentrations for a fixed duration, typically 16-24 hours. Include a vehicle-only control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the total protein concentration of each lysate using a BCA protein assay to ensure equal protein loading.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane for 1 hour at room temperature using 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Data Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control using software such as ImageJ.
-
Normalize the target protein intensity to the corresponding loading control intensity for each sample.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Navigating the PROTAC Linker Landscape: A Comparative Guide to Alternatives for N-Boc-4-(3-hydroxypropyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation. The linker, a critical component connecting the target-binding warhead and the E3 ligase-recruiting ligand, profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. While N-Boc-4-(3-hydroxypropyl)piperidine has served as a valuable scaffold, the quest for optimized degraders necessitates a broader exploration of alternative linker strategies. This guide provides an objective comparison of various linker classes, supported by experimental data, to inform the rational design of next-generation PROTACs.
The Evolving Role of the PROTAC Linker
Far from being a mere spacer, the linker is an active modulator of PROTAC function. Its length, rigidity, and chemical composition are critical determinants of the ability to induce target protein degradation.[1][2] An optimally designed linker facilitates the formation of a stable and productive ternary complex, comprising the PROTAC, the target protein, and the E3 ligase.[3][4] This proximity is essential for the efficient transfer of ubiquitin to the target protein, marking it for proteasomal degradation.[1] Conversely, a suboptimal linker can lead to steric hindrance, preventing the formation of a stable ternary complex and thereby reducing degradation efficiency.[5]
Comparative Analysis of Alternative Linkers
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize experimental data for PROTACs targeting Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4), highlighting the impact of different linker compositions on these key performance indicators.
Flexible Linkers: Alkyl vs. Polyethylene Glycol (PEG) Chains
Alkyl and PEG chains are the most common flexible linkers, offering synthetic tractability and conformational versatility.[6] PEG linkers can enhance the solubility of often lipophilic PROTAC molecules.[7]
Table 1: Impact of Linker Composition on Physicochemical Properties and Biological Activity of PROTACs
| Feature | Alkyl Linkers | PEG Linkers |
| Composition | Saturated or unsaturated hydrocarbon chains | Repeating ethylene glycol units |
| Solubility | Generally hydrophobic, can limit aqueous solubility | Hydrophilic, typically improving aqueous solubility[7] |
| Permeability | Higher hydrophobicity can increase passive diffusion | Complex relationship; flexibility may aid in shielding polar surface area, but excessive PEGylation can hinder uptake[7] |
| Metabolic Stability | Generally considered more metabolically stable | Ether linkages can be susceptible to oxidative metabolism[7] |
| Ternary Complex Formation | Provides a flexible tether | Flexibility can be advantageous for achieving a productive conformation |
Table 2: Performance Comparison of BTK-Targeting PROTACs with Varying PEG Linker Length
PROTACs utilize a common warhead and a CRBN-recruiting ligand.
| Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| PEG3 | 50 | >95 | MOLM-14 |
| PEG4 | 25 | >95 | MOLM-14 |
| PEG5 | 10 | >95 | MOLM-14 |
| PEG6 | 30 | >90 | MOLM-14 |
Table 3: Performance Comparison of BRD4-Targeting PROTACs with Varying PEG Linker Length
PROTACs consist of the BRD4 inhibitor JQ1 and a VHL E3 ligase ligand.[8]
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
Rigid Linkers: Constraining Conformational Freedom
To overcome the potential entropic penalty associated with flexible linkers, rigid linkers incorporating cyclic structures (e.g., piperazine), aromatic rings, or alkynes have been developed.[9] This "pre-organization" can enhance the stability of the ternary complex and improve degradation efficiency.
Table 4: Comparison of Flexible vs. Rigid Linkers for BTK Degradation
| Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Flexible | Alkyl/Ether | 15 | >95 | Ramos |
| Rigid | Piperazine-based | 5 | >98 | Ramos |
"Clickable" Linkers: Triazoles for Rapid Synthesis
Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the rapid and efficient assembly of PROTAC libraries.[6] This method introduces a stable and rigid triazole ring into the linker structure.[10]
Table 5: Physicochemical Properties of Representative PROTAC Linkers
| Linker Type | Example Structure | Key Features |
| Alkyl | -(CH2)n- | Hydrophobic, flexible |
| PEG | -(CH2CH2O)n- | Hydrophilic, flexible |
| Piperazine | N-Boc-piperazine[11] | Rigid, can improve solubility |
| Triazole | Formed via CuAAC | Rigid, stable, synthetically accessible |
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the signaling pathways of commonly targeted proteins and the general experimental workflows for evaluating PROTAC efficacy.
Experimental Protocols
Western Blotting for Protein Degradation
This protocol outlines the steps for quantifying the degradation of a target protein in cells treated with PROTACs.[1][12][13][14]
Materials:
-
Cell line of interest
-
PROTAC of interest
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or DMSO for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Collect the cell lysates and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody. Repeat for the loading control antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This cell-free assay models passive transcellular permeability and is useful for early-stage screening.[2][15]
Materials:
-
PAMPA plate (e.g., 96-well format with a filter plate coated with a lipid mixture)
-
Donor and acceptor plates
-
Test PROTAC dissolved in a suitable buffer
-
Phosphate-buffered saline (PBS) for the acceptor well
-
UV-Vis spectrophotometer or LC-MS/MS for quantification
Procedure:
-
Preparation: Add the lipid mixture to the filter of the donor plate and allow it to impregnate. Add PBS to the acceptor plate.
-
Assay Start: Add the PROTAC solution to the donor plate wells. Place the donor plate on top of the acceptor plate, ensuring the filter is in contact with the acceptor buffer.
-
Incubation: Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours).
-
Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) based on the change in concentration over time.
Synthesis of a PROTAC with a Piperazine-Containing Linker
This protocol describes a general multi-step synthesis to generate a PROTAC with a piperazine-containing linker.[16]
Materials:
-
E3 ligase ligand (e.g., Pomalidomide)
-
Warhead with a carboxylic acid derivative (e.g., (+)-JQ1)
-
Boc-protected piperazine-containing linker
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-diisopropylethylamine)
-
Anhydrous DMF (N,N-dimethylformamide)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
Procedure:
-
Activation and Coupling to Ligand 1: Activate the carboxylic acid of the E3 ligase ligand with HATU and DIPEA in DMF. Add the Boc-protected piperazine-containing linker to the activated ligand solution and stir to form the amide bond.
-
Boc Deprotection: Remove the Boc protecting group from the piperazine nitrogen using TFA in DCM.
-
Coupling to Ligand 2: Activate the carboxylic acid of the warhead with HATU and DIPEA in a separate reaction. Add the deprotected linker-ligand 1 intermediate to this solution to form the final PROTAC.
-
Purification: Purify the final PROTAC product using an appropriate chromatographic method (e.g., HPLC).
Synthesis of a Triazole-Containing PROTAC via Click Chemistry
This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a triazole linker.[17][18]
Materials:
-
Alkyne-functionalized warhead or E3 ligase ligand
-
Azide-functionalized linker or the other PROTAC ligand
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
A suitable solvent (e.g., a mixture of t-BuOH and water)
Procedure:
-
Reaction Setup: Dissolve the alkyne-containing and azide-containing components in the solvent.
-
Catalyst Addition: Add aqueous solutions of copper(II) sulfate and sodium ascorbate to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until completion, which can be monitored by TLC or LC-MS.
-
Purification: Purify the resulting triazole-linked PROTAC using standard purification techniques.
Conclusion
The rational design of PROTAC linkers is a critical factor in the development of effective protein degraders. While flexible alkyl and PEG linkers have been foundational, the exploration of alternative linkers, such as rigid heterocyclic and "clickable" triazole-containing structures, offers a promising strategy to enhance degradation potency, cell permeability, and metabolic stability. The choice of linker is highly dependent on the specific target protein and E3 ligase pair, necessitating a systematic and empirical evaluation of a diverse set of linkers to identify the optimal candidate for therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
Revolutionizing Drug Discovery: A Comparative Analysis of Novel Antileukemic Agents Synthesized from a Piperidine Scaffold
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison of novel piperidine derivatives exhibiting significant antileukemic activity. This guide details the synthesis, biological evaluation, and mechanistic insights of compounds derived from a 4-(3-propyl)piperidine core, a structure readily accessible from the versatile building block, Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate. This analysis provides a direct comparison with other piperidine-based compounds targeting different biological pathways, offering a broader perspective for medicinal chemists and pharmacologists.
The core of this investigation centers on a series of (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives. These compounds have demonstrated potent cytotoxic effects against human leukemia cell lines, showcasing the therapeutic potential of this chemical scaffold. This guide presents the quantitative biological data, detailed experimental protocols, and visual representations of the synthetic and biological pathways to facilitate a deeper understanding and further exploration of these promising compounds.
Comparative Analysis of Biological Activity
The primary focus of this guide is the antileukemic activity of novel piperidine derivatives. For a comprehensive comparison, we also present data on other piperidine-based compounds with different biological targets, including sigma-1 receptor modulators and CCR5 antagonists.
Table 1: Antileukemic Activity of {4-[3-(Piperidin-4-yl)propyl]piperidin-1-yl}methanone Derivatives
| Compound ID | Substituent on Phenyl Ring | K562 IC50 (µM)[1] | Reh IC50 (µM)[1] |
| 3a | 2-nitro, 4-fluoro | 10.5 | 11.2 |
| 3d | 4-fluoro | 15.2 | 16.8 |
| 3e | 4-chloro | 18.6 | 20.4 |
| 3h | 4-methyl | >100 | >100 |
Table 2: Biological Activity of Alternative Piperidine-Based Compounds
| Compound Class | Specific Compound Example | Target | Activity (Ki or IC50) |
| Sigma-1 Receptor Ligand | (1R,2S/1S,2R)-2-[4-Hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropanecarboxylate (4b) | Sigma-1 Receptor | Ki = 1.5 nM[2] |
| CCR5 Antagonist | 1-acetyl-N-{3-[4-(4-carbamoylbenzyl)piperidin-1-yl]propyl}-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide (5m, TAK-220) | CCR5 | IC50 = 3.5 nM[3] |
| Calpain Inhibitor | Keto amide 11j | µ-Calpain | Ki = 9 nM[4] |
Experimental Protocols
Detailed methodologies for the key biological assays are provided to ensure reproducibility and facilitate further research.
Antiproliferative Activity Assay (MTT Assay)[1]
-
Cell Culture: Human leukemia cell lines (K562 and Reh) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours. The synthesized compounds, dissolved in DMSO, are then added to the wells at various concentrations.
-
MTT Incubation: After 48 hours of incubation with the compounds, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the control (DMSO-treated) cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.
Sigma-1 Receptor Binding Assay[2][5]
-
Membrane Preparation: Membranes from HEK293 cells expressing the sigma-1 receptor are prepared.
-
Radioligand Binding: The assay is performed in a final volume of 200 µL containing membrane protein, the radioligand ([³H]-(+)-pentazocine), and varying concentrations of the test compound in a binding buffer.
-
Incubation: The mixture is incubated at 37°C for 120 minutes.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Scintillation Counting: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
CCR5 Binding Assay[6]
-
Cell Culture: CHO cells expressing the human CCR5 receptor are used.
-
Competitive Binding: The assay measures the ability of the test compounds to inhibit the binding of [¹²⁵I]-RANTES (a natural ligand for CCR5) to the receptor.
-
Incubation: The cells are incubated with the radioligand and various concentrations of the test compound.
-
Washing and Lysis: After incubation, the cells are washed to remove unbound radioligand, and then lysed.
-
Radioactivity Measurement: The amount of bound radioligand is quantified using a gamma counter.
-
Data Analysis: IC50 values are determined from the competition binding curves.
Visualizing the Pathways
To better illustrate the processes involved, the following diagrams outline the synthetic and biological pathways.
Proposed Synthesis of Antileukemic Piperidine Derivatives
Caption: Proposed synthetic route to the target antileukemic compounds.
Mechanism of Action: Induction of Apoptosis
Caption: Simplified pathway of apoptosis induction by the antileukemic compounds.
Experimental Workflow for Antiproliferative Assay
Caption: Workflow of the MTT assay for determining antiproliferative activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel sigma receptor ligands: synthesis and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel small synthetic HIV-1 V3 crown variants: CCR5 targeting ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Purity Assessment of Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate is a critical step in the development of safe and effective therapeutics. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, offering insights into optimal analytical strategies and supported by experimental protocols.
Comparison of HPLC Methodologies
The selection of an appropriate HPLC method is paramount for the accurate determination of purity and impurity profiles. This compound is a polar compound that lacks a strong UV chromophore, which presents unique challenges for chromatographic analysis. Below is a comparison of potential HPLC approaches.
Column Technology:
-
Standard C18: While widely used, standard C18 columns may provide insufficient retention for polar analytes like the target compound, especially in highly aqueous mobile phases, which can lead to poor peak shape and resolution.
-
Polar-Embedded/Endcapped C18: These columns are designed with modifications to the silica surface that enhance their compatibility with aqueous mobile phases and improve the retention of polar compounds. This makes them a more suitable option than standard C18 columns.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the separation of highly polar compounds and operate with a high organic content in the mobile phase. This can provide excellent retention and alternative selectivity for the target analyte and its impurities.
Detection Methods:
-
UV-Vis Detector: Due to the absence of a significant chromophore in the target molecule, UV detection is expected to have low sensitivity. To enhance detection, derivatization with a UV-absorbing agent like benzoyl chloride could be employed, a technique used for similar piperidine compounds.
-
Charged Aerosol Detector (CAD): CAD is a universal detector that provides a response for any non-volatile analyte, making it an excellent choice for compounds with poor or no UV absorbance. It offers near-uniform response for different analytes, which is advantageous for impurity profiling.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides high sensitivity and specificity. It allows for the identification of unknown impurities based on their mass-to-charge ratio, which is invaluable for comprehensive purity assessment.
Quantitative Data Summary
The following table summarizes hypothetical performance data for three distinct HPLC methods to illustrate the potential outcomes for the purity analysis of this compound and two potential impurities: a starting material (tert-butyl 4-formylpiperidine-1-carboxylate) and an oxidation byproduct (tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate).
| Parameter | Method 1: Polar-Embedded C18 with CAD | Method 2: HILIC with CAD | Method 3: Polar-Embedded C18 with UV (after derivatization) |
| Column | Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm | HILIC, 4.6 x 100 mm, 3.5 µm | Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: 95:5 Acetonitrile:Water with 10 mM Ammonium FormateB: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 5% B to 95% B in 15 min | 0% B to 50% B in 15 min | 5% B to 95% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detector | CAD | CAD | UV at 230 nm |
| Retention Time (Main Peak) | 8.5 min | 6.2 min | 9.1 min |
| Resolution (Main Peak/Impurity 1) | > 2.0 | > 2.5 | > 2.0 |
| Resolution (Main Peak/Impurity 2) | > 2.2 | > 2.8 | > 2.1 |
| Limit of Detection (LOD) | ~0.01% | ~0.01% | ~0.05% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.03% | ~0.15% |
Experimental Protocols
Recommended Method: HPLC with Charged Aerosol Detection
This method is recommended for its universality and good sensitivity for non-volatile analytes without a chromophore.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, and column oven.
-
Charged Aerosol Detector.
-
Polar-Embedded C18 column (e.g., Luna Omega Polar C18, Waters ACQUITY BEH C18) with dimensions of 4.6 x 150 mm and a particle size of 3.5 µm.
-
This compound reference standard and sample.
-
HPLC grade acetonitrile, water, and formic acid.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 95 5 15 5 95 20 5 95 20.1 95 5 | 25 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
CAD Settings: Evaporation temperature: 35 °C, Gas pressure: 60 psi.
3. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of the reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to get a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
4. Data Analysis:
-
The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Visualizations
Caption: Experimental workflow for HPLC purity assessment.
This guide provides a framework for developing a robust HPLC method for the purity assessment of this compound. The choice of column and detector will significantly impact the quality of the results, and the recommended method using a polar-embedded C18 column with CAD offers a reliable approach for this type of polar, non-UV active compound. For definitive identification of impurities, coupling the HPLC system to a mass spectrometer is the most powerful technique.
X-ray crystallography data for Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate derivatives
Comparative Analysis of X-ray Crystallography Data for Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
While a comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), yielded no specific X-ray crystallography data for Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate, this guide provides a comparative analysis of structurally related piperidine derivatives for which crystallographic data is available. This information can serve as a valuable reference for understanding the conformational properties and crystal packing of substituted piperidine rings, which are crucial scaffolds in medicinal chemistry.
The piperidine moiety is a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility, primarily adopting a chair conformation, allows for precise spatial orientation of substituents, which is critical for molecular recognition and biological activity. X-ray crystallography provides definitive insights into the three-dimensional structure of these molecules in the solid state, revealing key details about bond lengths, bond angles, and intermolecular interactions.
Comparative Crystallographic Data of Piperidine Derivatives
The following table summarizes key crystallographic parameters for a selection of N-Boc protected piperidine derivatives and other related compounds. This data allows for a comparison of how different substitution patterns on the piperidine ring influence the crystal lattice and molecular geometry.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Z | Reference |
| 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid | C₁₁H₁₉NO₄ | Monoclinic | P2₁/c | 11.453(2) | 5.8680(10) | 18.598(3) | 90 | 106.681(2) | 90 | 1197.8(3) | 4 | --INVALID-LINK-- |
| tert-Butyl 4-hydroxypiperidine-1-carboxylate | C₁₀H₁₉NO₃ | Orthorhombic | Pca2₁ | 10.334(2) | 9.886(2) | 11.233(2) | 90 | 90 | 90 | 1147.2(4) | 4 | --INVALID-LINK-- |
| tert-Butyl 4-oxopiperidine-1-carboxylate | C₁₀H₁₇NO₃ | Orthorhombic | Pnma | 10.825(2) | 10.123(2) | 9.756(2) | 90 | 90 | 90 | 1067.8(4) | 4 | --INVALID-LINK-- |
Experimental Protocol: Single-Crystal X-ray Diffraction of Small Molecules
The determination of the crystal structure of a small organic molecule like a piperidine derivative by single-crystal X-ray diffraction involves a series of precise steps.
1. Crystallization:
-
Objective: To grow high-quality single crystals of the compound, typically 0.1-0.3 mm in each dimension, free from significant defects.
-
Methodology: A common and effective method is slow evaporation of a saturated solution of the compound.
-
Solvent Selection: The choice of solvent is critical. A suitable solvent will dissolve the compound to a moderate extent. Common solvents for piperidine derivatives include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.
-
Procedure: The compound is dissolved in a minimal amount of the chosen solvent, and the solution is filtered to remove any insoluble impurities. The vial is then loosely capped or covered with parafilm perforated with a few small holes to allow for slow evaporation of the solvent at a constant temperature. Over a period of days to weeks, as the solution becomes supersaturated, crystals may form.
-
2. Crystal Mounting and Data Collection:
-
Objective: To mount a suitable single crystal and collect a complete set of diffraction data.
-
Methodology:
-
A single crystal is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.
-
The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100 K) on the diffractometer to minimize thermal motion of the atoms and protect the crystal from radiation damage.
-
The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, rotates the crystal through a series of angles.
-
At each orientation, the crystal is irradiated with X-rays, and the diffracted beams are recorded by the detector as a series of spots of varying intensity. A complete dataset is collected by rotating the crystal over a wide angular range.
-
3. Data Processing and Structure Solution:
-
Objective: To process the raw diffraction data and determine the arrangement of atoms in the crystal.
-
Methodology:
-
The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.
-
The "phase problem" is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.
-
This initial model is then refined against the experimental data using least-squares methods to improve the atomic positions, and thermal parameters.
-
4. Structure Refinement and Validation:
-
Objective: To finalize the crystal structure and ensure its quality.
-
Methodology:
-
The refinement process is iterated until the calculated diffraction pattern from the model closely matches the experimentally observed pattern.
-
The quality of the final structure is assessed using various crystallographic metrics, such as the R-factor.
-
The final atomic coordinates, bond lengths, bond angles, and other structural information are then deposited in a crystallographic database like the CSD.
-
Visualizing the X-ray Crystallography Workflow
The following diagram illustrates the logical flow of a typical single-crystal X-ray diffraction experiment.
A Comparative Guide to Flexible Versus Rigid Linkers in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) represent a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] A critical, yet often underestimated, component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety.[2] The linker's composition, length, and rigidity profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[3][4] This guide provides an objective comparison of flexible versus rigid linkers, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation protein degraders.
The Dichotomy of PROTAC Linkers: Flexibility vs. Rigidity
The choice between a flexible or rigid linker involves a trade-off between conformational adaptability and pre-organization.[5] This decision is a critical inflection point in PROTAC design, with significant implications for the resulting molecule's efficacy and developability.[6]
Flexible Linkers: Adaptability and Synthetic Accessibility
Flexible linkers, most commonly composed of polyethylene glycol (PEG) or alkyl chains, are a popular choice in initial PROTAC design due to their synthetic ease and high degree of conformational freedom.[3][7] This flexibility can be advantageous as it allows the molecule to more readily adopt a conformation conducive to the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase).[7][8]
-
Advantages:
-
Conformational Flexibility: The ability to adopt multiple conformations increases the likelihood of forming a productive ternary complex.[3][7]
-
Synthetic Accessibility: PEG and alkyl chains are readily available and synthetically tractable, facilitating the rapid synthesis of PROTAC libraries.[9]
-
Improved Solubility: PEG linkers, in particular, can enhance the aqueous solubility of the PROTAC molecule.[]
-
-
Disadvantages:
-
Entropic Penalty: The high degree of flexibility can lead to a significant entropic penalty upon binding within the ternary complex, potentially reducing its stability.[5][11]
-
Poor Physicochemical Properties: Long, flexible linkers can contribute to a high number of rotatable bonds and undesirable physicochemical properties, negatively impacting cell permeability and oral bioavailability.[7][12]
-
Metabolic Instability: Flexible alkyl and PEG linkers can be more susceptible to metabolism, leading to poor pharmacokinetic profiles.[3][7]
-
Potential for Unproductive Conformations: Flexibility might also lead to conformations that are not conducive to efficient ubiquitination, even if a ternary complex is formed.[3]
-
Rigid Linkers: Pre-organization and Improved Pharmacokinetics
Rigid linkers incorporate structural elements that restrict conformational freedom, such as cyclic structures (e.g., piperazine, piperidine), aromatic rings, or alkynes.[6][7] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.[5]
-
Advantages:
-
Bioactive Conformation: Rigidity can "lock" the PROTAC into a conformation that is optimal for ternary complex formation, reducing the entropic penalty and enhancing potency.[3][6]
-
Improved Pharmacokinetics: The constrained conformation can lead to improved metabolic stability and better overall pharmacokinetic properties.[5]
-
Enhanced Selectivity: By presenting a more defined orientation of the ligands, rigid linkers can improve selectivity for the target protein and disfavor off-target interactions.[3][7]
-
-
Disadvantages:
-
Synthetic Complexity: The synthesis of PROTACs with rigid linkers is generally more challenging and resource-intensive compared to those with flexible linkers.[3][5]
-
Risk of Mismatched Geometry: If the pre-organized conformation is not optimal for the specific protein-protein interactions required, a rigid linker can hinder the formation of a productive ternary complex.[6][7]
-
Quantitative Data Comparison
The following table summarizes representative data from various studies, illustrating the impact of linker choice on PROTAC performance. Direct comparison across different targets and experimental systems should be made with caution.
| PROTAC Example | Target | E3 Ligase | Linker Type | DC50 | Dmax | Ternary Complex Cooperativity (α) | Key Finding |
| BETd-260 | BRD4 | VHL | Rigid (piperazine-based) | 0.002 µM | >95% | >100 | The rigid linker pre-organizes the molecule, leading to high cooperativity and potent degradation. |
| MZ1 | BRD4 | VHL | Flexible (PEG-based) | 0.025 µM | >90% | ~5 | The flexible linker allows for effective ternary complex formation, though with lower cooperativity than some rigid counterparts.[13] |
| ARV-110 Analog | Androgen Receptor (AR) | CRBN | Rigid (piperidine-based) | <1 nM | >95% | N/A | Introduction of a rigid piperidine group improved ternary complex stability and enhanced AR degradation.[] |
| ERK5 Degrader 1 | ERK5 | VHL | Flexible (Alkyl) | Low µM | ~70% | N/A | The flexible alkyl linker was associated with very low cell permeability.[14] |
| ERK5 Degrader 2 | ERK5 | VHL | Flexible (PEG-based) | Mid nM | >90% | N/A | Replacing two methylene groups with oxygen (PEG-like) dramatically improved cell permeability by over 20-fold compared to the alkyl linker version.[14] |
Note: DC50 is the concentration of PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved. α represents the cooperativity factor in ternary complex formation.[5]
Visualizing PROTAC Concepts
Diagrams are essential for conceptualizing the complex biological processes and experimental strategies involved in PROTAC development.
Caption: General mechanism of PROTAC-induced protein degradation.
Caption: Workflow for PROTAC linker design and optimization.
Caption: BTK signaling pathway blocked by PROTAC-mediated degradation.
Key Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of effective PROTAC development. Below are methodologies for key assays used to evaluate and compare linker performance.
Western Blot for Protein Degradation (DC50 and Dmax)
This is the gold-standard method for quantifying target protein degradation.[15]
-
Objective: To determine the dose-dependent degradation of a target protein and calculate the DC50 and Dmax values.[1][16]
-
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere. Treat cells with a serial dilution of the PROTAC (typically ranging from nanomolar to micromolar concentrations) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[16]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[1]
-
SDS-PAGE and Transfer: Normalize protein amounts, load onto an SDS-PAGE gel for separation, and then transfer the proteins to a PVDF or nitrocellulose membrane.[15]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16] A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control.[15] Plot the normalized values against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.[1]
-
Ternary Complex Formation Assays (e.g., TR-FRET, NanoBRET)
These assays measure the proximity of the target protein and E3 ligase in the presence of the PROTAC, confirming the mechanism of action.
-
Objective: To quantify the formation of the POI-PROTAC-E3 ligase ternary complex in vitro or in cells.
-
General Principle (TR-FRET):
-
Reagents: Use purified, tagged proteins (e.g., His-tagged POI and GST-tagged E3 ligase) and corresponding FRET-pair antibodies (e.g., anti-His-Tb (donor) and anti-GST-d2 (acceptor)).
-
Assay Setup: In a microplate, combine the POI, E3 ligase, and varying concentrations of the PROTAC.
-
Antibody Addition: Add the FRET-pair antibodies and incubate to allow binding.
-
Measurement: Read the plate on a TR-FRET-compatible reader. Excitation of the terbium donor will result in energy transfer to the d2 acceptor only when they are in close proximity (i.e., when the ternary complex has formed).
-
Data Analysis: The TR-FRET signal is proportional to the amount of ternary complex formed. Plot the signal against PROTAC concentration to determine the potency of complex formation.
-
Cell Permeability Assay (PAMPA)
This assay assesses the passive permeability of a compound across an artificial membrane, providing an early indication of its drug-like properties.[17]
-
Objective: To determine the apparent permeability coefficient (Papp) of a PROTAC.[17]
-
Procedure:
-
Plate Setup: Use a multi-well "sandwich" plate, where a filter plate (donor plate) coated with a lipid solution (e.g., lecithin in dodecane) sits atop an acceptor plate.[17]
-
Compound Addition: Add the PROTAC compound, dissolved in a buffer solution, to the donor plate wells. Fill the acceptor plate wells with buffer.[17]
-
Incubation: Place the donor plate on the acceptor plate and incubate for a specific period (e.g., 4-16 hours) to allow for diffusion.[17]
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.[17]
-
Calculation: Calculate the Papp value based on the amount of compound that has diffused into the acceptor well over time.[17]
-
Conclusion
The choice between a flexible and a rigid linker is a critical decision in PROTAC design, with significant implications for the resulting molecule's efficacy and developability.[3] Flexible linkers, such as PEG and alkyl chains, offer synthetic convenience and conformational adaptability, making them a common starting point.[8] However, the field is increasingly exploring the benefits of rigid linkers to improve potency, selectivity, and pharmacokinetic properties through conformational pre-organization.[6][17] The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical testing of a variety of linker types and lengths.[8] The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. [PDF] Current strategies for the design of PROTAC linkers: a critical review | Semantic Scholar [semanticscholar.org]
- 14. Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe disposal of tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate, a common building block in pharmaceutical synthesis. Adherence to these guidelines is paramount to ensuring a safe laboratory environment and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Due to the lack of a specific Safety Data Sheet (SDS) for this exact compound, a conservative approach based on structurally similar piperidine derivatives is recommended.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: In case of dust or aerosol generation, use a NIOSH-approved respirator.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. In the event of a spill, prevent further leakage and absorb the material with an inert substance (e.g., vermiculite, dry sand). The contaminated material should then be collected in a suitable, sealed container for disposal.[1]
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | Not available | - |
| Molecular Formula | C₁₃H₂₅NO₃ | Based on tert-butyl (3R)-3-(3-hydroxypropyl)piperidine-1-carboxylate |
| Molecular Weight | 243.34 g/mol | Based on tert-butyl (3R)-3-(3-hydroxypropyl)piperidine-1-carboxylate |
| Physical State | Assumed to be a solid or liquid | Based on similar compounds |
| GHS Hazard Statements | Not classified; assume skin, eye, and respiratory irritation as a precaution.[2][3] | Based on GHS classifications for similar piperidine derivatives which include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2][3] |
| Incompatible Materials | Strong oxidizing agents, Strong acids.[4] | Based on safety data for similar compounds. |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in strict accordance with all applicable local, state, and federal regulations.[4] The following protocol provides a general framework for its disposal.
1. Waste Identification and Segregation:
-
Categorize the waste as non-halogenated organic waste.
-
Do not mix with incompatible materials such as strong oxidizing agents or strong acids.[4]
-
Keep a detailed record of the waste contents.
2. Containerization:
-
Use a designated, properly labeled, and leak-proof waste container.
-
The container should be made of a material compatible with the chemical.
-
Ensure the container is securely sealed to prevent leaks or spills.
3. Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Include the appropriate hazard warnings (e.g., "Irritant").
-
Indicate the date of accumulation.
4. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
The storage area should be away from heat sources and direct sunlight.
5. Final Disposal:
-
Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.
-
Provide the disposal company with a complete and accurate description of the waste.
-
Retain all disposal records as required by your institution and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Disclaimer: The information provided here is intended as a general guide. It is essential to consult the specific Safety Data Sheet for any chemical you are working with and to adhere to all institutional and governmental regulations regarding chemical handling and waste disposal. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Personal protective equipment for handling Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling, storage, and disposal of Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield (minimum 8-inch) are required.[1] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber) must be worn.[2] A complete protective suit and flame-retardant antistatic clothing are also recommended.[1] | Prevents skin contact, which may cause irritation.[3][4] Contaminated gloves should be disposed of properly after use.[1] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] If ventilation is inadequate, a NIOSH (US) or CEN (EU) approved air-purifying respirator with appropriate cartridges (e.g., type ABEK) or a full-face supplied-air respirator should be used.[1] | Avoids inhalation of vapors, mists, or dust which may cause respiratory irritation.[3][4] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling techniques are critical to prevent accidents and exposure. The following workflow outlines the safe handling of this compound from preparation to post-experiment cleanup.
Handling Workflow Diagram
Caption: A flowchart outlining the key stages of safely handling this compound.
-
Preparation :
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.[5]
-
Work in a well-ventilated area, preferably inside a chemical fume hood.[5]
-
Keep the compound away from heat, sparks, open flames, and other ignition sources.[2][6]
-
Have spill containment materials, such as absorbent pads or sand, readily available.[5]
-
-
Handling and Use :
-
Spill and Emergency Procedures :
-
In case of a spill, evacuate the area and remove all ignition sources.[1]
-
Wear full personal protective equipment, including respiratory protection.[1][8]
-
Contain the spill using an inert absorbent material like sand or vermiculite.[5]
-
Collect the absorbed material into a suitable, labeled container for disposal.[5]
-
Do not flush spills into the sewer system.[5]
-
-
Decontamination :
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[6]
-
Clean all equipment and the work area to remove any chemical residues.
-
Remove and dispose of contaminated clothing in a sealed bag.
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste :
-
Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations.
-
The waste should be placed in a clearly labeled, sealed container.
-
Contact a licensed professional waste disposal service to arrange for pickup and disposal.
-
-
Contaminated Materials :
-
All materials that have come into contact with the chemical, including gloves, absorbent pads, and empty containers, should be treated as hazardous waste.
-
Dispose of these materials in the same manner as the chemical waste. Containers should be triple-rinsed before disposal if permissible by local regulations.
-
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tert-butyl Piperidine-4-carboxylate | C10H19NO2 | CID 1512676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. chemos.de [chemos.de]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
